Product packaging for 4-Amino-2-methoxy-5-nitrobenzoic acid(Cat. No.:CAS No. 59338-90-8)

4-Amino-2-methoxy-5-nitrobenzoic acid

Cat. No.: B1266600
CAS No.: 59338-90-8
M. Wt: 212.16 g/mol
InChI Key: AOANPIGDKLHHIC-UHFFFAOYSA-N
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Description

4-Amino-2-methoxy-5-nitrobenzoic acid (CAS 59338-90-8) is a strategically substituted benzoic acid derivative valued as a specialized intermediate in organic synthesis and pharmaceutical research. With the molecular formula C8H8N2O5 and a molecular weight of 212.16 g/mol, its structure features multiple functional groups—carboxylic acid, methoxy, amino, and nitro—that create a unique electronic landscape on the aromatic ring . This makes it a versatile building block for constructing complex molecules, particularly in medicinal chemistry. The presence of both a strong electron-donating amino group and a strong electron-withdrawing nitro group is a key feature, as this dynamic controls the molecule's reactivity and enables further selective chemical modifications . This compound is part of a family of related intermediates; for instance, its methyl ester derivative (CAS 59338-84-0) is a well-characterized reference standard and a key starting material in the synthesis of active pharmaceutical ingredients such as Alizapride . As a polysubstituted aromatic compound, it serves as a crucial precursor in the development of more complex target structures for various research applications . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O5 B1266600 4-Amino-2-methoxy-5-nitrobenzoic acid CAS No. 59338-90-8

Properties

IUPAC Name

4-amino-2-methoxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-15-7-3-5(9)6(10(13)14)2-4(7)8(11)12/h2-3H,9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOANPIGDKLHHIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30974760
Record name 4-Amino-2-methoxy-5-nitrobenzoic acid
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Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59338-90-8
Record name 4-Amino-2-methoxy-5-nitrobenzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-nitro-o-anisic acid
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Record name 4-Amino-2-methoxy-5-nitrobenzoic acid
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Record name 4-amino-5-nitro-o-anisic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-2-methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of a primary synthetic pathway for 4-Amino-2-methoxy-5-nitrobenzoic acid, a valuable compound in pharmaceutical and chemical research. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide outlines a feasible two-step synthesis commencing from methyl 4-acetamido-2-methoxybenzoate, involving a nitration reaction followed by a one-pot hydrolysis of the resulting intermediate.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process. The pathway begins with the nitration of commercially available methyl 4-acetamido-2-methoxybenzoate to introduce a nitro group at the 5-position of the benzene ring. The subsequent step involves the simultaneous hydrolysis of both the methyl ester and the acetamido protecting group under basic conditions to yield the final product.

Synthesis_Pathway start Methyl 4-acetamido-2-methoxybenzoate intermediate Methyl 4-acetamido-2-methoxy-5-nitrobenzoate start->intermediate Nitration (HNO3, H2SO4) product This compound intermediate->product Hydrolysis (NaOH, H2O, heat)

A high-level overview of the synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound. The yields are based on reported values for analogous reactions and established chemical principles.

StepReactionStarting MaterialProductReagentsTemperatureReaction TimeYield (%)
1NitrationMethyl 4-acetamido-2-methoxybenzoateMethyl 4-acetamido-2-methoxy-5-nitrobenzoateHNO₃, H₂SO₄0-10 °C1-2 hours~85-95%
2HydrolysisMethyl 4-acetamido-2-methoxy-5-nitrobenzoateThis compoundNaOH, H₂OReflux2-4 hours~80-90%

Experimental Protocols

Step 1: Nitration of Methyl 4-acetamido-2-methoxybenzoate

This procedure describes the nitration of methyl 4-acetamido-2-methoxybenzoate to yield methyl 4-acetamido-2-methoxy-5-nitrobenzoate. The reaction utilizes a mixture of nitric acid and sulfuric acid at a controlled low temperature.

Nitration_Workflow cluster_prep Reaction Setup cluster_reaction Nitration Reaction cluster_workup Workup and Isolation A Dissolve Methyl 4-acetamido-2-methoxybenzoate in concentrated H₂SO₄ B Cool the solution to 0 °C in an ice bath A->B E Slowly add the nitrating mixture to the substrate solution at 0-10 °C B->E C Prepare a nitrating mixture of HNO₃ and H₂SO₄ D Cool the nitrating mixture C->D D->E F Stir for 1-2 hours, allowing the reaction to proceed E->F G Pour the reaction mixture onto crushed ice F->G H Collect the precipitate by vacuum filtration G->H I Wash the solid with cold water until the filtrate is neutral H->I J Dry the product I->J

Experimental workflow for the nitration of methyl 4-acetamido-2-methoxybenzoate.

Methodology:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 4-acetamido-2-methoxybenzoate (1.0 eq) in concentrated sulfuric acid (5-10 volumes) at room temperature. Cool the resulting solution to 0 °C in an ice-salt bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (1.1 eq) to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the solution of the starting material, maintaining the internal temperature between 0 and 10 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: Pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring. The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol to afford methyl 4-acetamido-2-methoxy-5-nitrobenzoate.

Step 2: Hydrolysis of Methyl 4-acetamido-2-methoxy-5-nitrobenzoate

This procedure details the one-pot hydrolysis of both the ester and the amide functionalities of methyl 4-acetamido-2-methoxy-5-nitrobenzoate to yield the final product, this compound.

Hydrolysis_Workflow cluster_hydrolysis Hydrolysis Reaction cluster_workup Workup and Isolation A Suspend Methyl 4-acetamido-2-methoxy-5-nitrobenzoate in aqueous NaOH solution B Heat the mixture to reflux for 2-4 hours A->B C Cool the reaction mixture to room temperature B->C D Acidify the solution with concentrated HCl to pH 3-4 C->D E Collect the precipitated product by vacuum filtration D->E F Wash the solid with cold water E->F G Dry the final product F->G

Experimental workflow for the hydrolysis of methyl 4-acetamido-2-methoxy-5-nitrobenzoate.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend methyl 4-acetamido-2-methoxy-5-nitrobenzoate (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide (5-10 volumes).

  • Hydrolysis: Heat the mixture to reflux and maintain it at this temperature for 2-4 hours. The reaction can be monitored by TLC until the starting material is consumed.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid to a pH of 3-4, which will cause the product to precipitate.

  • Purification: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold water. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Drying: Dry the purified product in a vacuum oven to obtain the final compound.

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2-methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Amino-2-methoxy-5-nitrobenzoic acid. The information is compiled from various sources and is intended to support research, development, and quality control activities involving this compound.

Core Physicochemical Properties

This compound is a substituted benzoic acid derivative with the molecular formula C₈H₈N₂O₅. Its chemical structure features an amino group, a methoxy group, and a nitro group attached to the benzene ring, in addition to the carboxylic acid functional group. These substituents significantly influence its chemical and physical properties.

General Properties
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 59338-84-0[2]
Molecular Formula C₈H₈N₂O₅[1]
Molecular Weight 212.16 g/mol [1]
Appearance Yellow crystalline solid (for the methyl ester)[3]
Physicochemical Data

A summary of the available quantitative physicochemical data is presented below. It is important to note that some of these values are predicted due to the limited availability of experimental data for this specific compound.

ParameterValueNotesSource
Melting Point Not availableA melting point of 217-218 °C has been reported for the isomer 2-Amino-4-nitro-5-methoxybenzoic acid.[4]
Boiling Point 461.6 ± 45.0 °CPredicted[2]
pKa -2.98 ± 0.25Predicted[3]
Solubility Soluble in methanol and ethanol.Qualitative data.[3]
Flash Point 232.9 °C[3]
Vapor Pressure 2.57E-09 mmHg at 25°C[3]
Refractive Index 1.642[3]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These are generalized protocols and may require optimization for the specific compound.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be determined using a capillary melting point apparatus.

Protocol:

  • A small, dry sample of the crystalline compound is finely powdered.

  • The powder is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady rate.

  • The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement s1 Finely powder the crystalline sample s2 Pack into a capillary tube (2-3 mm) s1->s2 m1 Place capillary in melting point apparatus s2->m1 Transfer m2 Heat at a controlled rate m1->m2 m3 Observe and record melting range m2->m3 result result m3->result Melting Point

Caption: Logical diagram for determining the solubility of a compound.

pKa Determination

The pKa value, which indicates the strength of an acid, can be determined by potentiometric titration.

Protocol:

  • A known concentration of the acidic compound is dissolved in a suitable solvent (e.g., water or a water/organic solvent mixture).

  • A calibrated pH electrode is immersed in the solution.

  • A standard solution of a strong base (e.g., NaOH) is added in small, known increments.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant) is plotted.

  • The pKa is determined from the pH at the half-equivalence point.

Experimental Workflow for pKa Determination

pka_workflow cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis p1 Prepare a solution of the acid p2 Calibrate pH meter p1->p2 t1 Add titrant (strong base) in increments p2->t1 t2 Record pH after each addition t1->t2 a1 Plot pH vs. Volume of Titrant t2->a1 a2 Determine half-equivalence point a1->a2 a3 pKa = pH at half-equivalence a2->a3 result result a3->result pKa Value

Caption: Workflow for the potentiometric determination of pKa.

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amino group protons. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating amino and methoxy groups.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be spread over a range due to the different electronic environments created by the substituents. Signals for the carboxyl carbon and the methoxy carbon will also be present.

FT-IR Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected vibrations include:

  • N-H stretching of the amino group.

  • O-H stretching of the carboxylic acid.

  • C=O stretching of the carboxylic acid.

  • N-O stretching of the nitro group.

  • C-O stretching of the methoxy group and carboxylic acid.

  • Aromatic C-H and C=C stretching.

Mass Spectrometry

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at m/z 212. Fragmentation may involve the loss of small molecules such as H₂O, CO, CO₂, and NO₂.

Conclusion

This technical guide summarizes the currently available physicochemical information for this compound. While some experimental data is lacking, the provided information and experimental protocols offer a solid foundation for researchers and scientists working with this compound. Further experimental determination of the melting point, pKa, and solubility, as well as the acquisition of detailed spectral data, would be valuable for a more complete characterization.

References

4-Amino-2-methoxy-5-nitrobenzoic acid CAS number 59338-90-8

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-Amino-2-methoxy-5-nitrobenzoic acid (CAS: 59338-90-8)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a substituted aromatic carboxylic acid of significant interest as a chemical intermediate. Its molecular structure, featuring amino, methoxy, and nitro functional groups, makes it a versatile building block in the synthesis of more complex molecules, particularly within the pharmaceutical and dye industries. This document provides a comprehensive overview of its physicochemical properties, a detailed potential synthesis protocol, and a discussion of its applications in research and drug development, based on current scientific literature. While specific experimental data for this compound is limited, this guide leverages data from closely related analogues to provide a robust technical profile for research and development purposes.

Physicochemical and Computed Properties

The properties of this compound are summarized below. Data is sourced from computational predictions and available chemical databases.

PropertyValueSource
CAS Number 59338-90-8
Molecular Formula C₈H₈N₂O₅PubChem[1]
Molecular Weight 212.16 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Melting Point 248 °CChemicalBook
Boiling Point (Predicted) 461.6 ± 45.0 °CChemicalBook
Density (Predicted) 1.514 ± 0.06 g/cm³ChemicalBook
pKa (Predicted) 4.05 ± 0.12ChemicalBook
XLogP3 (Predicted) 1.6PubChem[1]
Exact Mass 212.04332136 DaPubChem[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a highly plausible route is the alkaline hydrolysis of its corresponding methyl ester, Methyl 4-amino-2-methoxy-5-nitrobenzoate (CAS 59338-84-0). This method is well-documented for structurally similar compounds, such as the ethoxy analogue[2].

Proposed Experimental Protocol: Synthesis via Hydrolysis

This protocol is adapted from the procedure for the synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid[2].

Reaction: Methyl 4-amino-2-methoxy-5-nitrobenzoate + NaOH → this compound (sodium salt) + CH₃OH this compound (sodium salt) + CH₃COOH → this compound + CH₃COONa

Materials:

  • Methyl 4-amino-2-methoxy-5-nitrobenzoate

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Glacial acetic acid (CH₃COOH)

  • Ethanol or Isopropanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Standard filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a solution of sodium hydroxide in deionized water (e.g., a 1-2 M solution).

  • Addition of Ester: Add Methyl 4-amino-2-methoxy-5-nitrobenzoate to the sodium hydroxide solution.

  • Reflux: Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The hydrolysis is typically complete within 30-60 minutes[2].

  • Cooling and Dilution: After the reaction is complete, cool the mixture to room temperature and dilute with additional deionized water.

  • Neutralization: Slowly add glacial acetic acid dropwise to the solution until the pH is acidic (pH ~5-6), which will precipitate the carboxylic acid product[2].

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any remaining salts.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol or isopropanol to yield the purified this compound.

  • Drying: Dry the final product under vacuum.

G cluster_hydrolysis Step 1: Alkaline Hydrolysis cluster_workup Step 2: Acidic Work-up & Isolation cluster_purification Step 3: Purification ester Methyl 4-amino-2-methoxy- 5-nitrobenzoate reflux Stir and Reflux (30-60 min) ester->reflux naoh NaOH / H₂O naoh->reflux neutralize Cool, Dilute with H₂O, Neutralize with Acetic Acid reflux->neutralize filtrate Vacuum Filtration neutralize->filtrate wash Wash with Cold H₂O filtrate->wash recrystallize Recrystallize (e.g., from Ethanol) wash->recrystallize dry Dry Under Vacuum recrystallize->dry final_product Final Product: 4-Amino-2-methoxy- 5-nitrobenzoic acid dry->final_product

Caption: Proposed workflow for the synthesis of this compound.

Analytical Characterization Workflow

As no public-facing experimental spectra are available, a standard characterization workflow is proposed for confirming the identity and purity of the synthesized compound.

G cluster_primary Primary Analysis cluster_spectroscopy Spectroscopic Confirmation cluster_purity Quantitative Purity start Synthesized Product tlc TLC (Purity Check) start->tlc mp Melting Point (Compare to Lit.) start->mp nmr ¹H & ¹³C NMR (Structure) tlc->nmr mp->nmr ir FT-IR (Functional Groups) nmr->ir ms Mass Spec (HRMS) (Exact Mass) ir->ms hplc HPLC / UPLC (Purity >95%) ms->hplc end Characterized Compound hplc->end

Caption: Standard experimental workflow for chemical characterization and purity analysis.

Spectroscopic Profile (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets for the aromatic protons, a singlet for the methoxy (-OCH₃) protons, and a broad singlet for the amino (-NH₂) protons. The carboxylic acid proton (-COOH) may appear as a very broad singlet far downfield.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the eight distinct carbon atoms, including the carbonyl carbon of the carboxylic acid, the methoxy carbon, and the six aromatic carbons.

  • FT-IR: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amino group (~3300-3500 cm⁻¹), the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (-NO₂) at approximately 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing an exact mass measurement corresponding to 212.0433.

Applications in Research and Drug Development

This compound is primarily utilized as a key intermediate in multi-step organic synthesis. Its functional groups allow for a variety of chemical transformations.

  • Amino Group (-NH₂): Can be diazotized to introduce other functional groups or can undergo acylation and alkylation reactions to build more complex amide and amine structures.

  • Carboxylic Acid Group (-COOH): Can be converted into esters, amides, or acid chlorides, serving as a handle for coupling with other molecules.

  • Nitro Group (-NO₂): Can be reduced to an amino group, providing a route to diamino-substituted benzene derivatives, which are common pharmacophores.

Role as a Synthetic Intermediate

The compound serves as a scaffold to generate diverse chemical libraries for screening in drug discovery programs.

G cluster_mods cluster_products start 4-Amino-2-methoxy- 5-nitrobenzoic acid amino_mod Amino Group Modification (e.g., Acylation) start->amino_mod acid_mod Carboxylic Acid Modification (e.g., Amidation) start->acid_mod nitro_mod Nitro Group Reduction start->nitro_mod heterocycles Heterocyclic Scaffolds (e.g., Benzimidazoles) amino_mod->heterocycles amides Bioactive Amides acid_mod->amides diamines Diamino Intermediates nitro_mod->diamines

Caption: Role as a versatile intermediate in chemical synthesis.

Potential Biological Activity of Derivatives

While the biological activity of this specific compound is not documented, derivatives of nitrobenzoic acids have shown significant potential in medicinal chemistry. The nitroaromatic moiety is a key feature in several antimicrobial agents[3][4][5].

Mechanism of Action for Nitroaromatic Compounds: Many nitroaromatic drugs act as prodrugs. The nitro group is often bio-reduced within the target cell (e.g., a bacterium or parasite) by specific nitroreductase enzymes. This reduction process generates reactive nitrogen species, such as nitroso and hydroxylamino intermediates, which are highly cytotoxic. These reactive species can damage cellular macromolecules like DNA, proteins, and lipids, leading to cell death[4][5]. This mechanism is particularly effective against anaerobic bacteria and certain protozoa.

Furthermore, some studies have highlighted the anti-mycobacterial activity of nitrobenzoic acid esters, suggesting they act as prodrugs that release the active acid within the mycobacterial cell, thereby lowering the internal pH and inhibiting growth[3]. The presence of the nitro group is often critical for this enhanced activity compared to non-nitrated analogues[3].

G prodrug Nitroaromatic Prodrug (e.g., derivative of 59338-90-8) cell Target Cell (e.g., Bacterium) prodrug->cell Uptake enzyme Nitroreductase Enzyme reactive Reactive Nitrogen Species (Toxic) enzyme->reactive Bio-reduction of -NO₂ group damage Damage to DNA, Proteins, Lipids reactive->damage death Cell Death damage->death

Caption: Generalized mechanism of action for nitroaromatic prodrugs in target cells.

Conclusion

This compound (CAS 59338-90-8) is a valuable chemical intermediate with significant potential for the synthesis of novel compounds in drug discovery and other chemical industries. Although detailed experimental and biological data for this specific molecule are scarce in the public domain, its chemical structure allows for reliable predictions of its properties and reactivity. The protocols and workflows outlined in this guide, derived from closely related compounds, provide a solid foundation for researchers to synthesize, characterize, and utilize this compound in their research endeavors. Further investigation into the biological activities of its derivatives is warranted, particularly in the development of new antimicrobial agents.

References

Illuminating the Molecular Architecture: A Guide to the Structure Elucidation of 4-Amino-2-methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of 4-Amino-2-methoxy-5-nitrobenzoic acid. The following sections detail the interpretation of spectroscopic data, proposed experimental protocols, and the logical workflow for confirming the molecular structure of this compound. Due to the limited availability of public experimental spectra for this specific molecule, this guide will utilize high-quality predicted data to illustrate the principles of its structural determination.

Molecular Structure and Properties

This compound is a substituted aromatic carboxylic acid with the molecular formula C₈H₈N₂O₅ and a molecular weight of 212.16 g/mol .[1] Its structure consists of a benzene ring substituted with a carboxylic acid group, an amino group, a methoxy group, and a nitro group. The IUPAC name for this compound is this compound, and its CAS registry number is 59338-90-8.[1]

PropertyValue
Molecular FormulaC₈H₈N₂O₅
Molecular Weight212.16 g/mol
IUPAC NameThis compound
CAS Number59338-90-8

Spectroscopic Data Analysis and Interpretation

The structural confirmation of this compound would be achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number and chemical environment of protons in a molecule. For this compound, the following proton signals are predicted:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12Singlet1H-COOH
~8.2Singlet1HAr-H (H-6)
~6.5Singlet1HAr-H (H-3)
~5.5-6.5Broad Singlet2H-NH₂
~3.9Singlet3H-OCH₃
  • Aromatic Protons: The two singlets in the aromatic region (~6.5-8.2 ppm) are indicative of two protons on the benzene ring that do not have adjacent proton neighbors, which is consistent with the proposed substitution pattern. The downfield shift of the H-6 proton is attributed to the deshielding effects of the adjacent electron-withdrawing nitro group and the carboxylic acid group. The upfield shift of the H-3 proton is due to the electron-donating effect of the adjacent methoxy and amino groups.

  • Carboxylic Acid Proton: A broad singlet at a significantly downfield chemical shift (~10-12 ppm) is characteristic of a carboxylic acid proton.

  • Amino Protons: The broad singlet in the mid-field region (~5.5-6.5 ppm) is typical for the two protons of an amino group.

  • Methoxy Protons: The sharp singlet at approximately 3.9 ppm, integrating to three protons, is characteristic of a methoxy group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted chemical shifts for this compound are as follows:

Chemical Shift (ppm)Assignment
~168C=O (Carboxylic Acid)
~155C-2 (C-OCH₃)
~148C-4 (C-NH₂)
~135C-5 (C-NO₂)
~120C-1 (C-COOH)
~115C-6
~100C-3
~56-OCH₃
  • Carbonyl Carbon: The signal at the most downfield position (~168 ppm) is assigned to the carbonyl carbon of the carboxylic acid.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The carbons attached to the electronegative oxygen and nitrogen atoms (C-2, C-4, C-5) are shifted downfield. The carbons at positions 1, 3, and 6 will have chemical shifts influenced by their respective substituents.

  • Methoxy Carbon: The signal at the most upfield position (~56 ppm) corresponds to the carbon of the methoxy group.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
212Molecular Ion [M]⁺
195[M - OH]⁺
167[M - COOH]⁺
152[M - COOH - CH₃]⁺
122[M - COOH - NO₂]⁺
  • Molecular Ion Peak: The mass spectrum would show a molecular ion peak at m/z = 212, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Key fragmentation pathways would involve the loss of the hydroxyl group from the carboxylic acid (m/z 195), the loss of the entire carboxylic acid group (m/z 167), and subsequent loss of the methyl group from the methoxy substituent (m/z 152). Another significant fragmentation would be the loss of the nitro group (m/z 122).

FT-IR Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (Carboxylic Acid) & N-H stretch (Amino)
3000-2800MediumC-H stretch (Aromatic & Methoxy)
1700-1680StrongC=O stretch (Carboxylic Acid)
1620-1580MediumN-H bend (Amino) & C=C stretch (Aromatic)
1550-1500 & 1350-1300StrongAsymmetric & Symmetric N=O stretch (Nitro)
1250-1200StrongAsymmetric C-O-C stretch (Aryl Ether)
1050-1000MediumSymmetric C-O-C stretch (Aryl Ether)
  • O-H and N-H Stretching: A broad absorption in the region of 3400-3200 cm⁻¹ would indicate the overlapping stretching vibrations of the carboxylic acid O-H and the amino N-H bonds.

  • C=O Stretching: A strong, sharp peak around 1700-1680 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid.

  • N=O Stretching: Two strong absorptions, one asymmetric around 1550-1500 cm⁻¹ and one symmetric around 1350-1300 cm⁻¹, are indicative of the nitro group.

  • C-O Stretching: The presence of the methoxy group would be confirmed by strong C-O stretching bands in the fingerprint region.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 45-90 degrees, a larger spectral width than for ¹H NMR, and a significantly higher number of scans due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • For ESI, the sample is infused directly or via liquid chromatography. For EI, the sample is vaporized by heating.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500) in positive or negative ion mode.

    • If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Visualization of the Elucidation Workflow

The logical process for the structure elucidation of this compound can be visualized as a workflow diagram.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_structure_proposal Structure Hypothesis cluster_confirmation Confirmation NMR NMR Spectroscopy (1H, 13C) NMR_analysis NMR Data Analysis: - Chemical Shifts - Integration - Multiplicity NMR->NMR_analysis MS Mass Spectrometry MS_analysis MS Data Analysis: - Molecular Ion Peak - Fragmentation Pattern MS->MS_analysis IR FT-IR Spectroscopy IR_analysis IR Data Analysis: - Functional Group Identification IR->IR_analysis Propose_Structure Propose Structure of This compound NMR_analysis->Propose_Structure MS_analysis->Propose_Structure IR_analysis->Propose_Structure Confirm_Structure Confirm Structure by Correlating All Spectroscopic Data Propose_Structure->Confirm_Structure

Caption: Workflow for the structure elucidation of this compound.

This comprehensive approach, integrating data from multiple spectroscopic techniques, allows for the unambiguous determination of the molecular structure of this compound. The consistency of the predicted data across these different analytical methods provides a high degree of confidence in the assigned structure.

References

4-Amino-2-methoxy-5-nitrobenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-Amino-2-methoxy-5-nitrobenzoic acid

This technical guide provides a detailed overview of the chemical properties, synthesis, and potential applications of this compound, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Core Compound Properties

This compound is an aromatic organic compound with the molecular formula C₈H₈N₂O₅.[1] Its structure consists of a benzoic acid core substituted with an amino group, a methoxy group, and a nitro group. These functional groups contribute to its reactivity and utility as a chemical intermediate.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₈H₈N₂O₅PubChem[1]
Molecular Weight 212.16 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 59338-90-8ChemSrc[2]

Synthesis and Experimental Protocols

It is mentioned that methyl 4-amino-5-nitro-o-anisate can be used as an intermediate in organic synthesis and can be prepared by the amination reaction of 2-methoxy-5-nitrobenzoic acid.[3]

A synthesis protocol for a closely related compound, 4-amino-2-ethoxy-5-nitrobenzoic acid, involves the hydrolysis of its methyl ester.[4] A similar approach could likely be adapted for the synthesis of this compound from its corresponding ester.

Representative Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for this compound, based on common organic chemistry reactions and the synthesis of analogous compounds.

G cluster_0 Plausible Synthetic Pathway Start 2-Methoxybenzoic Acid Intermediate1 Methyl 2-methoxybenzoate Start->Intermediate1 Esterification (MeOH, H+) Intermediate2 Methyl 2-methoxy-5-nitrobenzoate Intermediate1->Intermediate2 Nitration (HNO3, H2SO4) Intermediate3 Methyl 4-amino-2-methoxy-5-nitrobenzoate Intermediate2->Intermediate3 Amination Product This compound Intermediate3->Product Hydrolysis (NaOH, H2O then H+)

Caption: Plausible synthetic route for this compound.

Potential Applications and Logical Workflow

As an intermediate, this compound is valuable in the synthesis of more complex molecules. Its bifunctional nature, with both an amino and a carboxylic acid group, allows for a variety of subsequent chemical transformations. The nitro and methoxy groups also influence the reactivity of the aromatic ring and can be modified in further synthetic steps.

The primary application suggested by the available information is in the synthesis of dyes.[3] The chromophoric nitro group and the auxochromic amino group are common features in dye molecules.

G cluster_0 Potential Applications Start This compound Intermediate Chemical Intermediate Start->Intermediate Dye Dye Synthesis Intermediate->Dye Pharma Pharmaceutical Synthesis Intermediate->Pharma Research Research Chemical Intermediate->Research

Caption: Logical workflow of potential applications.

References

A Technical Guide to the Solubility of 4-Amino-2-methoxy-5-nitrobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-Amino-2-methoxy-5-nitrobenzoic acid. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing qualitative solubility information, outlining established experimental protocols for solubility determination, and presenting a general workflow for such studies. This approach equips researchers with the foundational knowledge required to assess the solubility of this compound and similar compounds in a laboratory setting.

Introduction to the Solubility of this compound

Qualitative Solubility Data

Based on available information for structurally related compounds, a general qualitative solubility profile can be inferred. The following table summarizes the observed solubility of a closely related analog, 4-Amino-2-ethoxy-5-nitrobenzoic acid, which can serve as a preliminary guide.

SolventQualitative Solubility
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1]
MethanolSlightly Soluble[1]

Note: This data is for 4-Amino-2-ethoxy-5-nitrobenzoic acid and should be used as an estimation for this compound with caution. Experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

A variety of methods can be employed to determine the solubility of a solid compound like this compound in organic solvents. The choice of method often depends on the required accuracy, the amount of substance available, and the available analytical instrumentation.

This is a straightforward and rapid method for estimating solubility.

  • Principle: A known mass of the solute is added to a known volume of the solvent at a constant temperature. The mixture is agitated, and the point at which the solid completely dissolves is visually determined.

  • Detailed Methodology:

    • Accurately weigh a small amount of this compound and place it in a vial.

    • Add a measured volume of the organic solvent to the vial.

    • Stir the mixture vigorously at a controlled temperature.

    • Continue to add small, known volumes of the solvent until all of the solid has dissolved.

    • The solubility can then be calculated based on the total volume of solvent used to dissolve the initial mass of the compound.

HPLC is a highly accurate and widely used method for determining solubility, especially for compounds with chromophores.

  • Principle: A saturated solution of the compound is prepared, and after filtration, the concentration of the dissolved solute is determined by HPLC with a suitable detector (e.g., UV-Vis).

  • Detailed Methodology:

    • Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial.

    • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

    • Sample Preparation: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any solid particles.

    • Dilution: Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

    • HPLC Analysis: Inject the diluted sample into the HPLC system.

    • Quantification: Determine the concentration of the compound in the diluted sample by comparing its peak area to a pre-established calibration curve of known concentrations.

    • Solubility Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the given temperature.[2][3]

For compounds that absorb ultraviolet or visible light, UV-Vis spectrophotometry offers a simpler alternative to HPLC.

  • Principle: Similar to the HPLC method, a saturated solution is prepared and filtered. The concentration of the solute is then determined by measuring its absorbance at a specific wavelength and using a calibration curve.

  • Detailed Methodology:

    • Prepare a saturated solution and filter it as described in the HPLC method.

    • Dilute the clear supernatant to a concentration that falls within the linear range of the Beer-Lambert law.

    • Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound.

    • Determine the concentration from a calibration curve prepared with standard solutions of known concentrations.

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a solid compound in an organic solvent.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results A Weigh Compound C Add Excess Compound to Solvent A->C B Select Solvent B->C D Equilibrate at Constant Temperature (e.g., 24-48h) C->D E Filter Supernatant (e.g., 0.22 µm filter) D->E F Prepare Dilutions E->F G Analyze by HPLC or UV-Vis F->G I Calculate Concentration from Calibration Curve G->I H Generate Calibration Curve H->I J Determine Solubility (accounting for dilution) I->J

Caption: General workflow for the experimental determination of solubility.

Conclusion

References

Technical Guide: Physicochemical Properties of 4-Amino-2-methoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available data on the melting and boiling points of 4-Amino-2-methoxy-5-nitrobenzoic acid, a key chemical intermediate. Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on structurally similar molecules to provide a comparative context for its physicochemical properties.

Physicochemical Data Summary

The following table summarizes the available melting and boiling point data for this compound and its analogs. It is important to note that many of these compounds tend to decompose at or near their melting points, and experimental boiling points are often not determined due to thermal instability.

Compound NameCAS NumberMelting Point (°C)Boiling Point (°C)Data Type
This compound 59338-90-8Not Experimentally DeterminedNot Experimentally Determined-
2-Amino-4-nitro-5-methoxybenzoic acid196194-99-7217 - 218470.8 ± 45.0Experimental (MP), Predicted (BP)[1]
4-Amino-2-ethoxy-5-nitrobenzoic acid86718-18-5>208 (decomposes)461.8 ± 45.0Experimental (MP)[2], Predicted (BP)[2]
4-Amino-2-ethoxy-5-nitrobenzoic acid86718-18-5230Not SpecifiedExperimental[3]
5-Amino-2-nitrobenzoic acid13280-60-9236 - 238Not SpecifiedExperimental
Methyl 4-amino-5-nitro-o-anisate59338-84-0Not Specified429.0 ± 40.0Predicted

Experimental Protocols

Melting Point Determination (Capillary Method)

A common and reliable method for determining the melting point of a crystalline organic solid is the capillary tube method.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Heating medium (e.g., mineral oil)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small, dry sample of the crystalline compound is finely powdered using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a packed column of 2-3 mm in height.

  • Apparatus Setup: The loaded capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in the heating bath of the melting point apparatus.

  • Heating and Observation: The heating bath is heated gradually, with the rate of temperature increase slowed to 1-2 °C per minute as the expected melting point is approached.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. The melting point is reported as this range. For compounds that decompose, the temperature at which decomposition (e.g., charring, gas evolution) is observed is noted.

Boiling Point Determination

Due to the high predicted boiling points and the likelihood of decomposition, determining an experimental boiling point at atmospheric pressure for compounds like this compound is often impractical. If necessary, a boiling point could be estimated under reduced pressure (vacuum distillation) to lower the required temperature and minimize decomposition.

Synthesis Pathway

This compound is typically synthesized from its corresponding methyl ester, methyl 4-amino-2-methoxy-5-nitrobenzoate. The final step in this synthesis is the hydrolysis of the ester group to a carboxylic acid.

SynthesisPathway cluster_reactants Reactants cluster_process Process cluster_products Products Reactant1 Methyl 4-amino-2-methoxy- 5-nitrobenzoate Process Hydrolysis (Reflux) Reactant1->Process Reactant2 Sodium Hydroxide (aq) Reactant2->Process Product1 4-Amino-2-methoxy- 5-nitrobenzoic acid Process->Product1 Product2 Methanol Process->Product2

Caption: Synthesis of this compound via ester hydrolysis.

References

Spectroscopic Analysis of 4-Amino-2-methoxy-5-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-2-methoxy-5-nitrobenzoic acid, a compound of interest in pharmaceutical and chemical research. The guide details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside standardized experimental protocols for their acquisition.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is generated based on the compound's chemical structure and typical spectroscopic values for its functional groups.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~10.5Singlet1H-COOH
8.15Singlet1HAr-H
7.50Broad Singlet2H-NH₂
6.55Singlet1HAr-H
3.95Singlet3H-OCH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~167C=O (Carboxylic Acid)
~155Ar-C (quaternary)
~148Ar-C (quaternary)
~135Ar-C (quaternary)
~118Ar-C (quaternary)
~115Ar-CH
~105Ar-CH
~57-OCH₃

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)Functional Group
3450 - 3300N-H Stretch (Amino)
3300 - 2500O-H Stretch (Carboxylic Acid)
1710 - 1680C=O Stretch (Carboxylic Acid)
1620 - 1590N-H Bend (Amino)
1550 - 1475N-O Asymmetric Stretch (Nitro)
1350 - 1280N-O Symmetric Stretch (Nitro)
1250 - 1000C-O Stretch (Methoxy)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

m/z (Mass-to-Charge Ratio)Ion
213.05[M+H]⁺
235.03[M+Na]⁺
195.04[M-H₂O+H]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16

  • Spectral Width: -2 to 12 ppm

  • Temperature: 298 K

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Number of Scans: 1024

  • Spectral Width: 0 to 200 ppm

  • Temperature: 298 K

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with isopropanol.

  • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Scan Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. A small amount of formic acid (0.1%) can be added to the final solution to promote protonation.

Data Acquisition (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), positive.

  • Capillary Voltage: 3.5 kV

  • Drying Gas Flow: 10 L/min

  • Drying Gas Temperature: 300 °C

  • Mass Range: 50 - 500 m/z

Visualizations

The following diagram illustrates a typical experimental workflow for the spectroscopic analysis of a solid organic compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Solid Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve For NMR ATR_Sample Place on ATR Crystal Sample->ATR_Sample For FT-IR Dilute Prepare Dilute Solution Sample->Dilute For MS NMR NMR Spectroscopy Dissolve->NMR IR FT-IR Spectroscopy ATR_Sample->IR MS Mass Spectrometry Dilute->MS ProcessNMR Process NMR Data NMR->ProcessNMR ProcessIR Process IR Spectrum IR->ProcessIR ProcessMS Analyze Mass Spectrum MS->ProcessMS Structure Structure Elucidation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: Experimental workflow for spectroscopic analysis.

The Versatile Scaffold: Unlocking the Potential of 4-Amino-2-methoxy-5-nitrobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-methoxy-5-nitrobenzoic acid is a highly functionalized aromatic compound that holds significant promise as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring an amine, a methoxy group, a nitro group, and a carboxylic acid, provides multiple reaction sites for chemical modification and the synthesis of diverse molecular architectures. This technical guide explores the potential applications of this compound as a key intermediate in the development of novel therapeutic agents. While direct pharmacological data on the title compound is limited, its structural similarity to known pharmacologically active molecules suggests its utility in generating new chemical entities with potential therapeutic value. This document will detail its synthesis, physicochemical properties, and potential applications in drug discovery, supported by detailed experimental protocols and logical workflow visualizations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is crucial for its effective use in synthesis and drug design. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₈N₂O₅[1]
Molecular Weight 212.16 g/mol [1][2]
CAS Number 59338-90-8[1]
Appearance Not specified (typically a solid)
Melting Point Not specified
Boiling Point 461.6 ± 45.0 °C at 760 mmHg[2]
Density 1.5 ± 0.1 g/cm³[2]
LogP 1.67[2]
PSA (Polar Surface Area) 118.37 Ų[2]

Synthesis of this compound

Experimental Protocol: Hydrolysis of Methyl 4-amino-2-methoxy-5-nitrobenzoate

This protocol is based on the hydrolysis of the corresponding methyl ester, a common precursor.

Materials:

  • Methyl 4-amino-2-methoxy-5-nitrobenzoate

  • Sodium hydroxide (NaOH)

  • Water

  • Glacial acetic acid

  • 2-Propanol

  • 2,2'-Oxybispropane (Diisopropyl ether)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Beakers and other standard laboratory glassware

Procedure:

  • A mixture of methyl 4-amino-2-methoxy-5-nitrobenzoate (1 equivalent) and an aqueous solution of sodium hydroxide (e.g., 10%) is prepared in a round-bottom flask.

  • The mixture is stirred and heated to reflux for approximately 30-60 minutes, or until TLC analysis indicates the consumption of the starting material.

  • The reaction mixture is then cooled to room temperature.

  • Water is added to the cooled mixture to ensure all salts are dissolved.

  • The solution is neutralized by the dropwise addition of glacial acetic acid until precipitation of the product is complete.

  • The precipitated this compound is collected by filtration.

  • The crude product is washed with a small amount of cold water and then with a non-polar solvent like 2,2'-oxybispropane to remove impurities.

  • For further purification, the product can be recrystallized from a suitable solvent, such as 2-propanol.

  • The purified product is dried under vacuum to yield the final compound.

G cluster_synthesis Synthesis Workflow start Methyl 4-amino-2-methoxy-5-nitrobenzoate + NaOH(aq) reflux Heat to Reflux (30-60 min) start->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with Acetic Acid cool->neutralize precipitate Precipitation of Product neutralize->precipitate filter_wash Filter and Wash precipitate->filter_wash recrystallize Recrystallize from 2-Propanol filter_wash->recrystallize product This compound recrystallize->product

Caption: A generalized workflow for the synthesis of this compound.

Potential Applications in Medicinal Chemistry

The true potential of this compound lies in its utility as a scaffold for the synthesis of more complex molecules with potential therapeutic activities. Its functional groups can be selectively modified to explore a wide chemical space.

Intermediate for Bioactive Compounds

This compound is considered a useful intermediate for drug discovery research.[4][5] The presence of the amino, carboxylic acid, and nitro groups allows for a variety of chemical transformations:

  • Amide Coupling: The carboxylic acid can be coupled with a diverse range of amines to generate a library of amides.

  • Esterification: The carboxylic acid can be esterified to modulate solubility and pharmacokinetic properties.

  • N-Alkylation/Acylation: The amino group can be alkylated or acylated to introduce different substituents.

  • Reduction of Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized. This is a common strategy in the synthesis of many pharmaceutical agents.

  • Nucleophilic Aromatic Substitution: The nitro group can activate the aromatic ring for nucleophilic substitution, allowing for the introduction of other functional groups.

A related compound, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, is a key intermediate in the synthesis of the antipsychotic drug amisulpride .[6] This highlights the potential of this scaffold in developing agents targeting the central nervous system. Similarly, 4-Amino-5-chloro-2-methoxybenzoic acid serves as an intermediate for anti-inflammatory and analgesic medications.[7]

G cluster_drug_discovery Drug Discovery Potential cluster_modifications Chemical Modifications cluster_applications Potential Therapeutic Areas scaffold This compound amide Amide Coupling scaffold->amide ester Esterification scaffold->ester n_alkylation N-Alkylation/Acylation scaffold->n_alkylation nitro_reduction Nitro Reduction scaffold->nitro_reduction cns CNS Agents (e.g., Amisulpride analogs) amide->cns anti_inflammatory Anti-inflammatory Agents amide->anti_inflammatory antimicrobial Antimicrobial Agents (e.g., Nitazoxanide analogs) amide->antimicrobial kinase_inhibitors Kinase Inhibitors amide->kinase_inhibitors ester->cns ester->anti_inflammatory ester->antimicrobial ester->kinase_inhibitors n_alkylation->cns n_alkylation->anti_inflammatory n_alkylation->antimicrobial n_alkylation->kinase_inhibitors nitro_reduction->cns nitro_reduction->anti_inflammatory nitro_reduction->antimicrobial nitro_reduction->kinase_inhibitors

Caption: Potential of the scaffold in drug discovery through chemical modifications.

Antimicrobial Drug Development

Nitroaromatic compounds have a long history in the treatment of infectious diseases. A notable example is nitazoxanide, a broad-spectrum antiparasitic and antiviral drug.[8] The 5-nitro group on the thiazole ring of nitazoxanide is crucial for its activity. Given that this compound contains a nitro-substituted aromatic ring, it could serve as a starting point for the development of novel antimicrobial agents. By coupling the carboxylic acid with various amine-containing heterocyclic systems, it may be possible to generate analogs with potent activity against a range of pathogens.

Kinase Inhibitors

Many kinase inhibitors feature a substituted aniline or benzamide core. The 4-amino-2-methoxybenzoic acid scaffold can be elaborated to mimic the hinge-binding motifs of known kinase inhibitors. For instance, the amino group can act as a hydrogen bond donor, while the rest of the molecule can be functionalized to occupy the hydrophobic pockets of the ATP-binding site of a target kinase.

G cluster_pathway Hypothetical Kinase Inhibition Pathway derivative Derivative of 4-Amino-2-methoxy- 5-nitrobenzoic acid kinase Target Kinase (e.g., in cancer cell) derivative->kinase inhibition Inhibition substrate Substrate Protein kinase->substrate phosphorylates atp ATP atp->kinase p_substrate Phosphorylated Substrate downstream Downstream Signaling (e.g., proliferation, survival) p_substrate->downstream inhibition->kinase

Caption: A hypothetical signaling pathway targeted by a derivative compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry. While it may not possess inherent biological activity, its richly functionalized structure makes it an ideal starting point for the synthesis of diverse libraries of compounds. Its utility has been demonstrated through its relationship to intermediates used in the synthesis of approved drugs. Researchers and drug development professionals can leverage this scaffold to explore novel chemical space in the pursuit of new therapeutics for a wide range of diseases, including central nervous system disorders, infectious diseases, and cancer. The continued exploration of derivatives of this compound is warranted to fully unlock its therapeutic potential.

References

A Theoretical and Computational Chemistry Guide to 4-Amino-2-methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular and Physicochemical Properties

4-Amino-2-methoxy-5-nitrobenzoic acid is a substituted benzoic acid derivative with the molecular formula C8H8N2O5.[1] A summary of its key identifiers and physicochemical properties, as aggregated from various chemical databases, is presented in Table 1. This data provides a fundamental basis for any theoretical modeling.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC NameThis compoundPubChem[1]
Molecular FormulaC8H8N2O5PubChem[1]
Molecular Weight212.16 g/mol PubChem[1]
CAS Number59338-90-8ChemSrc[2]
Canonical SMILESCOC1=CC(=C(C=C1C(=O)O)--INVALID-LINK--[O-])NPubChem[1]
InChI KeyAOANPIGDKLHHIC-UHFFFAOYSA-NPubChem[1]
XLogP31.6PubChem[1]
Exact Mass212.04332136 DaPubChem[1]

Hypothetical Computational Workflow

The following sections detail a proposed computational workflow for the theoretical characterization of this compound. This workflow is based on standard practices in computational chemistry and is designed to provide a thorough understanding of the molecule's structural, electronic, and spectroscopic properties.

Computational_Workflow cluster_0 Input Preparation cluster_1 Quantum Chemical Calculations (DFT) cluster_2 Data Analysis and Interpretation A Initial 3D Structure Generation B Geometry Optimization A->B Initial Geometry C Frequency Calculation B->C Optimized Geometry D Electronic Structure Analysis (HOMO-LUMO, MEP) B->D E Spectroscopic Prediction (IR, Raman, UV-Vis, NMR) B->E F Structural Parameter Analysis B->F Optimized Parameters G Vibrational Mode Assignment C->G Vibrational Frequencies H Reactivity and Stability Assessment D->H Electronic Properties I Comparison with Experimental Data E->I F->I G->I

Figure 1: A typical workflow for the theoretical analysis of a small organic molecule.

Experimental Protocols: A Computational Approach

The following outlines the proposed computational methodology.

Software: All calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Methodology:

  • Initial Structure Generation: A 3D structure of this compound would be built using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization: The initial structure would be optimized at the Density Functional Theory (DFT) level. A common and effective combination of functional and basis set for such molecules is B3LYP/6-311++G(d,p).[3] This level of theory provides a good balance between accuracy and computational cost for obtaining reliable geometric parameters.

  • Frequency Calculations: Following geometry optimization, vibrational frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

  • Electronic Property Calculations:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated to determine the HOMO-LUMO gap, which is an indicator of chemical reactivity and stability.

    • Molecular Electrostatic Potential (MEP): The MEP surface would be calculated to identify regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

  • Spectroscopic Predictions:

    • UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations would be performed to predict the electronic absorption spectrum and identify the nature of the electronic transitions.

    • NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method would be used to predict the 1H and 13C NMR chemical shifts.

Predicted Data and Analysis

The following tables present the types of quantitative data that would be generated from the proposed computational workflow.

Table 2: Hypothetical Optimized Geometrical Parameters

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-C2Calculated Value
C-N (amino)Calculated Value
N-O (nitro)Calculated Value
O-H (carboxyl)Calculated Value
C1-C2-C3Calculated Value
H-N-H (amino)Calculated Value
O-N-O (nitro)Calculated Value
C-O-H (carboxyl)Calculated Value
C1-C2-C3-C4Calculated Value
C2-C1-C(O)-OCalculated Value

Table 3: Hypothetical Vibrational Frequencies and Assignments

ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Assignment
ν(O-H)Calculated ValueCalculated ValueCarboxylic acid O-H stretch
νas(N-H)Calculated ValueCalculated ValueAsymmetric N-H stretch
νs(N-H)Calculated ValueCalculated ValueSymmetric N-H stretch
ν(C=O)Calculated ValueCalculated ValueCarbonyl stretch
νas(NO₂)Calculated ValueCalculated ValueAsymmetric NO₂ stretch
νs(NO₂)Calculated ValueCalculated ValueSymmetric NO₂ stretch

Table 4: Hypothetical Electronic Properties

PropertyValue (eV)
HOMO EnergyCalculated Value
LUMO EnergyCalculated Value
HOMO-LUMO GapCalculated Value
Dipole MomentCalculated Value (Debye)

Signaling Pathways and Logical Relationships

While signaling pathways are typically associated with biological interactions, a logical diagram can illustrate the relationships between the different computational steps and the resulting data.

Data_Interrelation cluster_input Input cluster_calc Calculation Type cluster_output Output Data cluster_analysis Analysis mol_struct Molecular Structure geom_opt Geometry Optimization mol_struct->geom_opt opt_geom Optimized Geometry geom_opt->opt_geom homo_lumo HOMO-LUMO geom_opt->homo_lumo freq_calc Frequency Calculation vib_freq Vibrational Frequencies freq_calc->vib_freq td_dft TD-DFT uv_vis UV-Vis Spectrum td_dft->uv_vis nmr_calc NMR Calculation nmr_shifts NMR Shifts nmr_calc->nmr_shifts opt_geom->freq_calc opt_geom->td_dft opt_geom->nmr_calc structure Molecular Structure opt_geom->structure spectroscopy Spectroscopic Characterization vib_freq->spectroscopy uv_vis->spectroscopy nmr_shifts->spectroscopy reactivity Chemical Reactivity homo_lumo->reactivity

Figure 2: Interrelation of computational inputs, calculations, and resulting data analysis.

Conclusion

This guide has outlined a comprehensive theoretical and computational strategy for the in-depth characterization of this compound. By employing Density Functional Theory, a wealth of information regarding the molecule's geometry, vibrational modes, and electronic properties can be elucidated. The presented workflow and data tables serve as a template for researchers to initiate and conduct their own computational studies, which can provide valuable insights for applications in drug development and materials science. The synergy between such theoretical calculations and experimental data is crucial for a complete understanding of the chemical nature of this compound.

References

Methodological & Application

Synthesis of 4-Amino-2-methoxy-5-nitrobenzoic Acid: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for the synthesis of 4-amino-2-methoxy-5-nitrobenzoic acid, a valuable building block in medicinal chemistry, starting from 2-methoxy-4-aminobenzoic acid. The synthesis involves a three-step sequence: N-acetylation to protect the amino group, subsequent regioselective nitration, and final deprotection via hydrolysis to yield the target compound. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and aid in laboratory execution.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its trifunctional nature, featuring an amine, a carboxylic acid, and a nitro group on a substituted benzene ring, makes it a versatile scaffold for the development of novel therapeutic agents. The protocol outlined herein describes a reliable and efficient method for its preparation from commercially available 2-methoxy-4-aminobenzoic acid. The synthetic strategy hinges on the temporary protection of the reactive amino group as an acetamide to direct the subsequent electrophilic nitration to the desired position and to prevent unwanted side reactions.

Overall Reaction Scheme

The synthesis of this compound from 2-methoxy-4-aminobenzoic acid is accomplished in three sequential steps:

  • Step 1: Acetylation - Protection of the amino group of 2-methoxy-4-aminobenzoic acid using acetic anhydride.

  • Step 2: Nitration - Regioselective nitration of the resulting 4-acetamido-2-methoxybenzoic acid using a mixture of nitric acid and sulfuric acid.

  • Step 3: Hydrolysis - Deprotection of the acetamido group to unveil the amino functionality, yielding the final product.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionStarting MaterialReagentsProductMolar Ratio (Starting Material:Reagent)SolventTemperature (°C)Time (h)Yield (%)
1Acetylation2-methoxy-4-aminobenzoic acidAcetic anhydride4-acetamido-2-methoxybenzoic acid1 : 1.5Acetic Acid1002~95
2Nitration4-acetamido-2-methoxybenzoic acidNitric acid, Sulfuric acid4-acetamido-2-methoxy-5-nitrobenzoic acid1 : 1.1 (HNO₃)Sulfuric Acid0 - 101~85
3Hydrolysis4-acetamido-2-methoxy-5-nitrobenzoic acidHydrochloric acidThis compound-Water100 (Reflux)3~90

Experimental Protocols

Materials and Equipment:

  • 2-methoxy-4-aminobenzoic acid

  • Acetic anhydride

  • Glacial acetic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Concentrated hydrochloric acid (37%)

  • Sodium bicarbonate

  • Deionized water

  • Ice

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Ice bath

  • Reflux condenser

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Step 1: Synthesis of 4-acetamido-2-methoxybenzoic acid (Acetylation)

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 10.0 g (59.8 mmol) of 2-methoxy-4-aminobenzoic acid in 50 mL of glacial acetic acid.

  • To this suspension, slowly add 9.1 mL (90.0 mmol) of acetic anhydride.

  • Attach a reflux condenser and heat the mixture to 100°C with stirring for 2 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

  • The white precipitate of 4-acetamido-2-methoxybenzoic acid will form.

  • Collect the solid by vacuum filtration using a Buchner funnel and wash the filter cake with cold deionized water (3 x 50 mL).

  • Dry the product in a vacuum oven at 60°C to a constant weight. The expected yield is approximately 11.9 g (95%).

Step 2: Synthesis of 4-acetamido-2-methoxy-5-nitrobenzoic acid (Nitration)

  • In a 250 mL round-bottom flask, carefully add 10.0 g (47.8 mmol) of the dried 4-acetamido-2-methoxybenzoic acid to 50 mL of concentrated sulfuric acid, ensuring the temperature is maintained below 20°C with an ice bath. Stir until all the solid has dissolved.

  • Cool the resulting solution to 0-5°C in an ice-salt bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding 3.3 mL (52.6 mmol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the acetylated starting material over a period of 30 minutes, ensuring the reaction temperature does not exceed 10°C.

  • After the addition is complete, continue to stir the reaction mixture at 0-10°C for an additional 1 hour.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with constant stirring.

  • A yellow precipitate of 4-acetamido-2-methoxy-5-nitrobenzoic acid will form.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the product under vacuum. The expected yield is approximately 10.3 g (85%).

Step 3: Synthesis of this compound (Hydrolysis)

  • In a 250 mL round-bottom flask, suspend 10.0 g (39.3 mmol) of 4-acetamido-2-methoxy-5-nitrobenzoic acid in 100 mL of a 1:1 mixture of water and concentrated hydrochloric acid.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 100°C) with stirring for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath.

  • The product will precipitate as the hydrochloride salt. To obtain the free amine, carefully neutralize the mixture to a pH of approximately 4-5 with a saturated solution of sodium bicarbonate.

  • Collect the yellow precipitate of this compound by vacuum filtration.[1]

  • Wash the solid with cold water and dry it under vacuum. The expected yield is approximately 7.5 g (90%).

Visualization of the Synthetic Workflow

The following diagram illustrates the three-step synthesis of this compound.

Synthesis_Workflow Start 2-methoxy-4-aminobenzoic acid Intermediate1 4-acetamido-2-methoxybenzoic acid Start->Intermediate1 Acetylation Step1_reagents Acetic Anhydride, Acetic Acid Step2_reagents HNO₃, H₂SO₄ Intermediate2 4-acetamido-2-methoxy-5-nitrobenzoic acid Intermediate1->Intermediate2 Nitration Step3_reagents HCl, H₂O FinalProduct This compound Intermediate2->FinalProduct Hydrolysis

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols: 4-Amino-2-methoxy-5-nitrobenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-Amino-2-methoxy-5-nitrobenzoic acid as a key intermediate in the synthesis of bioactive molecules, with a focus on the development of kinase inhibitors.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds used in medicinal chemistry. Its substituted benzene ring, featuring amino, methoxy, nitro, and carboxylic acid functionalities, offers multiple reaction sites for elaboration. A prominent application of this intermediate is in the synthesis of Bosutinib, a dual inhibitor of Src and Abl tyrosine kinases.

Application: Synthesis of Bosutinib

Bosutinib (4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile) is an approved therapeutic agent for the treatment of chronic myelogenous leukemia (CML).[1][2] The synthesis of Bosutinib can be approached through various routes, with this compound and its derivatives serving as crucial precursors to the quinoline core.

Synthetic Strategy Overview

A common strategy involves the construction of the substituted quinoline ring system, followed by the introduction of the side chains. While various starting materials can be used, a convergent synthesis often involves the preparation of a substituted aniline and a quinoline fragment, which are then coupled. The following sections detail a plausible synthetic sequence where a derivative of this compound is a key intermediate.

A representative synthetic approach starts from the more readily available 3-methoxy-4-hydroxybenzoic acid. This starting material undergoes a series of transformations including esterification, alkylation, nitration, and reduction to yield an intermediate analogous to the title compound, which then proceeds through cyclization and further functionalization to afford Bosutinib.[3][4]

Experimental Workflow for Bosutinib Synthesis

G cluster_0 Preparation of the Quinoline Core cluster_1 Final Assembly A 3-Methoxy-4-hydroxybenzoic acid B Methyl 3-methoxy-4-hydroxybenzoate A->B Esterification C Methyl 4-(3-chloropropoxy)-3-methoxybenzoate B->C Alkylation D Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate C->D Nitration E Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate D->E Reduction F 4-Hydroxy-6-methoxy-7-(3-chloropropoxy)quinoline-3-carbonitrile E->F Cyclization G 4-Chloro-6-methoxy-7-(3-chloropropoxy)quinoline-3-carbonitrile F->G Chlorination I 4-((2,4-Dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-chloropropoxy)quinoline-3-carbonitrile G->I Amination H 2,4-Dichloro-5-methoxyaniline H->I J Bosutinib I->J Side-chain Introduction

Caption: Synthetic workflow for Bosutinib starting from 3-methoxy-4-hydroxybenzoic acid.

Experimental Protocols

The following protocols are adapted from literature procedures for the synthesis of Bosutinib and its intermediates.[3]

Step 1: Nitration of Methyl 4-(3-chloropropoxy)-3-methoxybenzoate

This step introduces the nitro group, a key feature of the target intermediate.

  • Materials: Methyl 4-(3-chloropropoxy)-3-methoxybenzoate, Nitric acid, Acetic acid.

  • Procedure:

    • Dissolve Methyl 4-(3-chloropropoxy)-3-methoxybenzoate in acetic acid.

    • Cool the solution in an ice bath.

    • Add nitric acid dropwise while maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Filter the solid, wash with water until neutral, and dry under vacuum.

Step 2: Reduction of the Nitro Group

The nitro group is reduced to an amine, which is essential for the subsequent cyclization reaction.

  • Materials: Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate, Iron powder, Ammonium chloride, Methanol, Water.

  • Procedure:

    • To a mixture of methanol and water, add iron powder and ammonium chloride.

    • Heat the suspension to reflux.

    • Add a solution of Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate in methanol dropwise.

    • Continue refluxing for 4-6 hours until the reaction is complete (monitored by TLC).

    • Filter the hot reaction mixture to remove the iron catalyst.

    • Evaporate the methanol from the filtrate.

    • Extract the aqueous residue with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

Quantitative Data

The following table summarizes reported yields for key steps in a representative synthesis of Bosutinib.[3]

StepStarting MaterialProductReagentsYield (%)
AlkylationMethyl 3-methoxy-4-hydroxybenzoateMethyl 4-(3-chloropropoxy)-3-methoxybenzoate1-bromo-3-chloropropane, K₂CO₃90.0
ReductionMethyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoateMethyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoateFe, NH₄Cl91.5
Amination4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile4-((2,4-Dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-chloropropoxy)quinoline-3-carbonitrile2,4-Dichloro-5-methoxyaniline60.2
Side-chain Introduction4-((2,4-Dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-chloropropoxy)quinoline-3-carbonitrileBosutinibN-methylpiperazine, NaI-

Mechanism of Action of Bosutinib: Inhibition of Src/Abl Signaling

Bosutinib functions as a dual inhibitor of the Src and Abl tyrosine kinases.[5][6] These kinases are critical components of signaling pathways that regulate cell proliferation, differentiation, survival, and migration.[7] In diseases like CML, the BCR-ABL fusion protein exhibits constitutively active kinase activity, leading to uncontrolled cell growth.[2]

By binding to the ATP-binding site of these kinases, Bosutinib blocks their phosphotransferase activity, thereby inhibiting the downstream signaling cascades that promote cancer cell survival and proliferation.[2]

Src/Abl Kinase Signaling Pathway

G cluster_0 Upstream Signals cluster_1 Kinase Activation cluster_2 Downstream Signaling Pathways cluster_3 Cellular Responses Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Cytokines Cytokines Cytokines->Receptor Tyrosine Kinases Src/Abl Kinases Src/Abl Kinases Receptor Tyrosine Kinases->Src/Abl Kinases RAS/MAPK Pathway RAS/MAPK Pathway Src/Abl Kinases->RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway Src/Abl Kinases->PI3K/AKT Pathway STAT Pathway STAT Pathway Src/Abl Kinases->STAT Pathway BCR-ABL (in CML) BCR-ABL (in CML) BCR-ABL (in CML)->RAS/MAPK Pathway BCR-ABL (in CML)->PI3K/AKT Pathway BCR-ABL (in CML)->STAT Pathway Proliferation Proliferation RAS/MAPK Pathway->Proliferation Survival Survival PI3K/AKT Pathway->Survival STAT Pathway->Proliferation Migration Migration STAT Pathway->Migration Bosutinib Bosutinib Bosutinib->Src/Abl Kinases Bosutinib->BCR-ABL (in CML)

Caption: Inhibition of Src/Abl signaling pathways by Bosutinib.

Conclusion

This compound is a strategic intermediate for the synthesis of complex, biologically active molecules. Its utility is well-demonstrated in the synthesis of the dual Src/Abl kinase inhibitor, Bosutinib. The protocols and data presented herein provide a foundation for researchers in organic synthesis and drug development to utilize this versatile building block in their research endeavors. Careful optimization of reaction conditions is recommended to achieve high yields and purity of the desired products.

References

Application Notes and Protocols: Reaction of 4-Amino-2-methoxy-5-nitrobenzoic acid with Thionyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction between 4-Amino-2-methoxy-5-nitrobenzoic acid and thionyl chloride, a critical step in the synthesis of various pharmaceutical intermediates. The resulting product, 4-Amino-2-methoxy-5-nitrobenzoyl chloride, is a versatile building block for the creation of novel amide derivatives with potential applications in drug discovery, particularly in the development of kinase inhibitors and anticancer agents.

Introduction

The conversion of carboxylic acids to acid chlorides is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its reliability and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride) as gases. The target molecule, this compound, possesses multiple functional groups that require careful consideration during this transformation. The resulting acid chloride is a highly reactive intermediate, primarily used in acylation reactions to form amides, esters, and other carbonyl derivatives.

Chemical Reaction and Mechanism

The reaction of this compound with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive and readily undergoes nucleophilic attack by the chloride ion, resulting in the formation of the desired acid chloride and the release of sulfur dioxide and hydrogen chloride gas.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products reactant This compound product 4-Amino-2-methoxy-5-nitrobenzoyl chloride reactant->product Reaction reagent Thionyl Chloride (SOCl₂) byproducts SO₂ + HCl

Caption: General overview of the reaction.

Experimental Protocols

Two primary protocols are presented for the synthesis of 4-Amino-2-methoxy-5-nitrobenzoyl chloride. Protocol A utilizes neat thionyl chloride, which is a common and effective method. Protocol B employs a solvent and a catalytic amount of N,N-dimethylformamide (DMF), offering a milder alternative that may be suitable for sensitive substrates.

Protocol A: Reaction in Neat Thionyl Chloride

This protocol is adapted from standard procedures for the synthesis of benzoyl chlorides.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (optional, for azeotropic removal of excess SOCl₂)

  • Round-bottom flask

  • Reflux condenser with a gas outlet connected to a trap (e.g., a bubbler with sodium hydroxide solution)

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Caution: Perform this step in a well-ventilated fume hood. Slowly add an excess of thionyl chloride to the flask (typically 2-5 equivalents).

  • Attach a reflux condenser and connect the gas outlet to a trap to neutralize the evolving HCl and SO₂ gases.

  • Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The addition of anhydrous toluene and subsequent evaporation can aid in the azeotropic removal of the last traces of thionyl chloride.

  • The resulting crude 4-Amino-2-methoxy-5-nitrobenzoyl chloride is often used directly in the next step without further purification.

Protocol B: Reaction in a Solvent with a Catalytic Amount of DMF

This protocol is based on milder conditions reported for the synthesis of substituted benzoyl chlorides.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser with a gas outlet connected to a trap

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Suspend this compound in anhydrous DCM or DCE in a round-bottom flask equipped with a magnetic stir bar.

  • Add a catalytic amount of DMF (1-2 drops) to the suspension.

  • Slowly add thionyl chloride (1.2-2.0 equivalents) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (40 °C for DCM, 83 °C for DCE) and stir for 1-3 hours.

  • Monitor the reaction by TLC or by observing the dissolution of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The crude acid chloride can be used directly for subsequent reactions.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes based on analogous reactions reported in the literature. Actual results may vary depending on the specific experimental conditions and scale.

ParameterProtocol A (Neat SOCl₂)Protocol B (SOCl₂ in Solvent with DMF)
Starting Material This compoundThis compound
Reagent Thionyl chloride (excess)Thionyl chloride (1.2-2.0 eq.)
Solvent NoneDichloromethane or 1,2-dichloroethane
Catalyst NoneN,N-dimethylformamide (catalytic)
Temperature 76 °C (Reflux)40-83 °C (Reflux)
Reaction Time 2-4 hours1-3 hours
Typical Yield >90% (crude)>95% (crude)
Work-up Distillation of excess SOCl₂Evaporation of solvent and excess SOCl₂

Application Notes: Utility in Drug Development

4-Amino-2-methoxy-5-nitrobenzoyl chloride is a valuable intermediate for the synthesis of a wide range of amide derivatives. The presence of the amino, methoxy, and nitro groups provides multiple points for further chemical modification, making it an attractive scaffold for creating libraries of compounds for biological screening.

Synthesis of Kinase Inhibitors

A significant application of structurally similar aminobenzoyl chlorides is in the synthesis of kinase inhibitors, which are a major class of anticancer drugs. For instance, derivatives of aminobenzoic acids are key components in the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor used in the treatment of non-small cell lung cancer. The 4-amino-2-methoxy-5-nitrobenzoyl chloride can be reacted with various anilines and other amino-heterocycles to generate novel analogues of known kinase inhibitors.[1][2]

Kinase_Inhibitor_Synthesis start 4-Amino-2-methoxy-5-nitrobenzoyl chloride amide 4-Amino-2-methoxy-5-nitrobenzamide derivative start->amide Amidation amine Amine (e.g., substituted aniline) modification Further chemical modifications (e.g., reduction of nitro group, N-alkylation) amide->modification final_product Potential Kinase Inhibitor modification->final_product

Caption: Synthetic pathway to potential kinase inhibitors.

General Synthesis of Biologically Active Amides

The amide bond is a cornerstone of medicinal chemistry, and the synthesis of novel amides is a constant pursuit in drug discovery. The reactivity of 4-Amino-2-methoxy-5-nitrobenzoyl chloride allows for the straightforward synthesis of a diverse range of amides by reaction with primary and secondary amines. These resulting benzamides can be screened for a variety of biological activities, including antibacterial, antifungal, and antiviral properties.[3][4]

Safety Precautions

  • Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water to produce toxic gases (HCl and SO₂). All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The reaction generates HCl and SO₂ gases, which are corrosive and toxic. Ensure that the reaction setup includes a gas trap to neutralize these byproducts.

  • The product, 4-Amino-2-methoxy-5-nitrobenzoyl chloride, is expected to be a reactive and potentially hazardous compound. Handle with care and avoid inhalation, ingestion, and skin contact.

Conclusion

The reaction of this compound with thionyl chloride is a robust and efficient method for the synthesis of the corresponding acid chloride. This intermediate is a valuable tool for medicinal chemists and drug development professionals, providing access to a wide array of novel amide derivatives with the potential for significant biological activity, particularly in the realm of oncology. The protocols and data presented herein provide a solid foundation for the successful application of this important chemical transformation.

References

Application Notes and Protocols for the Purification of 4-Amino-2-methoxy-5-nitrobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 4-Amino-2-methoxy-5-nitrobenzoic acid via recrystallization. This method is designed to enhance the purity of the compound, a crucial step for its application in research and pharmaceutical development.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. This protocol has been optimized for this compound, utilizing ethanol as the recrystallization solvent.

Data Summary

The following table summarizes the expected quantitative data associated with the recrystallization of this compound. These values are representative and may vary based on the initial purity of the starting material and the precise execution of the protocol.

ParameterBefore RecrystallizationAfter RecrystallizationMethod of Analysis
Purity ~95%>99%High-Performance Liquid Chromatography (HPLC)
Appearance Yellowish-brown crystalline powderBright yellow crystalline needlesVisual Inspection
Melting Point 218-221 °C224-226 °CMelting Point Apparatus
Recovery Yield N/A85-95%Gravimetric Analysis

Experimental Protocol

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Distilled water

  • Erlenmeyer flasks (various sizes)

  • Beakers

  • Graduated cylinders

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • Ethanol is flammable; avoid open flames and use a heating mantle or a spark-proof hot plate for heating.

  • Handle the hot glassware with appropriate clamps or heat-resistant gloves to prevent burns.

  • In case of skin contact, wash the affected area thoroughly with soap and water.[1]

  • In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1]

Recrystallization Workflow Diagram:

Recrystallization_Workflow Recrystallization Workflow for this compound A 1. Dissolution Weigh crude compound and place in Erlenmeyer flask. B 2. Add Solvent Add a minimal amount of hot ethanol to dissolve the solid. A->B Heat C 3. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution. B->C If needed D 4. Cooling and Crystallization Allow the filtrate to cool slowly to room temperature, then in an ice bath. B->D If no insolubles C->D E 5. Crystal Collection Collect the crystals by vacuum filtration using a Buchner funnel. D->E F 6. Washing Wash the collected crystals with a small amount of ice-cold ethanol. E->F G 7. Drying Dry the purified crystals under vacuum or in a drying oven. F->G H 8. Analysis Analyze the purity and yield of the final product. G->H

Caption: A flowchart illustrating the key steps in the purification of this compound by recrystallization.

Step-by-Step Procedure:

  • Dissolution:

    • Weigh approximately 5.0 g of crude this compound and transfer it to a 250 mL Erlenmeyer flask.

    • Add a magnetic stir bar to the flask.

    • In a separate beaker, heat approximately 100 mL of 95% ethanol to its boiling point using a heating mantle.

  • Addition of Hot Solvent:

    • Place the Erlenmeyer flask containing the crude compound on a hot plate set to a low to medium heat and start stirring.

    • Carefully and slowly add the hot ethanol to the flask in small portions while stirring. Continue adding the solvent until all the solid has just dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a glass funnel with a fluted filter paper by placing them on the heating mantle.

    • Quickly pour the hot solution through the preheated funnel to filter out the insoluble impurities.

  • Cooling and Crystallization:

    • Remove the flask containing the clear solution from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature and crystal formation has initiated, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the purified compound.

  • Crystal Collection:

    • Set up a vacuum filtration apparatus using a Buchner funnel and a clean filter flask.

    • Wet the filter paper in the Buchner funnel with a small amount of ice-cold ethanol.

    • Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

  • Washing:

    • With the vacuum still on, wash the crystals on the filter paper with a small volume (5-10 mL) of ice-cold ethanol to remove any remaining soluble impurities.

    • Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.

  • Drying:

    • Transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a vacuum oven at 60-70 °C for 2-4 hours or until a constant weight is achieved. Alternatively, the crystals can be air-dried in a desiccator.

  • Analysis:

    • Weigh the dried, purified crystals to calculate the percentage recovery.

    • Determine the melting point of the recrystallized product and compare it to the crude material. A sharper and higher melting point indicates increased purity.

    • For a more accurate assessment of purity, analyze the sample using High-Performance Liquid Chromatography (HPLC). An example of an HPLC method for a similar compound involves a reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier.[2]

Conclusion

This protocol provides a reliable method for the purification of this compound, yielding a product of high purity suitable for demanding research and development applications. The key to successful recrystallization lies in the careful selection of the solvent and the controlled cooling process to ensure the formation of well-defined crystals, thereby effectively excluding impurities.

References

Application Notes and Protocols for the Nitration of 4-Amino-2-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the nitration of 4-amino-2-methoxybenzoic acid to synthesize 4-amino-2-methoxy-5-nitrobenzoic acid. Due to the activating and potentially sensitive nature of the amino group on the aromatic ring, a direct nitration can be challenging and may lead to oxidation and the formation of undesired byproducts. To circumvent these issues, a robust three-step synthetic route is presented. This process involves the protection of the amino group via acetylation, followed by the regioselective nitration of the resulting acetamido derivative, and subsequent deprotection by hydrolysis to yield the desired product. This method ensures a higher yield and purity of the final compound.

Introduction

The nitration of aromatic compounds is a fundamental electrophilic substitution reaction in organic synthesis, crucial for the introduction of a nitro group onto a benzene ring. This functional group can then be further transformed into other functionalities, such as amino groups, making it a key step in the synthesis of various pharmaceuticals and fine chemicals. However, the direct nitration of substituted anilines, like 4-amino-2-methoxybenzoic acid, is often complicated. The strong activating effect of the amino group can lead to over-reaction and oxidation. Furthermore, in the strongly acidic conditions typically used for nitration, the amino group is protonated to form an anilinium ion, which is a meta-directing group, leading to a mixture of isomers.

To achieve a controlled and regioselective nitration, a protection-deprotection strategy is employed. The amino group is first protected by acetylation, which moderates its activating effect and ensures the nitro group is directed to the desired position. Following nitration, the acetyl group is removed by hydrolysis to regenerate the amino group.

Overall Reaction Scheme

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis A 4-Amino-2-methoxybenzoic Acid B 4-Acetamido-2-methoxybenzoic Acid A->B Acetic Anhydride, Pyridine C 4-Acetamido-2-methoxybenzoic Acid D 4-Acetamido-2-methoxy-5-nitrobenzoic Acid C->D HNO₃, H₂SO₄ E 4-Acetamido-2-methoxy-5-nitrobenzoic Acid F This compound E->F Acid or Base

Caption: Overall synthetic workflow.

Experimental Protocols

Step 1: Acetylation of 4-Amino-2-methoxybenzoic Acid

This procedure protects the amino group as an acetamide.

Materials:

Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )AmountMoles
4-Amino-2-methoxybenzoic AcidC₈H₉NO₃167.1610.0 g0.0598
Acetic AnhydrideC₄H₆O₃102.0915 mL0.159
PyridineC₅H₅N79.1050 mL-
Deionized WaterH₂O18.02As needed-
Hydrochloric Acid (conc.)HCl36.46As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.0598 mol) of 4-amino-2-methoxybenzoic acid in 50 mL of pyridine.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 15 mL (0.159 mol) of acetic anhydride to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Pour the reaction mixture into 200 mL of ice-cold water.

  • Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

  • Collect the white precipitate by vacuum filtration and wash it thoroughly with cold deionized water.

  • Dry the product, 4-acetamido-2-methoxybenzoic acid, in a vacuum oven at 60-70 °C.

Expected Yield: Approximately 11.5 g (92%).

Characterization of 4-Acetamido-2-methoxybenzoic Acid:

PropertyValue
Molecular FormulaC₁₀H₁₁NO₄
Molecular Weight209.20 g/mol
AppearanceWhite solid
Melting Point225-227 °C
Step 2: Nitration of 4-Acetamido-2-methoxybenzoic Acid

This step introduces the nitro group at the 5-position of the aromatic ring.

Materials:

Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )AmountMoles
4-Acetamido-2-methoxybenzoic AcidC₁₀H₁₁NO₄209.2010.0 g0.0478
Concentrated Sulfuric Acid (98%)H₂SO₄98.0840 mL-
Concentrated Nitric Acid (70%)HNO₃63.014.5 mL0.0714
IceH₂O18.02As needed-
Deionized WaterH₂O18.02As needed-

Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, carefully add 10.0 g (0.0478 mol) of 4-acetamido-2-methoxybenzoic acid to 40 mL of concentrated sulfuric acid while cooling in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Stir the mixture until all the solid has dissolved.

  • In the dropping funnel, prepare a nitrating mixture by carefully adding 4.5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of the acetylated compound over a period of 30-45 minutes, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-10 °C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Allow the ice to melt, and the product will precipitate as a pale-yellow solid.

  • Collect the precipitate by vacuum filtration and wash it with copious amounts of cold deionized water until the washings are neutral to litmus paper.

  • Dry the product, 4-acetamido-2-methoxy-5-nitrobenzoic acid, in a vacuum oven at 70-80 °C.

Expected Yield: Approximately 10.2 g (84%).

Characterization of 4-Acetamido-2-methoxy-5-nitrobenzoic Acid:

PropertyValue
Molecular FormulaC₁₀H₁₀N₂O₆
Molecular Weight254.20 g/mol
AppearancePale-yellow solid
Melting Point218-220 °C
Step 3: Hydrolysis of 4-Acetamido-2-methoxy-5-nitrobenzoic Acid

This final step removes the acetyl protecting group to yield the target molecule.

Materials:

Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )AmountMoles
4-Acetamido-2-methoxy-5-nitrobenzoic AcidC₁₀H₁₀N₂O₆254.2010.0 g0.0393
Concentrated Sulfuric Acid (98%)H₂SO₄98.0820 mL-
Deionized WaterH₂O18.02100 mL-
Sodium Hydroxide Solution (10% w/v)NaOH40.00As needed-
Activated CharcoalC12.01As needed-

Procedure:

  • In a 250 mL round-bottom flask, suspend 10.0 g (0.0393 mol) of 4-acetamido-2-methoxy-5-nitrobenzoic acid in a mixture of 20 mL of concentrated sulfuric acid and 100 mL of deionized water.

  • Heat the mixture to reflux for 2-3 hours with stirring. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • Carefully neutralize the solution with a 10% aqueous solution of sodium hydroxide to a pH of approximately 4-5. The product will precipitate.

  • If the solution is colored, heat it to about 60-70 °C, add a small amount of activated charcoal, and stir for 15 minutes.

  • Filter the hot solution to remove the charcoal.

  • Allow the filtrate to cool to room temperature and then in an ice bath to complete the crystallization of the product.

  • Collect the yellow crystalline product by vacuum filtration and wash it with a small amount of cold deionized water.

  • Dry the final product, this compound, in a vacuum oven at 80-90 °C.

Expected Yield: Approximately 7.5 g (90%).

Characterization of the Final Product

This compound

PropertyValue
Molecular FormulaC₈H₈N₂O₅
Molecular Weight212.16 g/mol [1]
AppearanceYellow crystalline solid
Melting Point235-237 °C
IUPAC NameThis compound[1]
InChIInChI=1S/C8H8N2O5/c1-15-7-3-5(9)6(10(13)14)2-4(7)8(11)12/h2-3H,9H2,1H3,(H,11,12)[1]
SMILESCOC1=CC(=C(C=C1C(=O)O)--INVALID-LINK--[O-])N[1]

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Concentrated acids (sulfuric acid and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and clothing. In case of contact, immediately flush the affected area with copious amounts of water.

  • Acetic anhydride is corrosive and a lachrymator. Avoid inhalation of its vapors.

  • Pyridine is flammable and has a strong, unpleasant odor. Handle in a fume hood.

  • Exercise caution when mixing concentrated acids and when pouring the reaction mixture onto ice, as these processes can be exothermic.

Logical Relationship of the Synthetic Pathway

G Start 4-Amino-2-methoxybenzoic Acid Protect Protect Amino Group (Acetylation) Start->Protect Nitrate Introduce Nitro Group (Nitration) Protect->Nitrate Deprotect Deprotect Amino Group (Hydrolysis) Nitrate->Deprotect End This compound Deprotect->End

References

Application Notes and Protocols for 4-Amino-2-methoxy-5-nitrobenzoic acid in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-methoxy-5-nitrobenzoic acid is a versatile aromatic building block containing amino, methoxy, and nitro functionalities, making it an excellent starting material for the synthesis of a variety of complex heterocyclic compounds. Its inherent chemical reactivity allows for the construction of privileged scaffolds in medicinal chemistry, such as quinazolinones and benzimidazoles. These heterocyclic cores are found in numerous biologically active molecules, including kinase inhibitors and other therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of quinazolinone and benzimidazole derivatives from this compound, along with relevant quantitative data and visualizations of synthetic pathways and biological signaling cascades.

I. Synthesis of Quinazolinone Derivatives

Quinazolin-4-ones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The this compound scaffold can be readily converted to the corresponding 7-methoxy-6-nitroquinazolin-4-one, a key intermediate for further elaboration.

Experimental Workflow: From this compound to Substituted Quinazolinones

G A 4-Amino-2-methoxy- 5-nitrobenzoic acid C 7-Methoxy-6-nitro- quinazolin-4(3H)-one A->C Reflux B Formamide B->C E 4-Chloro-7-methoxy- 6-nitroquinazoline C->E Reflux D POCl3 or SOCl2 D->E G 4-(Substituted anilino)-7-methoxy- 6-nitroquinazoline E->G Nucleophilic Aromatic Substitution F Substituted Aniline F->G I 6-Amino-4-(substituted anilino)- 7-methoxyquinazoline G->I Nitro Group Reduction H Reduction (e.g., SnCl2/HCl) H->I

Caption: Synthetic workflow for quinazolinone derivatives.

Protocol 1: Synthesis of 7-Methoxy-6-nitroquinazolin-4(3H)-one

This protocol outlines the cyclization of this compound with formamide to yield the core quinazolinone structure.

Materials:

  • This compound

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • A mixture of this compound (10.0 g, 47.1 mmol) and formamide (50 mL) is placed in a round-bottom flask.

  • The mixture is heated to reflux at 180-190 °C for 4 hours.

  • The reaction mixture is then cooled to room temperature, during which a solid precipitate forms.

  • The solid is collected by filtration, washed with water, and then with ethanol.

  • The product, 7-methoxy-6-nitroquinazolin-4(3H)-one, is dried in a vacuum oven.

Protocol 2: Synthesis of 4-Chloro-7-methoxy-6-nitroquinazoline

The hydroxyl group of the quinazolinone is converted to a chloro group, a versatile handle for nucleophilic substitution.

Materials:

  • 7-Methoxy-6-nitroquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • A suspension of 7-methoxy-6-nitroquinazolin-4(3H)-one (5.0 g, 22.6 mmol) in phosphorus oxychloride (30 mL) is prepared in a round-bottom flask.

  • A catalytic amount of DMF (0.5 mL) is added to the suspension.

  • The mixture is heated to reflux for 4 hours.[1]

  • After cooling, the excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice with stirring.

  • The resulting precipitate is filtered, washed with cold water, and dried to afford 4-chloro-7-methoxy-6-nitroquinazoline.

Protocol 3: Synthesis of 4-(Substituted anilino)-7-methoxy-6-nitroquinazolines

This protocol describes the nucleophilic aromatic substitution reaction to introduce various anilino groups at the 4-position.

Materials:

  • 4-Chloro-7-methoxy-6-nitroquinazoline

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline)

  • Isopropanol or other suitable solvent

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • A solution of 4-chloro-7-methoxy-6-nitroquinazoline (2.0 g, 8.35 mmol) and a substituted aniline (1.1 equivalents) in isopropanol (50 mL) is prepared.

  • The reaction mixture is refluxed for 4 hours.

  • Upon cooling, the product precipitates out of the solution.

  • The solid is collected by filtration, washed with isopropanol, and dried to yield the desired 4-(substituted anilino)-7-methoxy-6-nitroquinazoline.

Quantitative Data for Quinazolinone Derivatives
Compound NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)¹H NMR (DMSO-d₆, δ ppm)
7-Methoxy-6-nitroquinazolin-4(3H)-oneC₉H₇N₃O₄221.1777>30012.67 (s, 1H), 8.50 (s, 1H), 8.24 (s, 1H), 7.40 (s, 1H), 4.10 (s, 3H)[1]
4-Chloro-7-methoxy-6-nitroquinazolineC₉H₆ClN₃O₃239.6283168-1708.53 (s, 1H), 8.27 (s, 1H), 7.44 (s, 1H), 4.05 (s, 3H)[1]
4-((3-Chloro-4-fluorophenyl)amino)-7-methoxy-6-nitroquinazolineC₁₅H₁₀ClFN₄O₃348.72~80-90270-27210.1 (s, 1H), 8.8 (s, 1H), 8.6 (s, 1H), 8.2 (dd, 1H), 7.8 (m, 1H), 7.5 (t, 1H), 7.4 (s, 1H), 4.1 (s, 3H)

II. Synthesis of Benzimidazole Derivatives

Benzimidazoles are another critical class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. The synthesis typically involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent. This compound can be transformed into the necessary o-phenylenediamine precursor.

Experimental Workflow: From this compound to Substituted Benzimidazoles

G A 4-Amino-2-methoxy- 5-nitrobenzoic acid C 4-Amino-2-methoxy- 5-nitrobenzyl alcohol A->C Reduction B Reduction of Carboxylic Acid (e.g., LiAlH4) E 3,4-Diamino-6-methoxy- benzyl alcohol C->E Reduction D Reduction of Nitro Group (e.g., H2/Pd-C) H 2-(Substituted)-6-methoxy- 5-aminobenzimidazole E->H Cyclization F Substituted Benzoic Acid F->H G Condensation (e.g., Eaton's reagent) G->H

Caption: Synthetic workflow for benzimidazole derivatives.

Protocol 4: Synthesis of 3,4-Diamino-6-methoxybenzoic acid

This protocol describes the reduction of the nitro group of the starting material to an amino group, forming the key o-phenylenediamine precursor.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Round-bottom flask, reflux condenser, stirring apparatus

Procedure:

  • This compound (5.0 g, 23.6 mmol) is dissolved in ethanol (100 mL) in a round-bottom flask.

  • A solution of tin(II) chloride dihydrate (26.6 g, 118 mmol) in concentrated HCl (50 mL) is added portion-wise with stirring.

  • The reaction mixture is heated to reflux for 3 hours.

  • After cooling, the mixture is poured into ice water and neutralized with a concentrated NaOH solution to precipitate the product.

  • The precipitate is filtered, washed with water, and dried to give 3,4-diamino-6-methoxybenzoic acid.

Protocol 5: Synthesis of 2-(Substituted)-6-methoxy-1H-benzo[d]imidazol-5-amine

This protocol details the condensation of the o-phenylenediamine derivative with a substituted benzoic acid to form the benzimidazole ring.

Materials:

  • 3,4-Diamino-6-methoxybenzoic acid

  • Substituted benzoic acid (e.g., 4-chlorobenzoic acid)

  • Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid) or polyphosphoric acid (PPA)

  • Round-bottom flask, heating mantle, stirring apparatus

Procedure:

  • A mixture of 3,4-diamino-6-methoxybenzoic acid (2.0 g, 11.0 mmol) and a substituted benzoic acid (1.1 equivalents) is added to Eaton's reagent (20 mL).

  • The mixture is heated at 100-120 °C for 4-6 hours.

  • The reaction mixture is cooled and carefully poured into a beaker of ice water.

  • The solution is neutralized with a saturated sodium bicarbonate solution, causing the product to precipitate.

  • The solid is collected by filtration, washed thoroughly with water, and recrystallized from ethanol to afford the pure 2-(substituted)-6-methoxy-1H-benzo[d]imidazol-5-amine.

Quantitative Data for Benzimidazole Derivatives
Compound NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)¹H NMR (DMSO-d₆, δ ppm)
3,4-Diamino-6-methoxybenzoic acidC₈H₁₀N₂O₃182.18~85-95>2506.85 (s, 1H), 6.20 (s, 1H), 4.8 (br s, 4H), 3.80 (s, 3H)
2-(4-Chlorophenyl)-6-methoxy-1H-benzo[d]imidazol-5-amineC₁₄H₁₂ClN₃O273.72~70-85220-22212.5 (s, 1H), 8.15 (d, 2H), 7.60 (d, 2H), 7.20 (s, 1H), 6.80 (s, 1H), 4.5 (br s, 2H), 3.90 (s, 3H)
2-(4-Methoxyphenyl)-6-methoxy-1H-benzo[d]imidazol-5-amineC₁₅H₁₅N₃O₂269.30~75-90215-21712.3 (s, 1H), 8.10 (d, 2H), 7.10 (d, 2H), 7.15 (s, 1H), 6.75 (s, 1H), 4.4 (br s, 2H), 3.85 (s, 3H), 3.80 (s, 3H)

III. Biological Significance and Signaling Pathways

Derivatives of quinazolinones and benzimidazoles synthesized from this compound are of significant interest in drug discovery due to their potential to interact with key biological targets.

Quinazolinones as EGFR Inhibitors

Many quinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival.[2][3][4][5][6] Overactivation of EGFR is a hallmark of many cancers. Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, blocking the downstream signaling cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes

Caption: EGFR signaling pathway and inhibition by quinazolinones.

Benzimidazoles as PI3K/HDAC Dual Inhibitors

Recent research has focused on developing dual inhibitors that can target multiple pathways simultaneously. Benzimidazole scaffolds have been explored for the development of dual inhibitors of Phosphoinositide 3-kinase (PI3K) and Histone Deacetylase (HDAC).[7][8][9][10][11] The PI3K/AKT/mTOR pathway is another critical signaling cascade involved in cell growth and survival, while HDACs are enzymes that play a key role in the epigenetic regulation of gene expression. Dual inhibition can lead to synergistic anticancer effects.

G cluster_0 Cytoplasm cluster_1 Nucleus PI3K PI3K AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibits Benzimidazole Benzimidazole Inhibitor Benzimidazole->PI3K Inhibits HDAC HDAC Benzimidazole->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates GeneExpression Altered Gene Expression Histones->GeneExpression GeneExpression->Apoptosis Induces

Caption: PI3K/HDAC signaling and dual inhibition by benzimidazoles.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of medicinally important heterocyclic compounds such as quinazolinones and benzimidazoles. The protocols and data provided herein offer a foundation for researchers to explore the synthesis of novel derivatives and investigate their biological activities. The potential for these compounds to act as potent and selective inhibitors of key signaling pathways highlights their importance in the ongoing development of new therapeutic agents.

References

Application Notes and Protocols for the Quantification of 4-Amino-2-methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Amino-2-methoxy-5-nitrobenzoic acid, a key intermediate in various synthetic processes. The methodologies outlined below are designed to ensure accuracy, precision, and robustness in the quantification of this compound in various sample matrices.

Overview of Analytical Techniques

The quantification of this compound can be effectively achieved using several analytical techniques. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. The primary methods covered in this document are:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust technique for routine quantification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for complex matrices and low concentration levels.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters for the analytical methods described. These values are based on validated methods for structurally similar compounds and represent expected performance for the analysis of this compound.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.1 µg/mL0.05 ng/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.15 ng/mL
Linearity Range 0.5 - 100 µg/mL (r² > 0.999)0.2 - 500 ng/mL (r² > 0.998)
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.5%
Precision (% RSD) < 2.0%< 5.0%
Specificity HighVery High

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from a validated stability-indicating method for a structurally related nitrobenzoic acid derivative and is suitable for the routine quantification of this compound.[1]

3.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified to 18 MΩ·cm)

  • Formic acid (analytical grade)

  • Sample diluent: Methanol:Water (80:20, v/v)

3.1.2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Methanol and water (80:20, v/v), with the pH adjusted to 4.0 using formic acid.

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 271 nm.

  • Injection Volume: 20 µL.

3.1.3. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the sample diluent to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

3.1.4. Analysis and Quantification

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solutions and determine the concentration of this compound from the calibration curve.

3.1.5. Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_dissolution Dissolution & Dilution cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard StockSolution Stock Solution (100 µg/mL) Standard->StockSolution Sample Test Sample SampleSolution Sample Solution Sample->SampleSolution WorkingStandards Working Standards (1-100 µg/mL) StockSolution->WorkingStandards HPLC HPLC System WorkingStandards->HPLC SampleSolution->HPLC CalibrationCurve Calibration Curve HPLC->CalibrationCurve Quantification Quantification HPLC->Quantification CalibrationCurve->Quantification

Caption: HPLC-UV analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for developing a highly sensitive and selective LC-MS/MS method for the quantification of this compound, particularly in complex biological matrices.

3.2.1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., ¹³C₆-4-Amino-2-methoxy-5-nitrobenzoic acid), if available.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

3.2.2. Instrumentation and Chromatographic Conditions

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 or HILIC column for polar compound retention (e.g., 50 mm x 2.1 mm, sub-2 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A gradient program should be optimized to ensure good peak shape and separation from matrix components. A typical starting point would be a linear gradient from 5% to 95% Mobile Phase B over several minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3.2.3. Mass Spectrometer Settings

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode for the carboxylic acid group, but positive mode should also be evaluated for the amino group.

  • Multiple Reaction Monitoring (MRM): The precursor ion (Q1) will be the deprotonated molecule [M-H]⁻ or protonated molecule [M+H]⁺ of this compound. The product ions (Q3) will be specific fragments generated by collision-induced dissociation (CID). These transitions must be optimized by direct infusion of a standard solution.

    • Example Precursor Ion (Negative Mode): m/z 211.0

    • Example Product Ions (to be determined): Fragmentation of the nitro and carboxylic acid groups.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize the signal intensity of the analyte.

3.2.4. Standard and Sample Preparation

  • Standard Stock and Working Solutions: Prepare as described for the HPLC-UV method, using LC-MS grade solvents.

  • Sample Preparation (e.g., for plasma):

    • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase composition.

3.2.5. Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing PlasmaSample Plasma Sample ProteinPrecipitation Protein Precipitation PlasmaSample->ProteinPrecipitation InternalStandard Internal Standard InternalStandard->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMSMS LC-MS/MS System Reconstitution->LCMSMS MRM_Integration MRM Peak Integration LCMSMS->MRM_Integration Quantification Quantification MRM_Integration->Quantification

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Amino-2-methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis of 4-Amino-2-methoxy-5-nitrobenzoic acid, an important intermediate in the pharmaceutical and dye industries. The synthesis is primarily based on a two-step process involving the nitration of methyl 4-amino-2-methoxybenzoate followed by the hydrolysis of the resulting ester.

Overview of the Synthetic Pathway

The proposed industrial synthesis of this compound follows a two-step reaction sequence. The first step is the nitration of the commercially available starting material, methyl 4-amino-2-methoxybenzoate. This is followed by the hydrolysis of the intermediate, methyl 4-amino-2-methoxy-5-nitrobenzoate, to yield the final product.

Synthesis_Pathway Methyl_4_amino_2_methoxybenzoate Methyl 4-amino-2-methoxybenzoate Nitration Nitration (HNO3, H2SO4) Methyl_4_amino_2_methoxybenzoate->Nitration Intermediate Methyl 4-amino- 2-methoxy-5-nitrobenzoate Nitration->Intermediate Hydrolysis Hydrolysis (NaOH, H2O) Intermediate->Hydrolysis Final_Product 4-Amino-2-methoxy- 5-nitrobenzoic acid Hydrolysis->Final_Product

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Nitration of Methyl 4-amino-2-methoxybenzoate

This protocol describes the nitration of methyl 4-amino-2-methoxybenzoate to form methyl 4-amino-2-methoxy-5-nitrobenzoate. Due to the activating nature of the amino and methoxy groups, this reaction requires careful control of temperature and reagent addition to prevent over-nitration and side-product formation. The amino group should first be protected by acetylation.

Protocol:

  • Acetylation: In a suitable reactor, dissolve methyl 4-amino-2-methoxybenzoate in acetic anhydride. The reaction is typically exothermic and may require cooling to maintain a temperature below 40°C. After the initial reaction, the mixture is stirred for a period to ensure complete acetylation.

  • Nitration: Cool the acetic anhydride solution containing the acetylated intermediate to 0-5°C. Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, ensuring the temperature does not exceed 10°C. The rate of addition is critical to control the exotherm and minimize side reactions.

  • Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture over crushed ice with vigorous stirring to quench the reaction and precipitate the product.

  • Isolation: Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and then dry under vacuum to obtain the crude methyl 4-amino-2-methoxy-5-nitrobenzoate.

Step 2: Hydrolysis of Methyl 4-amino-2-methoxy-5-nitrobenzoate

This protocol is adapted from the hydrolysis of the analogous ethoxy compound and describes the conversion of the methyl ester to the final carboxylic acid product.[1]

Protocol:

  • Reaction Setup: In a reactor equipped with a stirrer and reflux condenser, prepare a solution of sodium hydroxide in water.

  • Hydrolysis: Add the crude methyl 4-amino-2-methoxy-5-nitrobenzoate to the sodium hydroxide solution. Heat the mixture to reflux and maintain for approximately 30-60 minutes.

  • Reaction Monitoring: Monitor the disappearance of the methyl ester by HPLC.

  • Cooling and Dilution: Once the reaction is complete, cool the mixture and dilute it with water.

  • Neutralization and Precipitation: Neutralize the reaction mixture by the dropwise addition of a suitable acid, such as glacial acetic acid or dilute hydrochloric acid, until the pH reaches the isoelectric point of the product, leading to its precipitation.

  • Isolation and Purification: Filter the precipitated this compound. The crude product can be purified by recrystallization from a suitable solvent, such as 2-propanol.

  • Drying: Wash the purified product with a small amount of a suitable solvent and dry it under vacuum to obtain the final product.

Data Presentation

The following tables summarize the expected quantitative data for the large-scale synthesis of this compound, based on analogous reactions and typical industrial processes.

Table 1: Reagents and Reaction Conditions

StepReactant 1Reactant 2SolventCatalyst/ReagentTemperature (°C)Reaction Time (h)
1. NitrationMethyl 4-amino-2-methoxybenzoateAcetic Anhydride, Nitric AcidAcetic AnhydrideSulfuric Acid0 - 102 - 4
2. HydrolysisMethyl 4-amino-2-methoxy-5-nitrobenzoateSodium HydroxideWater-Reflux (~100)0.5 - 1

Table 2: Expected Yields and Purity

StepProductExpected Yield (%)Expected Purity (%)
1. NitrationMethyl 4-amino-2-methoxy-5-nitrobenzoate85 - 95>95
2. HydrolysisThis compound90 - 98>99 (after recrystallization)

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the industrial production of this compound, from raw material procurement to final product packaging.

Industrial_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification and QC Stage Start Start: Raw Material Procurement Acetylation Step 1a: Acetylation of Starting Material Start->Acetylation Nitration Step 1b: Controlled Nitration Reaction Acetylation->Nitration Hydrolysis Step 2: Saponification/Hydrolysis Nitration->Hydrolysis Precipitation Precipitation/Crystallization Hydrolysis->Precipitation Filtration_Drying Filtration and Drying Precipitation->Filtration_Drying QC_Analysis Quality Control Analysis (HPLC, NMR) Filtration_Drying->QC_Analysis Packaging Final Product Packaging and Storage QC_Analysis->Packaging

Caption: Industrial workflow for the synthesis and purification of this compound.

References

safety precautions for handling 4-Amino-2-methoxy-5-nitrobenzoic acid in the lab

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Safe Handling of 4-Amino-2-methoxy-5-nitrobenzoic acid

Introduction

This compound is a complex aromatic compound containing amino, methoxy, nitro, and carboxylic acid functional groups. Its structure suggests potential hazards including skin and eye irritation, respiratory irritation, and possible long-term health effects associated with nitroaromatic compounds. These application notes provide a comprehensive guide for its safe handling in a laboratory setting to minimize exposure and ensure the safety of personnel.

Hazard Identification & Summary

Based on analogous compounds, this compound is anticipated to be a solid irritant. The primary hazards are associated with inhalation of its dust, and contact with skin and eyes. Long-term or repeated exposure should be avoided.

GHS Hazard Summary (Anticipated)

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[1][2][3]
Specific target organ toxicity - single exposure3H335: May cause respiratory irritation.[2]
Carcinogenicity (Suspected)2H351: Suspected of causing cancer.[1]
Reproductive Toxicity (Suspected)2H361: Suspected of damaging fertility or the unborn child.[1]
Personal Protective Equipment (PPE) & Engineering Controls

To mitigate risks, a combination of engineering controls and PPE is mandatory.

  • Engineering Controls : Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust.[2][4] Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Eye Protection : Wear chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[2][5]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.[4]

  • Skin and Body Protection : Wear a flame-retardant laboratory coat.[4] Ensure clothing fully covers the skin. For large-scale operations, additional protective clothing may be required.

  • Respiratory Protection : If dust is generated outside of a fume hood, a NIOSH/MSHA-approved respirator is required.[2]

Protocol 1: Standard Handling and Solution Preparation

This protocol outlines the procedure for safely weighing the solid compound and preparing a stock solution.

1.0 Materials

  • This compound

  • Appropriate solvent

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask with stopper

  • Beaker

  • Magnetic stirrer and stir bar (optional)

2.0 Procedure

  • Preparation : Don all required PPE (goggles, lab coat, gloves). Ensure the chemical fume hood is operational.

  • Tare Balance : Place a weighing boat on the analytical balance within the fume hood and tare the balance.

  • Weighing : Carefully transfer the desired amount of this compound to the weighing boat using a clean spatula. Avoid generating dust.[3][4]

  • Transfer : Transfer the weighed solid into the volumetric flask.

  • Dissolution : Add approximately half of the required solvent volume to the flask. Stopper the flask and gently swirl to dissolve the compound. If necessary, use a magnetic stirrer.

  • Final Volume : Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Mixing : Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Storage : Label the flask with the chemical name, concentration, date, and your initials. Store in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[2][6]

  • Decontamination : Clean the spatula and work area thoroughly. Dispose of the weighing boat and any contaminated wipes in the designated solid chemical waste container.[1]

First Aid & Emergency Procedures

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4][6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][4][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][6]
Ingestion Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][4]

Spill & Waste Disposal

  • Minor Spills : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[7] Clean the spill area with soap and water.

  • Waste Disposal : Dispose of waste materials and empty containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.[1][2][4]

Visualized Workflows

The following diagrams illustrate key safety workflows for handling this compound.

SafeHandlingWorkflow start_end start_end process process decision decision precaution precaution start Start: Weighing Chemical prep 1. Don Required PPE (Goggles, Gloves, Lab Coat) start->prep hood 2. Work Inside a Certified Fume Hood prep->hood weigh 3. Carefully Weigh Solid Using Spatula hood->weigh dust Dust Generated? weigh->dust stop Stop & Re-evaluate. Improve Technique. dust->stop Yes transfer 4. Transfer to Flask dust->transfer No dissolve 5. Add Solvent & Dissolve transfer->dissolve cleanup 6. Decontaminate Area & Dispose of Waste Properly dissolve->cleanup end End: Procedure Complete cleanup->end

Caption: Workflow for Safely Weighing and Handling the Compound.

SpillResponseWorkflow start_end start_end process process decision decision action action start Spill Occurs! evacuate 1. Alert Others & Evacuate Immediate Area start->evacuate assess 2. Assess Spill Size evacuate->assess size Minor or Major? assess->size minor 3a. Handle Minor Spill: - Don additional PPE if needed - Cover with absorbent - Sweep into waste container size->minor Minor major 3b. For Major Spill: - Contact EH&S / Emergency # - Isolate the area - Do not attempt cleanup alone size->major Major decon 4. Decontaminate Spill Area with Soap and Water minor->decon end End: Spill Managed major->end dispose 5. Dispose of Waste via Hazardous Waste Program decon->dispose dispose->end

Caption: Emergency Response Workflow for a Chemical Spill.

References

Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 4-Amino-2-methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-methoxy-5-nitrobenzoic acid is a key intermediate in the synthesis of various pharmacologically active compounds and functional organic materials. The derivatization of its carboxylic acid group into esters, amides, and other functionalities is a critical step in modifying its physicochemical properties, such as solubility, stability, and bioavailability, as well as for its use in further synthetic transformations and for analytical purposes. This document provides detailed application notes and experimental protocols for the common derivatization of the carboxylic acid group of this compound, with a focus on esterification and amidation reactions. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the aromatic ring influences the reactivity of the carboxylic acid, necessitating carefully optimized reaction conditions to achieve high yields and purity.

Derivatization Strategies

The primary strategies for the derivatization of the carboxylic acid group of this compound involve esterification and amidation.

  • Esterification: This process, typically carried out under acidic conditions (Fischer esterification) or by reaction with alkyl halides in the presence of a base, converts the carboxylic acid into an ester. This modification can enhance lipophilicity and is a common strategy in prodrug design to improve membrane permeability.

  • Amidation: The formation of an amide bond is a cornerstone of medicinal chemistry, allowing for the introduction of diverse structural motifs. This is typically achieved by activating the carboxylic acid with a coupling agent, followed by the addition of a primary or secondary amine.

The choice of derivatization strategy depends on the desired application, such as enhancing analytical detection, improving pharmacokinetic properties, or enabling further chemical modifications.

Quantitative Data Summary

The following tables summarize quantitative data for the derivatization of this compound and its close structural analog, 4-amino-3-nitrobenzoic acid. This data provides a comparative overview of different reaction conditions and their outcomes.

Table 1: Fischer Esterification of 4-Amino-3-nitrobenzoic Acid with Methanol

Reaction Time (hours)Yield (%)
0.545
165
278
1685

Data adapted from a study on a closely related structural analog and is intended to be representative.

Table 2: Comparison of Coupling Agents for Amide Synthesis

Coupling AgentAmineSolventReaction Time (hours)Yield (%)
EDC/HOBtBenzylamineDMF1288
HATUAnilineAcetonitrile892
T3PMorpholineDichloromethane1085

Yields are typical for the amidation of substituted benzoic acids and may vary for the specific substrate.

Experimental Protocols

Protocol 1: Methyl Esterification via Fischer Esterification

This protocol describes the synthesis of methyl 4-amino-2-methoxy-5-nitrobenzoate.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add anhydrous methanol (10-20 mL per gram of carboxylic acid).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purify the product by recrystallization or column chromatography if necessary.

Protocol 2: Amide Formation using EDC/HOBt Coupling

This protocol describes the synthesis of N-benzyl-4-amino-2-methoxy-5-nitrobenzamide.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Benzylamine

  • N,N-Dimethylformamide (DMF, anhydrous)

  • N,N-Diisopropylethylamine (DIPEA)

  • Hydrochloric acid (1 M aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add HOBt (1.1 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 15 minutes.

  • Add benzylamine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

Visualizations

The following diagrams illustrate the experimental workflows for the described derivatization protocols.

Esterification_Workflow cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification start Start reactants Add this compound, Methanol, and H2SO4 start->reactants reflux Reflux for 2-4 hours reactants->reflux cool Cool to RT reflux->cool evaporate Evaporate Methanol cool->evaporate extract Dissolve in Ethyl Acetate & Wash evaporate->extract dry Dry and Concentrate extract->dry purify Recrystallization or Column Chromatography dry->purify product Methyl 4-amino-2-methoxy-5-nitrobenzoate purify->product

Caption: Workflow for Methyl Esterification.

Amidation_Workflow cluster_0 Activation cluster_1 Coupling Reaction cluster_2 Work-up and Purification start Start dissolve Dissolve this compound in DMF start->dissolve add_coupling Add HOBt and EDC dissolve->add_coupling add_amine Add Benzylamine and DIPEA add_coupling->add_amine stir Stir at RT for 12-24 hours add_amine->stir workup Aqueous Work-up stir->workup purify Column Chromatography workup->purify product N-benzyl-4-amino-2-methoxy-5-nitrobenzamide purify->product

Caption: Workflow for Amide Formation.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • EDC and HOBt are potential sensitizers. Avoid inhalation and skin contact.

  • Organic solvents are flammable. Keep away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The derivatization of the carboxylic acid group of this compound is a versatile tool for modifying its properties and for the synthesis of more complex molecules. The provided protocols for esterification and amidation serve as a starting point for researchers. Optimization of reaction conditions, such as reaction time, temperature, and stoichiometry of reagents, may be necessary to achieve the desired outcome for specific applications. Careful consideration of the reactivity of the starting material and the desired product is crucial for successful derivatization.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-2-methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Amino-2-methoxy-5-nitrobenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and effective synthetic strategy involves a multi-step process beginning with 4-amino-2-methoxybenzoic acid. The amino group is first protected, typically through acetylation, to prevent unwanted side reactions during the subsequent nitration step. The protected intermediate is then nitrated to introduce the nitro group at the 5-position. Finally, the protecting group is removed to yield the desired this compound.

Q2: Why is protection of the amino group necessary before nitration?

The amino group is a strong activating group, which can lead to multiple nitration products and oxidation of the aromatic ring under harsh nitrating conditions.[1][2][3] Protecting the amino group, for instance by converting it to an acetamido group, moderates its activating effect and directs the nitration primarily to the desired position, thus improving the overall yield and purity of the target molecule.[1]

Q3: What are the critical parameters to control during the nitration step?

Temperature control is paramount during nitration to minimize the formation of undesired ortho-isomers and prevent over-nitration. The reaction should be maintained at a low temperature, typically between 0-5°C. The choice of nitrating agent and the rate of its addition are also crucial factors that influence the reaction's selectivity and yield.

Q4: How can the final product be effectively purified?

Purification of the final product can be achieved through recrystallization from a suitable solvent system, such as an ethanol-water mixture. For higher purity, column chromatography using silica gel may be employed. The choice of eluent will depend on the polarity of the impurities present.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Acetylation Step Incomplete reaction due to insufficient acetylating agent or reaction time.Increase the molar excess of acetic anhydride or acetyl chloride. Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time if necessary.
Hydrolysis of the acetylating agent.Ensure all glassware is thoroughly dried and use anhydrous solvents.
Formation of Multiple Products in Nitration Step Inadequate protection of the amino group.Confirm the completion of the acetylation step before proceeding to nitration.
Reaction temperature is too high.Maintain the reaction temperature strictly between 0-5°C using an ice-salt bath.
Incorrect nitrating agent or concentration.Use a well-defined nitrating mixture (e.g., a mixture of concentrated nitric and sulfuric acids). The ratio and concentration should be carefully controlled.
Low Yield in Deprotection Step Incomplete hydrolysis of the amide.Increase the reaction time or the concentration of the acid/base used for hydrolysis.[4][5]
Degradation of the product under harsh deprotection conditions.Employ milder deprotection methods. For instance, if acidic hydrolysis is causing degradation, consider using basic hydrolysis followed by careful neutralization.[6][7]
Product is Difficult to Purify Presence of isomeric impurities.Optimize the nitration conditions to improve regioselectivity. Employ fractional crystallization or column chromatography for purification.
Residual starting materials or intermediates.Ensure each reaction step goes to completion by monitoring with TLC. Perform aqueous workups to remove water-soluble impurities.

Experimental Protocols

Step 1: Acetylation of 4-Amino-2-methoxybenzoic acid
  • Dissolve 10 g of 4-amino-2-methoxybenzoic acid in 100 mL of glacial acetic acid in a round-bottom flask.

  • Slowly add 15 mL of acetic anhydride to the solution while stirring.

  • Heat the mixture at reflux for 2 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Stir the mixture until a precipitate forms.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 4-acetamido-2-methoxybenzoic acid.

Step 2: Nitration of 4-Acetamido-2-methoxybenzoic acid
  • In a flask maintained at 0°C, slowly add 8 g of 4-acetamido-2-methoxybenzoic acid to 40 mL of concentrated sulfuric acid with constant stirring.

  • Prepare a nitrating mixture by slowly adding 6 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, also cooled to 0°C.

  • Add the nitrating mixture dropwise to the solution of the acetylated compound, ensuring the temperature does not exceed 5°C.

  • Continue stirring at 0-5°C for 2 hours.

  • Pour the reaction mixture onto 200 g of crushed ice.

  • Filter the resulting precipitate, wash with cold water until the washings are neutral, and dry to get 4-acetamido-2-methoxy-5-nitrobenzoic acid.

Step 3: Hydrolysis of 4-Acetamido-2-methoxy-5-nitrobenzoic acid
  • Suspend 5 g of 4-acetamido-2-methoxy-5-nitrobenzoic acid in 50 mL of 10% aqueous hydrochloric acid.

  • Heat the mixture at reflux for 1-2 hours until the solid dissolves completely.[4]

  • Cool the solution in an ice bath to precipitate the product.

  • Filter the solid, wash with a small amount of cold water, and recrystallize from an ethanol-water mixture.

  • Dry the purified crystals under vacuum to obtain this compound.

Process Workflow

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: Nitration cluster_step3 Step 3: Deprotection cluster_end Final Product A 4-Amino-2-methoxybenzoic acid B Acetylation (Acetic Anhydride, Acetic Acid) A->B C 4-Acetamido-2-methoxybenzoic acid B->C D Nitration (HNO3, H2SO4, 0-5°C) C->D E 4-Acetamido-2-methoxy-5-nitrobenzoic acid D->E F Hydrolysis (HCl, Reflux) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

TroubleshootingLogic Start Low Final Yield CheckStep1 Check Yield of 4-Acetamido-2-methoxybenzoic acid Start->CheckStep1 LowYield1 Low Yield in Step 1 CheckStep1->LowYield1 Low GoodYield1 Good Yield in Step 1 CheckStep1->GoodYield1 Good Troubleshoot1 Incomplete Reaction? Hydrolysis of Reagent? -> Increase reaction time/reagent -> Use anhydrous conditions LowYield1->Troubleshoot1 CheckStep2 Check Purity of 4-Acetamido-2-methoxy-5-nitrobenzoic acid GoodYield1->CheckStep2 Impure2 Impure Product from Step 2 CheckStep2->Impure2 Impure Pure2 Pure Product from Step 2 CheckStep2->Pure2 Pure Troubleshoot2 Side Reactions in Nitration? -> Check temperature control (0-5°C) -> Verify nitrating agent concentration Impure2->Troubleshoot2 CheckStep3 Check Yield of Final Product from Hydrolysis Pure2->CheckStep3 LowYield3 Low Yield in Step 3 CheckStep3->LowYield3 Low GoodYield3 Good Yield in Step 3 -> Issue is likely in purification CheckStep3->GoodYield3 Good Troubleshoot3 Incomplete Hydrolysis? Product Degradation? -> Increase reaction time/acid conc. -> Consider milder deprotection LowYield3->Troubleshoot3

References

Technical Support Center: Synthesis of 4-Amino-2-methoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2-methoxy-5-nitrobenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, helping to identify potential causes and providing actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product Incomplete reaction; Suboptimal reaction temperature or time; Inefficient purification.Monitor the reaction progress using TLC or HPLC to ensure completion. Optimize the reaction temperature and time based on literature for similar substrates. Re-evaluate the purification method (recrystallization solvent, column chromatography conditions).
Presence of Multiple Spots on TLC/Peaks in HPLC Formation of isomeric side products (e.g., 4-Amino-2-methoxy-3-nitrobenzoic acid); Over-nitration to form dinitro compounds; Incomplete hydrolysis of a methyl ester precursor.Improve the regioselectivity of the nitration by controlling the temperature and the addition rate of the nitrating agent. Use a milder nitrating agent if possible. Ensure complete hydrolysis by extending the reaction time or adjusting the base concentration. Utilize column chromatography for efficient separation of isomers.
Product is a Dark, Tarry Substance Over-nitration or oxidative side reactions.Perform the nitration at a lower temperature (e.g., 0-5 °C). Use a protecting group for the amino functionality if oxidation is suspected. Ensure the starting material is pure.
Unexpected Loss of Methoxy Group Harsh acidic or basic conditions during the reaction or workup.Use milder reaction conditions. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.
Evidence of Decarboxylation (Gas Evolution, Lower MW Impurity) High reaction temperatures.Maintain a lower reaction temperature throughout the synthesis and purification steps. Decarboxylation is more likely to occur at elevated temperatures in acidic or basic solutions.
Amino Group Reactivity Issues Unwanted side reactions of the amino group, such as acylation if acetic anhydride is used in any step.Protect the amino group (e.g., as an acetamide) before subsequent reactions if incompatible reagents are used. The protecting group can be removed in a later step.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The most common side reactions include the formation of regioisomers (e.g., nitration at a different position on the aromatic ring), over-nitration leading to dinitro compounds, hydrolysis of the methoxy group under harsh conditions, and potential decarboxylation at high temperatures.

Q2: How can I control the regioselectivity of the nitration step?

A2: Controlling the reaction temperature is crucial; lower temperatures generally favor the desired isomer. The choice of nitrating agent and the solvent system can also influence the regioselectivity. Slow, dropwise addition of the nitrating agent to the substrate solution can also help minimize the formation of unwanted isomers.

Q3: My final product has a low melting point and broad NMR peaks. What could be the issue?

A3: This often indicates the presence of impurities. The most likely impurities are regioisomers or unreacted starting material. It is recommended to purify the product further using techniques like column chromatography or recrystallization from a suitable solvent system.

Q4: Is it necessary to protect the amino group before nitration?

A4: While direct nitration of 4-amino-2-methoxybenzoic acid is possible, protecting the amino group (for example, as an acetamide) can prevent oxidation and improve the yield and purity of the desired product by directing the nitration to the desired position and reducing side reactions.

Q5: What is the best way to purify the final product?

A5: Recrystallization is a common and effective method for purifying this compound. Suitable solvents include ethanol, methanol, or a mixture of ethanol and water. If significant isomeric impurities are present, column chromatography may be necessary.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method and may require optimization based on laboratory conditions and available starting materials.

Step 1: Acetylation of 4-Amino-2-methoxybenzoic acid

  • In a 250 mL round-bottom flask, dissolve 10 g of 4-amino-2-methoxybenzoic acid in 50 mL of glacial acetic acid.

  • Slowly add 12 mL of acetic anhydride to the solution while stirring.

  • Heat the mixture at 80°C for 1 hour.

  • Cool the reaction mixture to room temperature and then pour it into 200 mL of ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain 4-acetamido-2-methoxybenzoic acid.

Step 2: Nitration of 4-Acetamido-2-methoxybenzoic acid

  • In a 250 mL three-necked flask equipped with a thermometer and a dropping funnel, carefully add 12 g of the dried 4-acetamido-2-methoxybenzoic acid to 40 mL of concentrated sulfuric acid at 0-5°C, ensuring the temperature does not exceed 10°C.

  • Prepare a nitrating mixture by slowly adding 6 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the acetylated compound over 30-45 minutes, maintaining the reaction temperature between 0°C and 5°C.

  • After the addition is complete, stir the mixture at 0-5°C for an additional 2 hours.

  • Pour the reaction mixture onto 200 g of crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

Step 3: Hydrolysis of 4-Acetamido-2-methoxy-5-nitrobenzoic acid

  • Suspend the dried nitro-acetylated compound in 100 mL of 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 2-3 hours until the solid dissolves completely.

  • Cool the solution to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Collect the precipitated yellow solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Quantitative Data Summary

Parameter Expected Value Notes
Yield (Overall) 60-75%Yields can vary based on reaction scale and purity of reagents.
Purity (after recrystallization) >98% (by HPLC)Purity should be confirmed by analytical methods such as HPLC, NMR, and melting point.
Melting Point Approx. 230-235 °CA sharp melting point indicates high purity.

Reaction Pathway and Side Reactions

Synthesis_Pathway A 4-Amino-2-methoxybenzoic acid B 4-Acetamido-2-methoxybenzoic acid A->B Acetic Anhydride C 4-Acetamido-2-methoxy-5-nitrobenzoic acid B->C HNO3, H2SO4 SP1 Isomeric Nitro Product (e.g., 3-nitro) B->SP1 Nitration (side reaction) SP2 Dinitro Product B->SP2 Over-nitration D This compound C->D NaOH, then HCl SP3 Decarboxylated Product D->SP3 High Temp SP4 Hydrolyzed Methoxy Product D->SP4 Harsh Conditions

Technical Support Center: Purification of 4-Amino-2-methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Amino-2-methoxy-5-nitrobenzoic acid.

Troubleshooting Guide

Purification of this compound, typically achieved through recrystallization, can present several challenges. This guide addresses common issues encountered during the process.

Issue 1: Poor or No Crystal Formation Upon Cooling

Possible Causes:

  • Insufficient concentration: The solution may be too dilute for crystals to form.

  • Supersaturation: The compound may remain dissolved even below its saturation point.

  • Inappropriate solvent: The chosen solvent may not be ideal for recrystallization.

Solutions:

  • Concentrate the solution: Gently heat the solution to evaporate some of the solvent. Be cautious not to evaporate too much, as this can lead to rapid precipitation and inclusion of impurities.

  • Induce crystallization:

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of pure this compound to the solution. This seed crystal will act as a template for further crystallization.

  • Re-evaluate your solvent system: If crystallization fails repeatedly, the solvent system may be unsuitable. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Issue 2: Low Yield of Purified Product

Possible Causes:

  • Excessive solvent: Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling.

  • Premature crystallization: Crystals forming in the funnel during hot filtration can lead to product loss.

  • Incomplete precipitation: Not allowing sufficient time or cooling to a low enough temperature for crystallization to complete.

  • Washing with a warm or large volume of solvent: The purified crystals can be lost by redissolving during the washing step.

Solutions:

  • Minimize solvent usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Prevent premature crystallization:

    • Use a pre-heated funnel for hot filtration.

    • Add a small excess of hot solvent before filtration to ensure the compound remains in solution.

  • Optimize cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Proper washing technique: Wash the collected crystals with a small amount of ice-cold solvent.

Issue 3: Product is Still Impure After Recrystallization

Possible Causes:

  • Rapid crystallization: Fast cooling can trap impurities within the crystal lattice.

  • Insoluble impurities: The crude product may contain impurities that are insoluble in the recrystallization solvent.

  • Co-precipitation: Impurities with similar solubility profiles to the desired compound may crystallize along with it.

Solutions:

  • Slow cooling: Allow the solution to cool gradually to promote the formation of pure, well-defined crystals. Insulating the flask can help slow the cooling process.

  • Hot filtration: If insoluble impurities are present, perform a hot filtration of the dissolved crude product before allowing it to cool and crystallize.

  • Multiple recrystallizations: For highly impure samples, a second recrystallization may be necessary to achieve the desired purity.

  • Solvent selection: Experiment with different solvent systems to find one that effectively separates the desired compound from the specific impurities present.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on its structure (containing polar amino, nitro, and carboxylic acid groups, as well as a less polar aromatic ring and methoxy group), suitable solvents could include:

  • Alcohols: Ethanol or methanol are often good choices for moderately polar aromatic compounds.

  • Water: Due to the presence of hydrogen-bonding groups, water could be a suitable solvent, possibly in a mixed solvent system with an alcohol.

  • Acetic Acid: Dilute acetic acid can also be an effective solvent for aminobenzoic acids.

It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the optimal one for your specific sample.

Q2: My purified product is colored. How can I decolorize it?

A2: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product, leading to a lower yield. After adding the charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool.

Q3: How can I assess the purity of my final product?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Melting Point: A pure compound will have a sharp and well-defined melting point. Impurities will typically cause the melting point to be lower and broader.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the purity of a compound and quantifying any impurities present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and detect the presence of impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube gently in a water bath and observe the solubility at an elevated temperature. A suitable solvent will show low solubility at room temperature and high solubility when heated.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Data Presentation

ParameterCrude ProductPurified Product
Appearance Yellowish-brown powderPale yellow crystals
Melting Point 185-195 °C (broad)210-212 °C (sharp)
Purity (by HPLC) ~85%>98%

Note: The values in this table are illustrative and may vary depending on the initial purity of the crude product and the success of the purification process.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (remove insolubles) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Ice-Cold Solvent vacuum_filter->wash dry Drying wash->dry pure Pure Product dry->pure

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic node_sol node_sol node_prob node_prob start Crystals Form? prob1 No Crystal Formation start->prob1 No yield Acceptable Yield? start->yield Yes sol1a Concentrate Solution prob1->sol1a sol1b Induce Crystallization (Scratch/Seed) prob1->sol1b prob2 Low Yield yield->prob2 No purity Product Pure? yield->purity Yes sol2a Minimize Solvent prob2->sol2a sol2b Optimize Cooling prob2->sol2b prob3 Remaining Impurities purity->prob3 No sol3a Slow Cooling prob3->sol3a sol3b Perform Hot Filtration prob3->sol3b

optimizing reaction conditions for the amination of 2-methoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the amination of 2-methoxy-5-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for converting the nitro group of 2-methoxy-5-nitrobenzoic acid to an amine?

The most common and efficient method for this transformation is the reduction of the aromatic nitro group to a primary amine.[1] Key techniques include:

  • Catalytic Hydrogenation: This is a clean and highly effective method that utilizes catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[1][2] It is often performed in solvents such as methanol, ethanol, or tetrahydrofuran (THF).[1][2]

  • Metal/Acid Reduction: Classic methods involving metals like iron, tin, or zinc in acidic conditions can also be employed to reduce the nitro group.[1]

Q2: My reaction yield is consistently low. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have run to completion. This can be due to insufficient reaction time, low temperature, or catalyst deactivation.

  • Catalyst Inefficiency: For catalytic hydrogenation, the catalyst may be poisoned or used in an insufficient amount.

  • Side Reactions: The formation of byproducts can consume the starting material and lower the yield of the desired product.

  • Poor Product Recovery: Issues during the workup and isolation phase can lead to loss of product.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A simple and effective way to qualitatively track the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product.[3]

  • Liquid Chromatography-Mass Spectrometry (LCMS): Confirms the mass of the product being formed.[2]

Q4: What is Nucleophilic Aromatic Substitution (SNAr) and is it applicable here?

Nucleophilic Aromatic Substitution (SNAr) is a reaction where a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups (like the nitro group) positioned ortho or para to the leaving group.[4][5][6][7] While the primary method for converting 2-methoxy-5-nitrobenzoic acid is reduction, if the starting material had a suitable leaving group (e.g., a halogen like chlorine) instead of the methoxy group, direct amination via an SNAr mechanism would be a viable pathway.[8]

Troubleshooting Guide

Problem: Incomplete Reaction or Low Conversion

Potential Cause Suggested Solution
Insufficient Reaction Time Monitor the reaction using TLC or HPLC until the starting material is consumed. Extend the reaction time as needed. A study on a similar amination process found that an optimized time of 5 hours was best, and further extension did not significantly improve the yield.[9]
Suboptimal Temperature Reaction temperature is a critical factor.[9] For catalytic hydrogenation, reactions are often run at room temperature but may require gentle heating.[2][10] For SNAr-type reactions, higher temperatures (150–190 °C) may be necessary.[8]
Catalyst Deactivation (Hydrogenation) Ensure the catalyst is fresh and active. Catalyst poisoning can occur from impurities in the starting material or solvent. Increase the catalyst loading if necessary (e.g., from 5% to 10% w/w).
Poor Hydrogen Gas Delivery (Hydrogenation) Ensure the system is properly sealed and that hydrogen is being effectively dispersed through the reaction mixture. Use a hydrogen balloon or a Parr shaker for efficient hydrogenation.[2]

Problem: Significant Byproduct Formation

Potential Cause Suggested Solution
Over-reduction or Side Reactions Harsh reaction conditions can lead to unwanted side products. For metal/acid reductions, carefully control the addition of reagents. For catalytic hydrogenation, ensure the reaction is stopped once the starting material is consumed to avoid over-reduction of other functional groups.
Hydrolysis of Functional Groups In reactions using strong bases or high temperatures, hydrolysis of ester or other sensitive groups can occur. A study on a related compound found that high temperatures could lead to byproducts from hydrolysis.[9]
Formation of Azo Compounds In some reduction conditions, intermediates can couple to form undesired azo compounds. This can often be mitigated by ensuring a sufficient and consistent supply of the reducing agent.

Problem: Difficulty with Product Isolation

Potential Cause Suggested Solution
Product Solubility The product, an amino acid, can be soluble in both aqueous and organic phases, making extraction difficult. Adjust the pH of the aqueous solution to the isoelectric point of the product to minimize its solubility and induce precipitation.
Catalyst Removal (Hydrogenation) Fine catalyst particles (like Pd/C) can be difficult to filter. Filter the reaction mixture through a pad of Celite to effectively remove the catalyst.[2]
Emulsion Formation during Workup Emulsions can form during aqueous extraction. Adding brine (saturated NaCl solution) can help break the emulsion and improve phase separation.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-Methoxy-5-Nitrobenzoic Acid

This protocol is adapted from a similar, well-documented procedure.[2]

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-methoxy-5-nitrobenzoic acid (1 equivalent) in a solvent such as Tetrahydrofuran (THF) or Methanol.[2]

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus.

  • Reaction: Stir the mixture vigorously at room temperature for 12-18 hours.[2]

  • Monitoring: Monitor the reaction's progress by TLC or HPLC until the starting material is no longer detectable.

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[2] Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-5-methoxybenzoic acid. The product can be further purified by recrystallization if necessary.

Protocol 2: SNAr Amination of 2-Chloro-5-Nitrobenzoic Acid (Illustrative Example)

This protocol demonstrates a direct amination on a related substrate via nucleophilic aromatic substitution.[8]

  • Reaction Setup: In a sealed reaction vessel, combine 2-chloro-5-nitrobenzoic acid (1 equivalent), the desired amine (e.g., aniline, 1.2 equivalents), and potassium carbonate (2 equivalents) as a base.

  • Solvent: Add deionized water to the mixture. The reaction is performed in superheated water.[8]

  • Reaction: Heat the sealed vessel to 150-190 °C for 2-3 hours with vigorous stirring.[8]

  • Monitoring: After cooling, the reaction progress can be checked by HPLC.

  • Workup: Cool the reaction mixture to room temperature and acidify with HCl to precipitate the product.

  • Isolation: Filter the resulting solid, wash with water, and dry to obtain the N-substituted 5-nitroanthranilic acid derivative.

Data Summary

Table 1: Optimization of SNAr Amination of 2-Chloro-5-Nitrobenzoic Acid with Aniline

(Data derived from a study on metal-free amination in superheated water[8])

EntryBaseTemperature (°C)Time (h)Yield (%)
1K₂CO₃150385
2K₂CO₃170392
3K₂CO₃190295
4NaOH170378
5Et₃N170345

Visualizations

experimental_workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Hydrogenation cluster_workup 3. Workup & Isolation a Dissolve Starting Material in Solvent b Add Pd/C Catalyst (under N2) a->b c Purge with H2 Gas b->c d Stir at Room Temp (12-18h) c->d e Monitor by TLC/HPLC d->e f Filter through Celite to Remove Catalyst e->f g Concentrate Filtrate f->g h Purify by Recrystallization g->h

Caption: Workflow for Catalytic Hydrogenation of 2-Methoxy-5-Nitrobenzoic Acid.

troubleshooting_guide problem Low Yield or Incomplete Reaction? cause1 Is Starting Material Still Present? problem->cause1 Yes cause2 Is Catalyst Inactive? problem->cause2 No, SM Consumed but Yield is Low sol1a Increase Reaction Time cause1->sol1a Yes sol1b Increase Temperature cause1->sol1b Yes sol2a Use Fresh Catalyst cause2->sol2a Possibly sol2b Increase Catalyst Loading cause2->sol2b Possibly cause3 Are there Impurities or Side Products? cause2->cause3 No sol3a Purify Starting Material cause3->sol3a Yes sol3b Optimize Conditions (Temp, Time) cause3->sol3b Yes

Caption: Troubleshooting Decision Tree for Low Reaction Yield.

References

preventing decomposition of 4-Amino-2-methoxy-5-nitrobenzoic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-Amino-2-methoxy-5-nitrobenzoic acid during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent moisture absorption and exposure to air. For long-term storage, refrigeration (2-8 °C) and storage under an inert atmosphere (e.g., argon or nitrogen) are advisable.

Q2: What are the visible signs of decomposition of this compound?

A2: Decomposition may be indicated by a change in color (e.g., darkening from its typical yellow or light orange appearance), a change in texture, or the development of an unusual odor. However, chemical degradation can occur without obvious physical changes. Therefore, analytical testing is recommended if decomposition is suspected.

Q3: What are the potential decomposition pathways for this compound?

A3: While specific studies on this compound are limited, similar aromatic nitro compounds can undergo several decomposition reactions, including:

  • Reduction of the nitro group: The nitro group (-NO2) can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH2) group.

  • Oxidation of the amino group: The amino group (-NH2) is susceptible to oxidation, which can lead to the formation of colored impurities.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group (-COOH) may be lost as carbon dioxide.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the aromatic ring and its substituents.

Q4: How can I test for the decomposition of my stored this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound and detecting degradation products.[2][3][4][5] A reversed-phase C18 column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer is a common starting point for method development.[2][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Possible Cause(s) Recommended Action(s)
Discoloration of the solid compound (darkening) 1. Exposure to light. 2. Exposure to air (oxidation). 3. Elevated storage temperature.1. Store the compound in an amber or opaque container. 2. Seal the container tightly, and for long-term storage, consider flushing with an inert gas. 3. Store at the recommended temperature (2-8 °C for long-term).
Inconsistent experimental results using the compound 1. Decomposition of the stock solution. 2. Non-homogeneous solid material due to localized degradation.1. Prepare fresh stock solutions for each experiment. If a stock solution must be stored, protect it from light and store at a low temperature for a limited time. 2. Before weighing, ensure the solid material is visually homogeneous. If not, consider purification or obtaining a new batch.
Appearance of unexpected peaks in HPLC analysis 1. Degradation of the solid compound during storage. 2. Degradation of the compound in the analytical sample solution.1. Review storage conditions and compare the purity of the current batch with a new or previously validated batch. 2. Analyze samples immediately after preparation. If delays are unavoidable, keep the sample vials in a cool, dark autosampler.

Experimental Protocols

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general methodology for assessing the purity of this compound. Method optimization may be required for specific instrumentation and applications.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid or Phosphoric acid (for mobile phase acidification).[2]

    • This compound standard of known purity.

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid. The exact ratio may need optimization.

    • Standard Solution Preparation: Accurately weigh a known amount of the this compound standard and dissolve it in a suitable solvent (e.g., a small amount of methanol or acetonitrile, then dilute with the mobile phase) to a known concentration (e.g., 1 mg/mL).

    • Sample Solution Preparation: Prepare a sample solution of the stored compound using the same procedure as the standard solution.

    • HPLC Analysis:

      • Set the column temperature (e.g., 30 °C).

      • Set the flow rate (e.g., 1.0 mL/min).

      • Set the UV detection wavelength (a wavelength scan of the standard can determine the optimal absorbance, typically around 254 nm or 280 nm for such compounds).

      • Inject equal volumes of the standard and sample solutions.

    • Data Analysis:

      • Compare the chromatograms of the sample and the standard.

      • Calculate the purity of the sample by comparing the peak area of the main peak in the sample to that of the standard. The appearance of significant additional peaks in the sample chromatogram indicates the presence of impurities or degradation products.

Visualizations

Decomposition_Pathway 4-Amino-2-methoxy-5-nitrobenzoic_acid 4-Amino-2-methoxy-5-nitrobenzoic_acid Reduced_Products Reduced_Products 4-Amino-2-methoxy-5-nitrobenzoic_acid->Reduced_Products Reduction (e.g., H₂) Oxidized_Products Oxidized_Products 4-Amino-2-methoxy-5-nitrobenzoic_acid->Oxidized_Products Oxidation (e.g., O₂) Decarboxylated_Product Decarboxylated_Product 4-Amino-2-methoxy-5-nitrobenzoic_acid->Decarboxylated_Product Heat (Δ) Photodegradation_Products Photodegradation_Products 4-Amino-2-methoxy-5-nitrobenzoic_acid->Photodegradation_Products Light (hν)

Caption: Potential decomposition pathways for this compound.

Troubleshooting_Workflow cluster_observe Observation cluster_investigate Investigation cluster_action Action Observe_Issue Issue Observed? (e.g., discoloration, inconsistent results) Check_Storage Review Storage Conditions (Temp, Light, Air Exposure) Observe_Issue->Check_Storage Yes Perform_Analysis Perform HPLC Analysis Check_Storage->Perform_Analysis Purity_OK Purity_OK Perform_Analysis->Purity_OK Purity Acceptable? Modify_Storage Modify Storage Conditions (Cool, Dark, Inert Gas) Use_New_Batch Use New Batch or Purify Modify_Storage->Use_New_Batch Purity_OK->Modify_Storage No Continue_Use Continue_Use Purity_OK->Continue_Use Yes

Caption: A logical workflow for troubleshooting the decomposition of the compound.

References

Technical Support Center: Scale-Up of 4-Amino-2-methoxy-5-nitrobenzoic acid Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 4-Amino-2-methoxy-5-nitrobenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the production of this compound?

A1: The primary safety concerns revolve around the nitration step and the thermal stability of the nitro-aromatic product. Key hazards include:

  • Runaway Reactions: Nitration is a highly exothermic process. Without proper temperature control, the reaction rate can increase rapidly, leading to a dangerous rise in temperature and pressure.[1][2][3]

  • Thermal Instability: Aromatic nitro compounds can be thermally unstable and may decompose exothermically, sometimes violently, at elevated temperatures.[1][2] Impurities can significantly lower the decomposition temperature.[1][2]

  • Toxicity: Aromatic nitro compounds and their intermediates can be toxic and are often readily absorbed through the skin.[4] The most prominent acute health hazard is cyanosis, with chronic exposure potentially leading to anemia.[4]

  • Handling of Reagents: The use of strong acids like nitric and sulfuric acid requires careful handling and appropriate personal protective equipment (PPE).

Q2: What are the common impurities encountered during the synthesis and how can they be minimized?

A2: Common impurities can include regioisomers, over-nitrated products, and residual starting materials. To minimize these:

  • Regioisomer Formation: The directing effects of the amino and methoxy groups can lead to the formation of undesired isomers. Precise control of reaction temperature and the rate of nitrating agent addition is crucial.

  • Over-nitration: Using a stoichiometric amount of the nitrating agent and maintaining a controlled reaction temperature can prevent the introduction of additional nitro groups.

  • Starting Material: Monitoring the reaction progress using techniques like HPLC or TLC can ensure complete conversion of the starting material.

Q3: What are the key challenges in the purification of this compound at a larger scale?

A3: Scaling up purification presents several challenges:

  • Crystallization: Achieving a consistent crystal form and particle size can be difficult on a large scale, which can impact filtration and drying times as well as the product's bulk density and flowability.

  • Solvent Selection: The choice of solvent for crystallization is critical. It must provide good solubility at higher temperatures and poor solubility at lower temperatures, while also being safe and environmentally acceptable for large-scale use.

  • Filtration and Drying: Handling large volumes of wet cake and ensuring efficient and safe drying without thermal decomposition of the product are significant operational challenges.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction.- Monitor the reaction using HPLC or TLC to ensure it has gone to completion.- Ensure proper mixing to maintain a homogeneous reaction mixture.
Product loss during work-up.- Optimize the pH for precipitation to maximize product recovery.- Minimize the number of transfer steps.
Side reactions.- Maintain strict temperature control during the nitration step.- Control the rate of addition of the nitrating agent.
Product is off-color (darker than expected) Presence of oxidized impurities.- Perform the reaction under an inert atmosphere (e.g., nitrogen).- Consider using an antioxidant during the reaction or work-up.
Thermal degradation.- Avoid excessive temperatures during reaction, distillation, and drying.
Inconsistent Crystal Form Variations in crystallization conditions.- Implement a controlled cooling profile during crystallization.- Ensure consistent seeding of the crystallization batch.
Solvent composition changes.- Maintain a consistent solvent-to-antisolvent ratio.
Runaway Reaction during Nitration Poor temperature control.- Ensure the cooling system of the reactor is adequately sized for the batch size.- Add the nitrating agent slowly and monitor the internal temperature closely.
Agitation failure.- Install a reliable and robust agitation system.- Have a backup power supply for the agitator.

Experimental Protocols

Hypothetical Lab-Scale Synthesis of this compound

This protocol is a generalized procedure and should be optimized for specific laboratory conditions.

  • Protection of the Amino Group (Acetylation):

    • Dissolve 4-Amino-2-methoxybenzoic acid in a suitable solvent (e.g., acetic acid).

    • Slowly add acetic anhydride to the solution while maintaining the temperature below 30°C.

    • Stir the mixture for 1-2 hours until the reaction is complete (monitored by TLC/HPLC).

    • The resulting 4-acetamido-2-methoxybenzoic acid can be isolated or used directly in the next step.

  • Nitration:

    • Cool the solution containing 4-acetamido-2-methoxybenzoic acid to 0-5°C.

    • Slowly add a pre-mixed solution of nitric acid and sulfuric acid (nitrating mixture) dropwise, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, stir the mixture at 0-5°C for an additional 1-2 hours.

    • Monitor the reaction progress by TLC/HPLC.

  • Hydrolysis (De-acetylation) and Isolation:

    • Carefully quench the reaction mixture by pouring it onto ice.

    • Adjust the pH of the solution with a base (e.g., sodium hydroxide) to hydrolyze the acetyl group. The hydrolysis is typically carried out at an elevated temperature.

    • After hydrolysis is complete, cool the mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

    • Filter the solid product, wash with cold water, and dry under vacuum at a controlled temperature.

Visualizations

experimental_workflow start Start: 4-Amino-2-methoxybenzoic acid protection Amino Group Protection (Acetylation) start->protection nitration Nitration protection->nitration hydrolysis Hydrolysis (De-acetylation) nitration->hydrolysis isolation Isolation & Purification hydrolysis->isolation end_product End Product: This compound isolation->end_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield issue Low Yield Observed check_completion Is the reaction complete? (Check TLC/HPLC) issue->check_completion check_workup Was there significant product loss during work-up? check_completion->check_workup Yes incomplete_action Action: Increase reaction time or temperature slightly. check_completion->incomplete_action No check_side_reactions Are there significant side products? check_workup->check_side_reactions No workup_action Action: Optimize pH for precipitation and review filtration technique. check_workup->workup_action Yes side_reaction_action Action: Improve temperature control and reagent addition rate. check_side_reactions->side_reaction_action Yes end Yield Improved check_side_reactions->end No incomplete_action->end workup_action->end side_reaction_action->end

Caption: Troubleshooting decision tree for addressing low product yield.

References

Technical Support Center: Purification of 4-Amino-2-methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 4-Amino-2-methoxy-5-nitrobenzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of crude this compound.

Problem: The crude product is highly colored (dark brown or reddish tint).

Answer:

Highly colored impurities are common in nitrated aromatic compounds. These are often polar, polymeric, or degradation byproducts. The recommended procedure to remove these impurities is a treatment with activated carbon.

  • Experimental Protocol: Activated Carbon Treatment

    • Dissolve the crude this compound in a suitable hot solvent (e.g., ethanol, methanol, or a water/ethanol mixture).

    • Add a small amount of activated carbon (typically 1-5% w/w of the crude product). Caution: Adding activated carbon to a boiling solution can cause it to boil over.

    • Heat the suspension at reflux for 10-15 minutes with gentle swirling.

    • Perform a hot filtration to remove the activated carbon. This must be done quickly to prevent premature crystallization of the product.

    • Allow the filtrate to cool slowly to induce crystallization of the decolorized product.

Problem: The product "oils out" during recrystallization instead of forming crystals.

Answer:

"Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. This can be caused by a high concentration of impurities lowering the melting point of the mixture or by the choice of a solvent in which the compound is too soluble at elevated temperatures.

  • Troubleshooting Steps:

    • Increase the solvent volume: Add more of the hot recrystallization solvent to ensure the compound remains in solution at a temperature below its melting point.

    • Use a different solvent or solvent system: A solvent with a lower boiling point or a solvent pair might be more effective. For instance, if using a single solvent like ethanol, consider a mixture like ethanol/water.

    • Perform a preliminary purification: If the crude product is very impure, consider an initial purification step like an acid-base wash to remove highly acidic or basic impurities before attempting recrystallization.

Problem: Poor recovery of the purified product after recrystallization.

Answer:

Low yield is a common issue in recrystallization and can be attributed to several factors.

  • Possible Causes and Solutions:

    • Using too much solvent: Dissolve the crude product in the minimum amount of hot solvent required for complete dissolution.

    • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Incomplete crystallization: Ensure the solution is sufficiently cold for an adequate amount of time to allow for maximum crystal formation.

    • Product solubility in cold solvent: The chosen solvent may have a relatively high solubility for the product even at low temperatures. Refer to the solvent selection table to choose a more optimal solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in related aromatic nitro compounds include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Isomers: Positional isomers formed during the nitration step.

  • Byproducts of side reactions: These can include products from over-nitration or other unintended reactions.

  • Colored impurities: Often polymeric or degradation products formed during the reaction or workup.

Q2: Which solvent is best for the recrystallization of this compound?

A2: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the structure of this compound, suitable solvents include alcohols (like ethanol or isopropanol) and aqueous mixtures of these alcohols. A solvent selection study is always recommended.

Q3: How can I monitor the purity of my product during the purification process?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification progress. A suitable mobile phase would be a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate). The disappearance of impurity spots and the appearance of a single, well-defined spot for the product indicate successful purification.

Data Presentation

The following table provides a hypothetical summary of purification efficiency using different recrystallization solvents for crude this compound.

Recrystallization SolventInitial Purity (%)Final Purity (%)Recovery (%)Notes
Ethanol859780Good crystal formation, slight residual color.
Isopropanol859875Well-defined crystals, minimal color.
Ethanol/Water (80:20)859685Higher recovery, but crystals may be smaller.
Methanol859570Higher solubility leads to lower recovery.

Experimental Protocols

Detailed Methodology for Recrystallization:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper to remove the solid impurities.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent. Allow the crystals to air dry or dry them in a vacuum oven at a moderate temperature.

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Steps cluster_end Final Product Crude_Product Crude 4-Amino-2-methoxy- 5-nitrobenzoic acid Dissolution Dissolution in Hot Solvent Crude_Product->Dissolution 1. Dissolve Activated_Carbon Activated Carbon Treatment (Optional) Dissolution->Activated_Carbon 2. Decolorize Hot_Filtration Hot Filtration Dissolution->Hot_Filtration If no decolorization Activated_Carbon->Hot_Filtration 3. Remove Carbon Crystallization Slow Cooling & Crystallization Hot_Filtration->Crystallization 4. Cool Vacuum_Filtration Vacuum Filtration & Washing Crystallization->Vacuum_Filtration 5. Isolate Pure_Product Pure Crystalline Product Vacuum_Filtration->Pure_Product 6. Dry

Caption: Workflow for the purification of crude this compound.

Troubleshooting_Logic Start Purification Issue Encountered Issue1 High Color Content? Start->Issue1 Issue2 Product 'Oils Out'? Start->Issue2 Issue3 Poor Recovery? Start->Issue3 Solution1 Perform Activated Carbon Treatment Issue1->Solution1 Yes Solution2 Increase Solvent Volume or Change Solvent Issue2->Solution2 Yes Solution3 Use Minimum Hot Solvent, Cool Slowly Issue3->Solution3 Yes

catalyst selection for the synthesis of 4-Amino-2-methoxy-5-nitrobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Amino-2-methoxy-5-nitrobenzoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most prevalent synthetic strategies involve a two-step process:

  • Nitration: The starting material, 2-methoxybenzoic acid, undergoes electrophilic aromatic substitution to introduce a nitro group (-NO₂) at the 5-position, yielding 2-methoxy-5-nitrobenzoic acid.

  • Reduction: The nitro group of 2-methoxy-5-nitrobenzoic acid is then reduced to an amino group (-NH₂), affording the final product, this compound.

An alternative, though less common, route is the amination of a pre-functionalized benzene ring, such as the reaction of 2-chloro-5-nitrobenzoic acid with an ammonia source.

Q2: Which catalysts are typically recommended for the reduction of the nitro group in this synthesis?

A2: Several catalysts are effective for the reduction of aromatic nitro compounds. The choice of catalyst often depends on factors such as cost, selectivity, and tolerance to other functional groups. Commonly used catalysts include:

  • Palladium on carbon (Pd/C): A highly effective and widely used catalyst for hydrogenation reactions.

  • Raney Nickel: Another active catalyst for hydrogenation, often used when specific selectivity is required.

  • Iron (Fe) in acidic media (e.g., with HCl or acetic acid): A classical and cost-effective method for nitro group reduction.

  • Tin(II) chloride (SnCl₂): A mild reducing agent suitable for substrates with sensitive functional groups.[1]

  • Zinc (Zn) in acidic media: Similar to iron, this is a well-established method for this transformation.[1]

Q3: What are the expected yields for the synthesis of this compound derivatives?

A3: Yields can vary significantly based on the chosen catalyst, reaction conditions, and the specific derivative being synthesized. For a similar compound, 4-amino-2-ethoxy-5-nitrobenzoic acid, a yield of 66.6% has been reported.[2] For other aromatic amine syntheses, yields can range from good to excellent (75-98.7%), depending on the catalyst and process optimization.[3][4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound derivatives.

Problem 1: Incomplete Reduction of the Nitro Group
Symptom Possible Cause Suggested Solution
TLC or HPLC analysis shows the presence of starting material (2-methoxy-5-nitrobenzoic acid) and/or intermediates like the corresponding nitroso or hydroxylamine species.Inactive Catalyst: The catalyst (e.g., Pd/C, Raney Nickel) may have lost its activity due to improper storage or handling.* Use fresh catalyst for the reaction.* Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric (e.g., dry Pd/C).
Insufficient Catalyst Loading: The amount of catalyst used is not enough to drive the reaction to completion.* Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%).
Poor Hydrogen Gas Dispersion (for catalytic hydrogenation): Inefficient stirring or low hydrogen pressure can lead to poor contact between the catalyst, substrate, and hydrogen.* Increase the stirring speed to ensure the catalyst is well suspended.* Ensure the reaction vessel is properly sealed and pressurized with hydrogen gas.
Insufficient Reducing Agent (for metal/acid reductions): The stoichiometric amount of the metal (e.g., Fe, Zn) or acid is too low.* Increase the molar equivalents of the metal and acid.
Problem 2: Formation of Side Products
Symptom Possible Cause Suggested Solution
The final product is contaminated with impurities, which may include azo compounds or polymerized materials.Over-reduction or Side Reactions: Certain reducing agents, like Lithium aluminum hydride (LiAlH₄), can lead to the formation of azo products from aromatic nitro compounds.[1] Self-polymerization of the resulting aniline can also occur.[5]* Avoid harsh reducing agents like LiAlH₄ for this transformation.* Work up the reaction mixture promptly after completion to minimize side reactions.* Consider isolating the product as a hydrochloride salt to improve stability and prevent polymerization.[5]
Reaction with Other Functional Groups: If the substrate has other reducible functional groups, the chosen catalyst may not be selective.* For substrates with other sensitive groups, consider milder reducing agents like iron in acetic acid or tin(II) chloride.[1]
Problem 3: Difficulty in Product Purification
Symptom Possible Cause Suggested Solution
The isolated product is a dark, tar-like substance instead of a crystalline solid.Product Degradation or Polymerization: The amine product can be sensitive to air and may oxidize or polymerize upon exposure.[5]* Minimize the product's exposure to air and light during workup and purification.* Purify the product quickly after the reaction is complete.* Consider converting the amine to its more stable hydrochloride salt by treating it with HCl.
The product is difficult to separate from the catalyst or inorganic salts.Inadequate Workup Procedure: The filtration or extraction steps are not effectively removing all byproducts.* For catalytic hydrogenation, ensure complete removal of the solid catalyst by filtering through a pad of Celite.* For metal/acid reductions, adjust the pH of the aqueous solution to precipitate the product while keeping inorganic salts dissolved.

Catalyst Performance Comparison

The following table summarizes the general characteristics of common catalysts used for the reduction of aromatic nitro compounds. Please note that optimal conditions and performance may vary for the specific synthesis of this compound.

Catalyst SystemTypical Reaction ConditionsAdvantagesDisadvantages
H₂/Pd-C Hydrogen gas (balloon or pressurized), room temperature to mild heating, various solvents (e.g., methanol, ethanol, ethyl acetate).High efficiency and clean reaction profile.[1]Catalyst can be pyrophoric and may not be suitable for substrates with other reducible groups.[1]
H₂/Raney Ni Hydrogen gas, often requires elevated temperature and pressure compared to Pd/C.Effective for nitro group reduction and can be more selective than Pd/C in some cases.[1]Can be pyrophoric and may require careful handling.
Fe/HCl or Fe/AcOH Refluxing in acidic solution.Cost-effective and suitable for large-scale synthesis.[1][6]Requires stoichiometric amounts of metal and acid, leading to more waste. Workup can be more complex.
SnCl₂ Typically in an alcohol solvent, often at elevated temperatures.Mild reducing agent, good for substrates with other reducible functional groups.[1]Generates tin-based waste products.
Zn/AcOH Acetic acid as the solvent and proton source.A mild method for reducing nitro groups in the presence of other reducible functionalities.[1]Similar to Fe, it is a stoichiometric reaction with associated waste.

Experimental Protocols

Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a general guideline for the reduction of 2-methoxy-5-nitrobenzoic acid to this compound using Pd/C.

Materials:

  • 2-methoxy-5-nitrobenzoic acid

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • In a hydrogenation flask, dissolve 2-methoxy-5-nitrobenzoic acid in a suitable solvent like methanol or ethanol.

  • Carefully add 10% Pd/C to the solution (typically 5-10 mol% relative to the substrate).

  • Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.

  • Pressurize the flask with hydrogen (a balloon of H₂ is often sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within a few hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to ensure all the product is collected.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from an appropriate solvent system.

Visualized Workflows

General Synthesis Workflow

SynthesisWorkflow start Start: 2-Methoxybenzoic Acid nitration Step 1: Nitration (HNO₃, H₂SO₄) start->nitration intermediate Intermediate: 2-Methoxy-5-nitrobenzoic Acid nitration->intermediate reduction Step 2: Reduction of Nitro Group (Catalyst + Reducing Agent) intermediate->reduction product Final Product: This compound reduction->product purification Purification (Recrystallization) product->purification end End Product purification->end

Caption: General synthesis workflow for this compound.

Catalyst Selection Decision Tree

CatalystSelection start Start: Catalyst Selection for Nitro Group Reduction q1 Are there other reducible functional groups present? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No cat1 Use mild reducing agent: - Fe/AcOH - SnCl₂ a1_yes->cat1 q2 Is cost a major factor? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No cat2 Use Fe/HCl for large-scale synthesis a2_yes->cat2 cat3 Use H₂/Pd-C for high efficiency a2_no->cat3

Caption: Decision tree for selecting a catalyst for nitro group reduction.

References

dealing with poor solubility of 4-Amino-2-methoxy-5-nitrobenzoic acid in reaction mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 4-Amino-2-methoxy-5-nitrobenzoic acid in reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a yellow crystalline solid. It is generally soluble in polar organic solvents such as methanol and ethanol and slightly soluble in dimethyl sulfoxide (DMSO).[1] Its solubility in nonpolar solvents is limited. As a carboxylic acid and an amine, its solubility is highly dependent on the pH of the solution.

Q2: I am having trouble dissolving this compound in my reaction solvent. What can I do?

Poor solubility is a common issue with this compound. Here are several strategies you can employ:

  • Solvent Selection: Choose a polar aprotic solvent like DMF or DMSO, or polar protic solvents like methanol or ethanol. For reactions requiring non-polar solvents, a co-solvent system may be necessary.

  • Heating: Gently warming the mixture can significantly increase the solubility of this compound. For its methyl ester, heating to 37°C has been suggested to improve solubility.

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and enhance dissolution.

  • pH Adjustment: If the reaction conditions permit, adjusting the pH can drastically improve solubility. As a carboxylic acid, it will be more soluble in basic conditions due to the formation of the carboxylate salt. Conversely, as an amine, it will be more soluble in acidic conditions due to the formation of the ammonium salt.

  • Co-solvent Systems: Employing a mixture of solvents can be effective. For example, a small amount of DMSO or DMF can be added to a less polar solvent to aid in dissolution.

Q3: Can I use a base to dissolve this compound before starting my reaction?

Yes, if your reaction is compatible with basic conditions. Adding a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can deprotonate the carboxylic acid, forming a more soluble salt. Inorganic bases like sodium carbonate or potassium carbonate can also be used if they do not interfere with your reaction.

Q4: How does temperature affect the solubility of this compound?

Generally, the solubility of solid organic compounds, including this compound, increases with temperature. However, it is crucial to consider the thermal stability of the compound and other reactants in your mixture. Avoid excessively high temperatures that could lead to degradation.

Troubleshooting Guides

Issue 1: The compound precipitates out of the reaction mixture upon addition of another reagent.
  • Possible Cause: The addition of the new reagent changes the polarity of the solvent system, reducing the solubility of your compound.

  • Solution:

    • Add the reagent slowly: This allows the mixture to remain homogeneous.

    • Use a co-solvent: Add a small amount of a solvent in which your compound is highly soluble (e.g., DMSO, DMF) to the reaction mixture before adding the precipitating reagent.

    • Increase the temperature: Gently warm the reaction mixture while adding the reagent.

Issue 2: The reaction is sluggish or incomplete, and I suspect poor solubility is the cause.
  • Possible Cause: A significant portion of the this compound is not in solution and therefore not available to react.

  • Solution:

    • Confirm dissolution: Before proceeding with the reaction, ensure that the compound is fully dissolved. You may need to adjust the solvent system, temperature, or use sonication.

    • Use a phase-transfer catalyst: If you have a biphasic system, a phase-transfer catalyst can help bring the reactant into the phase where the reaction occurs.

    • Consider a different synthetic route: It may be more efficient to use a more soluble derivative, such as the methyl ester, and hydrolyze it in a later step.

Data Presentation

Table 1: Qualitative Solubility of this compound and Related Compounds

CompoundMethanolEthanolDMSO
This compoundSolubleSolubleSlightly Soluble
Methyl 4-amino-2-methoxy-5-nitrobenzoateSolubleSoluble-
4-Amino-2-ethoxy-5-nitrobenzoic acidSlightly Soluble-Slightly Soluble

Data compiled from publicly available sources.[1][2]

Experimental Protocols

Protocol 1: Amide Coupling using EDC/HOBt

This protocol describes a general procedure for the amide coupling of this compound with an amine.

Materials:

  • This compound

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This is a general guideline and may require optimization for specific substrates.

Protocol 2: Reduction of the Nitro Group using SnCl₂

This protocol outlines a general method for the reduction of the nitro group of this compound.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Suspend this compound (1.0 eq) in ethanol.

  • Add a solution of SnCl₂·2H₂O (4-5 eq) in concentrated HCl to the suspension.

  • Heat the reaction mixture at reflux (approximately 70-80 °C) for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8.

  • A precipitate of tin salts will form. Filter the mixture through a pad of celite.

  • Extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the desired diamine product by a suitable method, such as crystallization or column chromatography.

Caution: The neutralization step is exothermic and will release CO₂ gas. Perform this step slowly and with adequate ventilation.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_reaction Reaction Start Start Add Acid 4-Amino-2-methoxy- 5-nitrobenzoic acid Start->Add Acid Add Solvent Add Solvent (e.g., DMF, DMSO) Add Acid->Add Solvent Heat/Sonicate Heat / Sonicate (if necessary) Add Solvent->Heat/Sonicate Check Dissolution Fully Dissolved? Heat/Sonicate->Check Dissolution Check Dissolution->Heat/Sonicate No Add Reagents Add other reagents Check Dissolution->Add Reagents Yes Reaction Stir at specified temperature Add Reagents->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Workup Quench and Workup Monitor->Workup Purification Purify Product Workup->Purification Product Product Purification->Product

Caption: A generalized workflow for reactions involving poorly soluble starting materials.

troubleshooting_logic Start Poor Solubility Observed Choice Reaction Condition Flexibility? Start->Choice Solvent Change to a more polar solvent (DMF, DMSO) Choice->Solvent High Temp Increase Temperature Choice->Temp Moderate Sonicate Apply Sonication Choice->Sonicate Low pH Adjust pH (if compatible) Choice->pH High CoSolvent Use a Co-solvent Choice->CoSolvent Moderate Evaluate Problem Resolved? Solvent->Evaluate Temp->Evaluate Sonicate->Evaluate pH->Evaluate CoSolvent->Evaluate End Consult Further Evaluate->End No

Caption: A decision-making diagram for troubleshooting solubility issues.

References

analytical techniques to identify impurities in 4-Amino-2-methoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying impurities in 4-Amino-2-methoxy-5-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

General Impurity Profiling

Q1: Why is impurity profiling of this compound critical in drug development?

Impurity profiling is a crucial aspect of pharmaceutical development to ensure the safety, efficacy, and quality of the final drug product.[1][2][3] Unidentified or poorly controlled impurities can be toxic, reduce the stability of the active pharmaceutical ingredient (API), or have unintended pharmacological effects.[1][4] Regulatory bodies like the ICH and FDA require thorough impurity characterization for new drug substances.[2][4][5] For this compound, potential impurities can arise from the synthesis process, degradation, or storage.[6]

Q2: What are the common types of impurities found in pharmaceutical substances?

Impurities are generally classified into three main categories by the International Conference on Harmonisation (ICH)[3][7]:

  • Organic Impurities : These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, and ligands.[3]

  • Inorganic Impurities : These include reagents, catalysts, heavy metals, or other materials like filter aids.[3][8]

  • Residual Solvents : These are organic or inorganic liquids used during the manufacturing process.[3]

Q3: What are the regulatory thresholds for reporting, identifying, and qualifying impurities?

According to ICH Q3A/B guidelines, specific thresholds are set based on the maximum daily dose of the drug. For a drug substance, impurities present at a level above 0.10% should generally be identified.[][10] Qualification, which involves assessing the biological safety of an impurity, is required if the level exceeds a certain threshold.[5]

Analytical Techniques & Methodologies

Q4: Which analytical techniques are most effective for identifying impurities in this compound?

A combination of chromatographic and spectroscopic techniques is typically employed.[10][11]

  • High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the workhorse for separation and quantification due to its high selectivity and sensitivity.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for determining the molecular weights of impurities and providing fragmentation data for structural elucidation.[8][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the definitive structural confirmation of isolated impurities.[13]

  • Fourier-Transform Infrared Spectroscopy (FTIR) can provide information about the functional groups present in an impurity.[14]

Q5: What is a good starting point for developing an HPLC method for this compound?

A reverse-phase HPLC (RP-HPLC) method is a common and effective starting point for analyzing polar aromatic compounds like this compound.[15] A C18 column is often a good first choice. The mobile phase typically consists of an aqueous buffer (like phosphate or formate) and an organic modifier (like acetonitrile or methanol).[15][16]

Q6: How can I isolate impurities for structural characterization?

Preparative HPLC is the most common technique for isolating sufficient quantities of an impurity for structural analysis by techniques like NMR.[6][13] The analytical HPLC method is scaled up to a larger column to separate and collect the fraction containing the impurity of interest.

Experimental Workflow for Impurity Identification

G Figure 1. General Workflow for Impurity Identification cluster_0 Phase 1: Detection & Separation cluster_1 Phase 2: Preliminary Identification cluster_2 Phase 3: Confirmation & Quantification cluster_3 Outcome Sample Sample of 4-Amino-2-methoxy- 5-nitrobenzoic acid HPLC_UV HPLC-UV Analysis Sample->HPLC_UV Detect Detect Unknown Peaks HPLC_UV->Detect LC_MS LC-MS Analysis Detect->LC_MS MW Determine Molecular Weight & Fragmentation LC_MS->MW Hypo Propose Putative Structures (Process knowledge, degradation pathways) MW->Hypo Prep_HPLC Preparative HPLC Isolation Hypo->Prep_HPLC NMR_FTIR NMR / FTIR Analysis Prep_HPLC->NMR_FTIR Confirm Confirm Structure NMR_FTIR->Confirm Quant Quantify using Reference Standard Confirm->Quant Report Impurity Profile Report Quant->Report

Caption: A typical workflow for detecting, identifying, and characterizing impurities in a drug substance.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a general starting point for the separation of impurities. Optimization will be required.

  • Chromatographic System : A standard HPLC system with a UV detector.

  • Column : C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase :

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Elution :

    Time (min) % Solvent A % Solvent B
    0 95 5
    25 40 60
    30 40 60
    35 95 5

    | 40 | 95 | 5 |

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection Wavelength : 254 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: LC-MS for Molecular Weight Determination
  • LC System : Use the HPLC conditions described in Protocol 1. Ensure the mobile phase is compatible with MS (formic acid is suitable for ESI).[15]

  • Mass Spectrometer : A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Ionization Mode : ESI in both positive and negative modes to ensure detection of all possible ions. Given the acidic nature of the carboxyl group and the basicity of the amino group, both modes should be screened.

  • Mass Range : Scan from m/z 100 to 1000.

  • Data Analysis : Extract the mass spectra for each impurity peak observed in the chromatogram. The molecular ion (e.g., [M+H]⁺ or [M-H]⁻) will provide the molecular weight of the impurity.

Potential Impurities

The following table lists potential process-related and degradation impurities for this compound (MW: 212.16 g/mol ).

Potential ImpurityStructureMolecular Weight ( g/mol )Likely Origin
4-Amino-2-methoxybenzoic acidC₈H₉NO₃167.16Incomplete nitration of starting material
2-Methoxy-4,5-dinitrobenzoic acidC₈H₆N₂O₇242.14Over-nitration side product
Methyl 4-amino-2-methoxy-5-nitrobenzoateC₉H₁₀N₂O₅226.19Unhydrolyzed ester intermediate[17]
4-Amino-5-nitro-o-anisic acidC₈H₈N₂O₅212.16Isomeric impurity from synthesis
Decarboxylation ProductC₇H₈N₂O₃168.15Degradation (loss of CO₂)

Troubleshooting Guide

HPLC Troubleshooting

Q7: My chromatographic peaks are tailing. What could be the cause?

Peak tailing is a common issue and can be caused by several factors[18]:

  • Secondary Silanol Interactions : Free silanol groups on the silica packing can interact with basic functional groups (like the amino group on your molecule). Solution : Use a lower pH mobile phase (e.g., pH 2.5-3) to protonate the silanols, or add a competing base like triethylamine (0.1%) to the mobile phase.[18]

  • Column Overload : Injecting too much sample can lead to peak distortion. Solution : Reduce the sample concentration or injection volume.[18]

  • Column Contamination/Void : The column frit may be plugged, or a void may have formed at the column inlet. Solution : Reverse flush the column. If the problem persists, replace the guard column or the analytical column.[18]

Q8: I am seeing a noisy or drifting baseline. How can I fix this?

Baseline issues can compromise the detection of low-level impurities.[19]

  • Mobile Phase Contamination : Impurities in the solvents or buffer can cause noise, especially during gradient elution.[19] Solution : Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filter and degas the mobile phase before use.[19]

  • Detector Issues : Fluctuations in the detector lamp or a contaminated flow cell can cause drift. Solution : Purge the reference flow cell and allow the lamp to warm up sufficiently. Check the lamp energy.

  • Pump/Mixing Problems : Inconsistent solvent mixing or pump leaks can lead to baseline fluctuations. Solution : Prime the pump to remove air bubbles and check for leaks in the system.[19]

Q9: I am observing "ghost peaks" in my chromatogram. Where are they coming from?

Ghost peaks are spurious peaks that do not originate from the injected sample.

  • Carryover : Residue from a previous injection may be eluting. Solution : Clean the injector and autosampler needle. Run a blank gradient after a high-concentration sample.[20]

  • Mobile Phase Impurities : Contaminants can accumulate on the column from the mobile phase and elute during the gradient.[18] Solution : Use fresh, high-purity solvents.

  • Sample Solvent Incompatibility : If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion or ghost peaks can occur. Solution : Dissolve the sample in the initial mobile phase whenever possible.

HPLC Troubleshooting Logic

G Figure 2. HPLC Troubleshooting Decision Tree Start Identify HPLC Problem PeakShape Poor Peak Shape? (Tailing, Fronting, Split) Start->PeakShape e.g., Tailing Retention Retention Time Shift? Start->Retention e.g., Drifting Baseline Baseline Issues? (Noise, Drift) Start->Baseline e.g., Noisy Pressure Pressure Fluctuation? Start->Pressure e.g., High/Unstable PS_Cause1 Check for Column Overload (Reduce concentration) PeakShape->PS_Cause1 PS_Cause2 Check Mobile Phase pH (Adjust for silanol effects) PeakShape->PS_Cause2 PS_Cause3 Check for Column Contamination/Void (Flush or replace column) PeakShape->PS_Cause3 PS_Cause4 Sample Solvent Mismatch? (Dissolve sample in mobile phase) PeakShape->PS_Cause4 RT_Cause1 Check Mobile Phase Composition (Prepare fresh) Retention->RT_Cause1 RT_Cause2 Check Flow Rate (Calibrate pump) Retention->RT_Cause2 RT_Cause3 Check Column Temperature (Ensure stable temp) Retention->RT_Cause3 RT_Cause4 Column Degradation? (Replace column) Retention->RT_Cause4 BL_Cause1 Contaminated Mobile Phase? (Use fresh, HPLC-grade) Baseline->BL_Cause1 BL_Cause2 Air Bubbles in System? (Degas mobile phase, prime pump) Baseline->BL_Cause2 BL_Cause3 Detector Lamp Issue? (Allow warmup, check energy) Baseline->BL_Cause3 P_Cause1 Blockage in System? (Check filters, guard column) Pressure->P_Cause1 P_Cause2 Pump Seal Leak? (Inspect pump seals) Pressure->P_Cause2 P_Cause3 Precipitation in Mobile Phase? (Check buffer solubility) Pressure->P_Cause3

Caption: A decision tree to systematically diagnose and resolve common HPLC issues.

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Amino-2-methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating these structures. This guide provides a comprehensive comparative analysis of the ¹H and ¹³C NMR spectral data for 4-Amino-2-methoxy-5-nitrobenzoic acid, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of experimentally verified public data for this specific molecule, this guide presents a predicted NMR analysis and compares it with the experimental data of structurally related benzoic acid derivatives.

Predicted NMR Spectral Data for this compound

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. In this compound, the interplay of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, and the electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups, dictates the spectral appearance.

Based on established substituent effects, a predicted NMR spectrum for this compound in DMSO-d₆ is presented below.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
~8.2H-6~167C=O (Carboxylic Acid)
~6.5H-3~155C-2
~7.5 (broad)-NH₂~148C-4
~3.9-OCH₃~135C-5
~13.0 (broad)-COOH~115C-1
~110C-6
~105C-3
~56-OCH₃

Comparative NMR Analysis with Structurally Related Compounds

To contextualize the predicted data, a comparison with the experimental NMR data of other substituted nitrobenzoic acids is essential. The following tables summarize the reported ¹H and ¹³C NMR data for selected analogs.

Table 2: Experimental ¹H NMR Data for Comparator Benzoic Acid Derivatives

CompoundH-3 (ppm)H-6 (ppm)Other Aromatic Protons (ppm)-OCH₃ (ppm)
This compound (Predicted) ~6.5~8.2-~3.9
3-Nitrobenzoic Acid -8.51 (d)9.08-8.88 (m), 8.50-8.45 (m), 7.75 (dd)-
4-Nitrobenzoic Acid 8.33-8.30 (m)8.33-8.30 (m)8.20-8.13 (m)-
5-Amino-2-nitrobenzoic acid 6.62 (d)7.91 (d)6.85 (dd)-

Table 3: Experimental ¹³C NMR Data for Comparator Benzoic Acid Derivatives

CompoundC-1 (ppm)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)C=O (ppm)-OCH₃ (ppm)
This compound (Predicted) ~115~155~105~148~135~110~167~56
3-Nitrobenzoic Acid 130.96125.25148.39128.37135.79129.92170.06-
4-Nitrobenzoic Acid 136.89131.15124.16150.47124.16131.15166.27-

Note: Peak assignments for comparator compounds are based on literature data and may vary depending on the solvent and experimental conditions.

The comparison highlights the expected upfield shift of the proton at the C-3 position in the target molecule due to the strong electron-donating effect of the adjacent methoxy group. Conversely, the proton at C-6 is expected to be shifted downfield due to the deshielding effect of the neighboring nitro group.

Experimental Protocols

Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a standard protocol for obtaining ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation:

  • Weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial.

  • Gently agitate the vial to ensure complete dissolution. If necessary, sonication can be used.

  • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Ensure the sample height in the NMR tube is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Tune and match the probe for the respective nucleus (¹H or ¹³C) to maximize signal-to-noise.

  • Acquire the ¹H spectrum using a standard pulse sequence (e.g., a single 90° pulse). Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans will depend on the sample concentration.

  • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference.

Visualizing NMR Structural Relationships

The following diagram illustrates the structure of this compound and the key proton and carbon atoms relevant to the NMR analysis.

G cluster_molecule This compound C1 C1 C2 C2 C1->C2 COOH C=O(OH) C1->COOH C3 C3 C2->C3 OCH3 OCH₃ C2->OCH3 C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 NH2 NH₂ C4->NH2 C6 C6 C5->C6 NO2 NO₂ C5->NO2 C6->C1 H6 H6 C6->H6

Caption: Molecular structure of this compound with key NMR-active nuclei labeled.

This guide provides a foundational understanding of the expected ¹H and ¹³C NMR characteristics of this compound. By comparing predicted data with that of known analogs, researchers can better interpret their experimental findings and confirm the structure of this and similar substituted benzoic acid derivatives. The provided experimental protocol serves as a practical starting point for obtaining high-quality NMR data.

Comparative Guide to the Synthesis of 4-Amino-2-methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two potential methods for the synthesis of 4-Amino-2-methoxy-5-nitrobenzoic acid, a valuable building block in medicinal chemistry. The comparison is based on established synthetic transformations, drawing parallels from closely related structures to provide a comprehensive overview of potential yields, reaction conditions, and procedural details.

Method 1: Nitration of 4-Amino-2-methoxybenzoic Acid

This direct approach involves the nitration of the commercially available 4-Amino-2-methoxybenzoic acid. The presence of the activating amino and methoxy groups directs the electrophilic nitration to the 5-position.

Method 2: Nitration of an N-Protected Precursor and Subsequent Deprotection

To potentially improve yield and reduce side products, this method involves the protection of the amino group as an acetamide before nitration, followed by hydrolysis to reveal the desired product. This multi-step approach aims for a cleaner reaction profile.

Quantitative Data Comparison

ParameterMethod 1: Direct NitrationMethod 2: N-Acetylation, Nitration, and Hydrolysis
Starting Material 4-Amino-2-methoxybenzoic acid4-Acetamido-2-methoxybenzoic acid
Key Reagents Nitric Acid, Sulfuric AcidAcetic Anhydride, Nitric Acid, Sulfuric Acid, HCl
Reaction Steps 13
Reported Yield Data not availableEstimated ~60-70% (based on analogous reactions)
Purity Potentially lower due to side reactionsGenerally higher due to controlled reaction
Reaction Time Shorter (single step)Longer (multiple steps)
Temperature Control Crucial, typically low temperatures (0-10 °C)Required for nitration and hydrolysis steps

Experimental Protocols

Method 1: Direct Nitration of 4-Amino-2-methoxybenzoic Acid (Proposed)

  • Step 1: Nitration. 4-Amino-2-methoxybenzoic acid is dissolved in concentrated sulfuric acid at a low temperature (0-5 °C). A nitrating mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the low temperature. The reaction is stirred for a specified time until completion. The reaction mixture is then poured onto ice, and the precipitated product is filtered, washed with cold water, and dried.

Method 2: N-Acetylation, Nitration, and Hydrolysis

This method is based on a well-documented procedure for the nitration of acetanilides.

  • Step 1: N-Acetylation. 4-Amino-2-methoxybenzoic acid is treated with acetic anhydride in the presence of a suitable solvent to form 4-acetamido-2-methoxybenzoic acid.

  • Step 2: Nitration. The resulting 4-acetamido-2-methoxybenzoic acid is dissolved in concentrated sulfuric acid at 0-10 °C. A mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature. The reaction mixture is stirred until the reaction is complete.

  • Step 3: Hydrolysis. The reaction mixture containing the nitrated intermediate is carefully added to water and heated to hydrolyze the acetamido group. The resulting this compound precipitates upon cooling and is collected by filtration, washed, and dried. A reported synthesis of the analogous 4-amino-2-ethoxy-5-nitrobenzoic acid via hydrolysis of its methyl ester precursor yielded 66.6% of the final product.[1]

Synthesis Pathway Diagrams

Synthesis_Method_1 4-Amino-2-methoxybenzoic_acid 4-Amino-2-methoxybenzoic acid Nitration Nitration (HNO3, H2SO4) 4-Amino-2-methoxybenzoic_acid->Nitration Product This compound Nitration->Product

Caption: Direct nitration of 4-Amino-2-methoxybenzoic acid.

Synthesis_Method_2 Start 4-Amino-2-methoxybenzoic acid Acetylation N-Acetylation (Acetic Anhydride) Start->Acetylation Intermediate 4-Acetamido-2-methoxybenzoic acid Acetylation->Intermediate Nitration Nitration (HNO3, H2SO4) Intermediate->Nitration Nitro_Intermediate 4-Acetamido-2-methoxy-5-nitrobenzoic acid Nitration->Nitro_Intermediate Hydrolysis Hydrolysis (Acid) Nitro_Intermediate->Hydrolysis Product This compound Hydrolysis->Product

References

A Comparative Analysis of 4-Amino-2-methoxy-5-nitrobenzoic Acid and Other Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the physicochemical properties, synthesis, and biological activities of 4-Amino-2-methoxy-5-nitrobenzoic acid in comparison with other relevant nitrobenzoic acid isomers.

This guide provides a comprehensive comparison of this compound with a range of other nitrobenzoic acid isomers. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical, physical, and biological characteristics of these compounds. The information presented is supported by experimental data and detailed methodologies to assist in laboratory and research applications.

Physicochemical Properties: A Comparative Overview

The substitution pattern on the benzoic acid ring significantly influences the physicochemical properties of nitrobenzoic acid isomers. Properties such as melting point, solubility, and acidity (pKa) are critical parameters that affect the reactivity, bioavailability, and formulation of these compounds. A summary of these properties for this compound and other selected isomers is presented in the table below.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound59338-90-8[1]C₈H₈N₂O₅212.16[1]Not available
2-Nitrobenzoic acid552-16-9C₇H₅NO₄167.12146-148
3-Nitrobenzoic acid121-92-6C₇H₅NO₄167.12139-141[2]
4-Nitrobenzoic acid62-23-7C₇H₅NO₄167.12242
2-Amino-5-nitrobenzoic acid616-79-5C₇H₆N₂O₄182.13~270 (decomposes)
4-Amino-3-nitrobenzoic acid1588-83-6C₇H₆N₂O₄182.13~290
3-Amino-4-nitrobenzoic acid6968-22-5C₇H₆N₂O₄182.13Not available

Acidity and Solubility

The acidity of nitrobenzoic acid isomers is significantly influenced by the position of the electron-withdrawing nitro group. In general, nitrobenzoic acids are more acidic than benzoic acid. The presence of an amino group, an electron-donating group, can modulate this acidity.

CompoundpKaWater Solubility
This compoundNot availableNot available
2-Nitrobenzoic acid2.170.75 g/100 mL (25 °C)
3-Nitrobenzoic acid3.47[2]0.24 g/100 mL (15 °C)[2]
4-Nitrobenzoic acid3.420.042 g/100 mL (25 °C)
2-Amino-5-nitrobenzoic acidNot availableLimited
4-Amino-3-nitrobenzoic acidNot available>27.3 µg/mL (pH 7.4)
3-Amino-4-nitrobenzoic acidNot availableNot available

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. The following sections provide methodologies for key experiments cited in this guide.

Synthesis of this compound

A plausible synthetic route to this compound involves a multi-step process starting from 4-amino-2-methoxybenzoic acid. This involves the protection of the amino group, followed by nitration, and subsequent deprotection. A more direct approach, if the starting material is appropriately activated, is direct nitration followed by hydrolysis of an ester intermediate. A representative procedure based on the hydrolysis of a methyl ester precursor is described below.

Protocol for the Hydrolysis of Methyl 4-Amino-2-methoxy-5-nitrobenzoate:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend methyl 4-amino-2-methoxy-5-nitrobenzoate in an aqueous solution of sodium hydroxide (e.g., 2 M).

  • Hydrolysis: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water.

  • Acidification: Carefully acidify the solution with a suitable acid, such as glacial acetic acid or dilute hydrochloric acid, until a precipitate is formed.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the precipitate with cold water and then recrystallize from an appropriate solvent, such as ethanol or isopropanol, to yield pure this compound.

  • Drying: Dry the purified product under vacuum.

G Experimental Workflow: Synthesis of this compound start Start with Methyl 4-amino-2-methoxy-5-nitrobenzoate hydrolysis Hydrolysis with NaOH(aq) start->hydrolysis Reflux workup Cooling and Dilution hydrolysis->workup acidification Acidification with Acetic Acid workup->acidification isolation Vacuum Filtration acidification->isolation purification Recrystallization isolation->purification drying Drying under Vacuum purification->drying end_product Pure this compound drying->end_product

Caption: Synthesis workflow for this compound.

Determination of Melting Point

Protocol:

  • Sample Preparation: Finely powder a small amount of the dry crystalline sample.

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring the sample is tightly packed at the bottom to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Measurement: Decrease the heating rate to 1-2 °C per minute and observe the sample closely.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The recorded range is the melting point of the substance.

Determination of pKa by Potentiometric Titration

Protocol:

  • Solution Preparation: Prepare a standard solution of the nitrobenzoic acid isomer in a suitable solvent (e.g., a water-methanol mixture for sparingly soluble compounds). Also, prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Calibration: Calibrate a pH meter using standard buffer solutions.

  • Titration Setup: Place a known volume of the acidic solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Add the standardized base solution in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Data Analysis: Plot a titration curve of pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. The equivalence point is identified as the point of steepest inflection on the curve.

Biological Activities and Applications

Nitrobenzoic acid derivatives are important intermediates in the synthesis of pharmaceuticals and dyes. The presence of both a nitro and an amino group on the aromatic ring provides versatile handles for further chemical modifications, making them valuable building blocks in medicinal chemistry.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of nitrobenzoic acid derivatives. The nitro group is a known pharmacophore in various antimicrobial agents. The activity of these compounds is often attributed to the reduction of the nitro group within microbial cells, leading to the formation of cytotoxic reactive nitrogen species.

CompoundOrganismMIC (µg/mL)
4-fluoro-3-nitrobenzoic acid derivativesKlebsiella pneumoniae20
Isatin-aminobenzoic acid hybridsStaphylococcus aureus0.09 mmol/L
Isatin-aminobenzoic acid hybridsBacillus subtilis0.09 mmol/L[3]
Enzyme Inhibition

Nitrobenzoic acid derivatives have been explored as inhibitors of various enzymes. For instance, some derivatives have shown inhibitory activity against tyrosine kinases, which are crucial targets in cancer therapy. The specific interactions of these compounds with the enzyme's active site are dependent on their substitution patterns.

Compound ClassTarget EnzymeActivity (IC₅₀/Kᵢ)
2,3-dihydro-2-thioxo-1H-indole-3-alkanoic acidsEpidermal Growth Factor Receptor Tyrosine KinaseVaries with side chain length
Benzoic acid derivativesα-AmylaseIC₅₀ values vary with substitution
Role in Signaling Pathways

Recent research suggests that certain nitro-substituted compounds can modulate key cellular signaling pathways, such as the NF-κB pathway, which is critically involved in inflammation and cancer. Fatty acid nitroalkenes, for example, have been shown to inhibit NF-κB signaling by alkylating key cysteine residues in the p65 and p50 subunits.[4] A nitroalkene benzoic acid derivative has also been shown to inhibit NF-κB activation in microglia, suggesting potential therapeutic applications in neuroinflammatory diseases.

G Hypothesized Inhibition of NF-kB Signaling by a Nitrobenzoic Acid Derivative cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release IkB_p p-IκB IkB_NFkB->IkB_p ub Ubiquitination IkB_p->ub proteasome Proteasome ub->proteasome degradation Degradation proteasome->degradation DNA DNA NFkB_nuc->DNA Binding transcription Gene Transcription DNA->transcription mRNA mRNA transcription->mRNA response Inflammatory Response mRNA->response stimulus Pro-inflammatory Stimulus (e.g., TNF-α) stimulus->IKK nitro_compound Nitrobenzoic Acid Derivative nitro_compound->IKK Inhibition nitro_compound->NFkB_nuc Inhibition of DNA Binding

Caption: Potential mechanism of NF-κB signaling inhibition.

Structure-Property Relationships

The relative positions of the amino, methoxy, and nitro groups in this compound, and the substituents in other isomers, create distinct electronic and steric environments that govern their chemical reactivity and biological interactions.

G Logical Relationship: Structure-Property-Activity structure Chemical Structure (Substituent Position, Type) electronic Electronic Effects (Inductive, Resonance) structure->electronic steric Steric Effects (Bulk, Conformation) structure->steric physchem Physicochemical Properties (pKa, Solubility, Melting Point) electronic->physchem reactivity Chemical Reactivity (Nucleophilicity, Electrophilicity) electronic->reactivity steric->physchem steric->reactivity binding Biological Target Binding (Enzyme Active Site, Receptor) physchem->binding reactivity->binding activity Biological Activity (Antimicrobial, Enzyme Inhibition) binding->activity

Caption: Interplay of structure, properties, and biological activity.

References

A Comparative Guide to the Synthesis of 4-Amino-2-methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic routes for the production of 4-Amino-2-methoxy-5-nitrobenzoic acid, a key intermediate in pharmaceutical and organic synthesis. We will explore an established, conventional pathway and a novel, alternative approach, presenting a detailed comparison of their performance based on key metrics. All experimental data is summarized for clarity, and detailed protocols are provided for reproducibility.

At a Glance: Comparison of Synthetic Routes

ParameterEstablished Route: Nitration of Methyl 4-amino-2-methoxybenzoateNew Synthetic Route: From 4-Aminosalicylic Acid
Starting Material Methyl 4-amino-2-methoxybenzoate4-Aminosalicylic acid
Key Steps 1. Nitration2. Hydrolysis1. Esterification & Methylation2. Nitration3. Hydrolysis
Overall Yield ModeratePotentially Higher
Reagents Nitric acid, Sulfuric acid, Sodium hydroxideDimethyl sulfate, Nitric acid, Sulfuric acid, Sodium hydroxide
Safety Considerations Use of strong acidsUse of toxic dimethyl sulfate and strong acids
Scalability FeasiblePotentially more cost-effective for large scale

Established Synthetic Route: Nitration and Hydrolysis

This widely recognized route commences with the nitration of commercially available methyl 4-amino-2-methoxybenzoate, followed by the hydrolysis of the resulting ester to yield the final product.

Experimental Protocol

Step 1: Synthesis of Methyl 4-amino-2-methoxy-5-nitrobenzoate

A solution of methyl 4-amino-2-methoxybenzoate (10.0 g, 55.2 mmol) is dissolved in concentrated sulfuric acid (50 mL) at 0°C. A pre-cooled mixture of concentrated nitric acid (4.2 mL, 60.7 mmol) and concentrated sulfuric acid (10 mL) is added dropwise over 30 minutes, maintaining the temperature below 5°C. The reaction mixture is stirred for an additional 2 hours at 0-5°C. The mixture is then poured onto crushed ice (200 g), and the resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to afford methyl 4-amino-2-methoxy-5-nitrobenzoate.

Step 2: Synthesis of this compound

A mixture of methyl 4-amino-2-methoxy-5-nitrobenzoate (10.0 g, 44.2 mmol), sodium hydroxide (2.65 g, 66.3 mmol), and water (100 mL) is heated to reflux for 1 hour.[1] After cooling to room temperature, the solution is acidified to pH 3-4 with concentrated hydrochloric acid. The precipitated solid is collected by filtration, washed with cold water, and dried to yield this compound.

Established_Synthetic_Route Methyl 4-amino-2-methoxybenzoate Methyl 4-amino-2-methoxybenzoate Methyl 4-amino-2-methoxy-5-nitrobenzoate Methyl 4-amino-2-methoxy-5-nitrobenzoate Methyl 4-amino-2-methoxybenzoate->Methyl 4-amino-2-methoxy-5-nitrobenzoate HNO3, H2SO4 This compound This compound Methyl 4-amino-2-methoxy-5-nitrobenzoate->this compound NaOH, H2O then HCl

Established synthetic pathway for this compound.

New Synthetic Route: A Novel Approach from 4-Aminosalicylic Acid

This alternative route offers a potentially more efficient and cost-effective synthesis, starting from the readily available 4-aminosalicylic acid. This pathway involves a one-pot esterification and methylation, followed by nitration and hydrolysis.

Experimental Protocol

Step 1: Synthesis of Methyl 4-amino-2-methoxybenzoate

To a suspension of 4-aminosalicylic acid (10.0 g, 65.3 mmol) in methanol (100 mL), concentrated sulfuric acid (5 mL) is added dropwise at 0°C. The mixture is heated to reflux for 4 hours. After cooling, dimethyl sulfate (8.2 g, 65.3 mmol) is added, and the mixture is refluxed for another 16 hours. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated to give methyl 4-amino-2-methoxybenzoate.

Step 2: Synthesis of Methyl 4-amino-2-methoxy-5-nitrobenzoate

The crude methyl 4-amino-2-methoxybenzoate is subjected to nitration as described in Step 1 of the Established Synthetic Route.

Step 3: Synthesis of this compound

The resulting methyl 4-amino-2-methoxy-5-nitrobenzoate is hydrolyzed to the final product as described in Step 2 of the Established Synthetic Route.[1]

New_Synthetic_Route 4-Aminosalicylic acid 4-Aminosalicylic acid Methyl 4-amino-2-methoxybenzoate Methyl 4-amino-2-methoxybenzoate 4-Aminosalicylic acid->Methyl 4-amino-2-methoxybenzoate 1. H2SO4, MeOH 2. (CH3)2SO4 Methyl 4-amino-2-methoxy-5-nitrobenzoate Methyl 4-amino-2-methoxy-5-nitrobenzoate Methyl 4-amino-2-methoxybenzoate->Methyl 4-amino-2-methoxy-5-nitrobenzoate HNO3, H2SO4 This compound This compound Methyl 4-amino-2-methoxy-5-nitrobenzoate->this compound NaOH, H2O then HCl

New synthetic pathway for this compound.

Performance and Feasibility Analysis

The Established Route is straightforward and utilizes a commercially available starting material. The nitration of the aromatic ring is a well-understood and scalable reaction. However, the overall yield can be moderate, and the use of large quantities of strong acids presents handling and disposal challenges.

The New Synthetic Route presents a compelling alternative by starting from the inexpensive 4-aminosalicylic acid. The one-pot esterification and methylation step could potentially improve the overall efficiency and reduce the number of unit operations. This route may offer a higher overall yield and better atom economy, making it an attractive option for large-scale production. However, the use of dimethyl sulfate, a toxic and carcinogenic reagent, requires stringent safety precautions.

Conclusion

Both synthetic routes offer viable pathways to this compound. The choice between the two will depend on factors such as the scale of production, cost of starting materials, and the safety infrastructure available. The new synthetic route, while requiring careful handling of dimethyl sulfate, shows promise for a more economical and efficient process, warranting further investigation and optimization for industrial applications. Researchers and drug development professionals are encouraged to evaluate both methods in the context of their specific needs and resources.

References

Characterization of 4-Amino-2-methoxy-5-nitrobenzoic Acid by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric characterization of 4-Amino-2-methoxy-5-nitrobenzoic acid. Due to the limited availability of direct experimental mass spectra for this specific compound in publicly accessible databases, this guide presents a theoretical fragmentation pattern based on established principles of mass spectrometry for nitroaromatic compounds. This is compared with experimental data for structurally related molecules to provide a robust framework for its identification and analysis.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₈N₂O₅PubChem[1]
Molecular Weight 212.16 g/mol PubChem[1]
Exact Mass 212.0433 DaPubChem[1]

Predicted Mass Spectrometry Data

The following table outlines the predicted major ions for this compound under electron ionization (EI) mass spectrometry. The fragmentation pattern is inferred from the known behavior of aromatic carboxylic acids, amines, methoxy groups, and nitro groups.

Predicted m/zPredicted IonFragmentation Pathway
212[M]⁺Molecular Ion
195[M - OH]⁺Loss of hydroxyl radical from the carboxylic acid group
182[M - NO]⁺Loss of nitric oxide radical
167[M - NO₂]⁺Loss of nitro radical
166[M - H₂O - CO]⁺Loss of water and carbon monoxide
151[M - COOH - H]⁺Loss of the carboxyl group and a hydrogen atom
136[M - NO₂ - OCH₃]⁺Loss of the nitro and methoxy groups
121[M - COOH - NO]⁺Loss of the carboxyl and nitric oxide groups

Comparative Mass Spectrometry Data of Structurally Similar Compounds

To provide context for the predicted data, the following table summarizes experimental mass spectrometry data for related nitroaromatic and aminobenzoic acid derivatives.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Ionization Method
4-Nitrobenzoic acid 167150, 121, 105, 93, 77LC-ESI-QFT[2]
2-Aminobenzoic acid 137119, 92, 65Electron Ionization
4-Methoxybenzoic acid 152137, 109, 94, 77, 65Not Specified

Experimental Protocol: GC-MS Analysis of Nitroaromatic Compounds

For the analysis of this compound, a common approach involves derivatization to increase volatility, followed by Gas Chromatography-Mass Spectrometry (GC-MS).[3]

1. Derivatization (Silylation):

  • Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Procedure:

    • Dissolve approximately 1 mg of the sample in 100 µL of a suitable solvent (e.g., acetonitrile, pyridine).

    • Add 100 µL of BSTFA + 1% TMCS.

    • Heat the mixture at 70°C for 30 minutes.

    • Allow the sample to cool to room temperature before injection.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector:

    • Temperature: 250°C.

    • Mode: Splitless.

    • Injection Volume: 1 µL.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 50-550.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Visualizing the Workflow and Fragmentation

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample 4-Amino-2-methoxy- 5-nitrobenzoic acid Derivatization Silylation (BSTFA) Sample->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition Spectral_Analysis Spectral Analysis Data_Acquisition->Spectral_Analysis fragmentation_pathway M [M]⁺ m/z 212 M_OH [M - OH]⁺ m/z 195 M->M_OH -OH M_NO [M - NO]⁺ m/z 182 M->M_NO -NO M_NO2 [M - NO₂]⁺ m/z 167 M->M_NO2 -NO₂ M_H2O_CO [M - H₂O - CO]⁺ m/z 166 M_NO2->M_H2O_CO -H₂O, -CO M_COOH_H [M - COOH - H]⁺ m/z 151 M_NO2->M_COOH_H -COOH, -H

References

A Comparative Guide to Assessing the Purity of Synthesized 4-Amino-2-methoxy-5-nitrobenzoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of synthesized 4-Amino-2-methoxy-5-nitrobenzoic acid. It includes detailed experimental protocols, data presentation tables, and visualizations to aid in the selection and implementation of an appropriate analytical strategy. The primary focus is on separating the target compound from its key potential impurity, the unreacted starting material, methyl 4-amino-2-methoxy-5-nitrobenzoate.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. A common synthetic route to this compound involves the hydrolysis of its methyl ester precursor. Therefore, a robust analytical method is required to quantify the purity of the final product and to detect and quantify any residual starting material. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely adopted technique for the analysis of aromatic nitro compounds due to its specificity, sensitivity, and accuracy.

Factors Affecting Purity Assessment by HPLC

The successful separation and quantification of this compound and its impurities by HPLC are dependent on several key factors. The interplay of these factors determines the resolution, sensitivity, and overall reliability of the purity assessment.

Factors in HPLC Purity Assessment Purity Purity Assessment of this compound Column Stationary Phase (e.g., C18, Phenyl) Purity->Column MobilePhase Mobile Phase (Composition & pH) Purity->MobilePhase Detector Detector (Wavelength) Purity->Detector Sample Sample Preparation (Solvent & Concentration) Purity->Sample

Caption: Key factors influencing the HPLC analysis of this compound.

Comparative HPLC Methods

This section compares two common reversed-phase HPLC methods suitable for the analysis of this compound. Method A utilizes a standard C18 column with a simple isocratic mobile phase, while Method B employs a Phenyl column with a gradient elution for potentially enhanced resolution.

Table 1: HPLC Method Comparison

ParameterMethod A (C18 Isocratic)Method B (Phenyl Gradient)
Stationary Phase C18, 5 µm, 4.6 x 150 mmPhenyl, 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Phosphoric acid in Water0.1% Formic acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic (70:30 A:B)Gradient (See Table 2)
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL5 µL

Table 2: Gradient Elution Program for Method B

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
10.05050
12.01090
15.01090
15.19010
20.09010

Experimental Protocols

Below are the detailed experimental protocols for sample preparation and the execution of the comparative HPLC methods.

Synthesis of this compound (for context)

A typical laboratory-scale synthesis involves the hydrolysis of methyl 4-amino-2-methoxy-5-nitrobenzoate. The ester is heated with an aqueous solution of a base, such as sodium hydroxide, followed by acidification to precipitate the desired carboxylic acid. Incomplete hydrolysis is the primary source of the methyl ester impurity in the final product.

Standard and Sample Preparation
  • Standard Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound analytical standard and transfer to a 10 mL volumetric flask.

    • Accurately weigh approximately 10 mg of methyl 4-amino-2-methoxy-5-nitrobenzoate analytical standard and transfer to a separate 10 mL volumetric flask.

    • Dissolve the contents of each flask in a 50:50 mixture of acetonitrile and water (diluent) and make up to volume. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL):

    • Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of the synthesized this compound and transfer to a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent. To prepare a 100 µg/mL solution, further dilute 1 mL of this solution to 10 mL with the diluent.

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis.

HPLC Analysis Workflow Start Synthesized Product Prep Sample Preparation (Dissolution & Dilution) Start->Prep Inject HPLC Injection Prep->Inject Separate Chromatographic Separation (Method A or B) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Analyze Data Analysis (Peak Integration & Purity Calculation) Detect->Analyze End Purity Report Analyze->End

Caption: General workflow for the HPLC purity assessment of the synthesized product.

Expected Results and Data Presentation

The primary objective of the HPLC analysis is to achieve baseline separation between the main peak of this compound and the peak corresponding to the methyl 4-amino-2-methoxy-5-nitrobenzoate impurity. The retention times will differ between the two methods, with the more polar carboxylic acid expected to elute earlier than its less polar methyl ester in reversed-phase chromatography.

Table 3: Hypothetical Performance Data

ParameterMethod A (C18 Isocratic)Method B (Phenyl Gradient)
Retention Time (Acid) ~ 4.5 min~ 8.2 min
Retention Time (Ester) ~ 6.8 min~ 11.5 min
Resolution (Acid/Ester) > 2.0> 3.0
Tailing Factor (Acid) < 1.5< 1.2
Theoretical Plates (Acid) > 2000> 5000

Conclusion

Both Method A and Method B are suitable for the purity assessment of this compound. Method A offers simplicity and shorter analysis times, making it ideal for routine quality control. Method B, with its gradient elution and phenyl stationary phase, provides higher resolution and peak efficiency, which may be advantageous for detecting and quantifying trace impurities in addition to the primary methyl ester. The choice between the methods will depend on the specific requirements of the analysis, such as the need for high throughput versus the demand for maximum separation power. It is recommended to validate the chosen method according to ICH guidelines to ensure its suitability for its intended purpose.

The Synthetic Utility of 4-Amino-2-methoxy-5-nitrobenzoic Acid in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a starting material is a critical decision that influences the efficiency, cost, and novelty of a synthetic route. 4-Amino-2-methoxy-5-nitrobenzoic acid is a versatile building block with significant potential in the synthesis of bioactive molecules. This guide provides a comprehensive evaluation of its synthetic utility, with a focus on its application in the synthesis of kinase inhibitors, and compares its synthetic routes with viable alternatives.

Introduction to a Versatile Scaffold

This compound and its derivatives are recognized as valuable intermediates in drug discovery. The molecule's unique substitution pattern, featuring an electron-donating amino group, an electron-withdrawing nitro group, and a methoxy group, allows for a wide range of chemical transformations. This makes it an attractive starting point for the synthesis of complex heterocyclic systems and other scaffolds of medicinal interest. A closely related compound, 4-Amino-2-ethoxy-5-nitro-benzoic acid, has been highlighted as an important intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs, suggesting similar broad applicability for the methoxy analog.

Application in the Synthesis of Focal Adhesion Kinase (FAK) Inhibitors

A key application of substituted aminobenzoic acids is in the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics. One such example is in the development of Focal Adhesion Kinase (FAK) inhibitors. FAK is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a crucial role in cell proliferation, survival, and migration.

While a direct synthesis of an approved drug from this compound is not prominently documented in publicly available literature, its structural motif is central to potent FAK inhibitors like GSK2256098. The core of GSK2256098 contains a 2-amino-N-methoxybenzamide fragment, which can be conceptually derived from this compound. The synthesis of a very close analog, 2-amino-4-methoxybenzamide, from 4-methoxy-2-nitro-benzamide has been reported, providing a strong model for the synthetic utility of the target molecule.

Comparative Analysis of Synthetic Routes

The primary synthetic utility of this compound lies in its functional groups that can be readily transformed. The nitro group can be reduced to an amine, the carboxylic acid can be converted to an amide or ester, and the amino group can undergo various coupling reactions.

Here, we compare a plausible synthetic route to a key 2-aminobenzamide intermediate starting from a nitrobenzoic acid derivative with alternative synthetic strategies.

Table 1: Comparison of Synthetic Routes to 2-Aminobenzamide Derivatives

RouteKey TransformationStarting Material ExampleReagents & ConditionsReported YieldAdvantagesDisadvantages
Route 1: Reduction of Nitro Group Nitro group reduction4-methoxy-2-nitro-benzamideRaney-Ni, H₂, EtOH, 50 psi, 2 days95%High yield, clean reactionUse of flammable H₂ gas, long reaction time
Route 2: Halogenation and Amination Nucleophilic aromatic substitution2-chloro-N-methoxybenzamideAmine, Pd-catalyst, baseVariableModular, allows for diverse amine introductionRequires synthesis of halogenated precursor, potential for side reactions
Route 3: Directed ortho-Metalation C-H activation and aminationN-methoxybenzamideStrong base (e.g., n-BuLi), electrophilic aminating agentVariableRegioselective, avoids pre-functionalizationRequires cryogenic temperatures, use of pyrophoric reagents
Route 4: From Anthranilic Acid Amide formation2-aminobenzoic acid (Anthranilic acid)Methoxyamine, coupling agent (e.g., EDC, HATU)Good to excellentDirect, commercially available starting materialCoupling agents can be expensive, potential for side reactions

Experimental Protocols

Route 1: Synthesis of 2-Amino-4-methoxybenzamide via Nitro Group Reduction (Model for this compound utility)

This protocol is adapted from the synthesis of 2-Amino-4-methoxybenzamide, a close analog of derivatives of the target molecule.

Step 1: Amide Formation from Carboxylic Acid (General Procedure)

  • To a solution of 4-methoxy-2-nitrobenzoic acid (1.0 eq) in a suitable solvent (e.g., DMF or CH₂Cl₂), add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (e.g., methoxyamine hydrochloride, 1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired benzamide.

Step 2: Reduction of the Nitro Group

  • A suspension of 4-methoxy-2-nitro-benzamide (6.9 g, 35.1 mmol) in ethanol (200 ml) is prepared in a hydrogenation vessel.

  • Raney-Ni (4.0 g) is carefully added to the suspension.

  • The vessel is sealed and purged with hydrogen gas, then pressurized to 50 psi.

  • The reaction mixture is stirred at room temperature for 48 hours.

  • After the reaction is complete, the catalyst is carefully filtered off and washed with DMF.

  • The solvent is evaporated under reduced pressure to yield 2-amino-4-methoxybenzamide (5.6 g, 95% yield).

Visualizing the FAK Signaling Pathway and Synthetic Workflow

To better understand the biological context and the synthetic process, the following diagrams are provided.

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src Recruitment & Activation PI3K PI3K FAK->PI3K Grb2_Sos Grb2/Sos FAK->Grb2_Sos Src->FAK Phosphorylation Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival, Migration) Akt->Transcription Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription GSK2256098 GSK2256098 (FAK Inhibitor) GSK2256098->FAK

Caption: FAK signaling pathway in cancer and the point of intervention by FAK inhibitors.

Synthetic_Workflow Start 4-Amino-2-methoxy- 5-nitrobenzoic Acid Amide Amide Formation Start->Amide Intermediate1 N-substituted-4-amino- 2-methoxy-5-nitrobenzamide Amide->Intermediate1 Reduction Nitro Reduction Intermediate1->Reduction Intermediate2 4,5-Diamino- 2-methoxybenzamide Derivative Reduction->Intermediate2 Cyclization Heterocycle Formation Intermediate2->Cyclization Final Bioactive Heterocycle (e.g., Kinase Inhibitor) Cyclization->Final

Caption: A potential synthetic workflow utilizing this compound.

Conclusion

This compound is a highly functionalized and synthetically tractable starting material for drug discovery. Its utility is particularly evident in the synthesis of complex nitrogen-containing heterocycles, which are prevalent in many classes of therapeutic agents, including kinase inhibitors. While direct comparisons of cost and large-scale synthesis efficiency with all possible alternatives require proprietary data, the high-yielding transformations of its key functional groups, particularly the nitro-to-amine reduction, make it a compelling choice for the synthesis of substituted aminobenzamide intermediates. For drug development programs targeting kinases and other enzymes where a substituted aminobenzamide scaffold is desired, this compound represents a valuable and efficient starting point for the exploration of chemical space and the development of novel therapeutics.

The Synthetic Utility of 4-Amino-2-methoxy-5-nitrobenzoic Acid: A Comparative Review of Pathways to a Key Amisulpride Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients (APIs) is a critical endeavor. This guide provides a comparative analysis of synthetic routes utilizing 4-Amino-2-methoxy-5-nitrobenzoic acid and its alternatives for the production of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, a crucial intermediate in the manufacturing of the atypical antipsychotic drug, amisulpride.

This review delves into the various published synthetic strategies, presenting a side-by-side comparison of their reported yields and methodologies. Detailed experimental protocols, extracted from patent literature, are provided to facilitate the practical application of these methods. Visual representations of the synthetic workflows are also included to offer a clear and concise understanding of the chemical transformations involved.

Comparative Analysis of Synthetic Routes

The synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid has been approached through several distinct pathways, with variations in starting materials, reaction steps, and overall efficiency. The following tables summarize the quantitative data from different patented methods, offering a clear comparison of their performance.

Table 1: Comparison of Synthetic Routes to 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid

RouteStarting MaterialKey StepsOverall Yield (%)Purity (%)Reference
Route 1 2-methoxy-4-acetamido methyl benzoate1. Chlorosulfonation2. Reaction with sodium sulfite and diethyl sulfate3. Hydrolysis~75%>99.5%[1][2]
Route 2 2-methoxy-4-aminobenzoic acid methyl ester1. Amino protection2. Sulfonylation3. De-protection4. Chlorination5. Reduction6. Ethylation7. EsterolysisNot explicitly stated, but noted for mild conditionsHigh[3]
Route 3 2-methoxy-4-acetyl-amino-benzoic acid methyl ester1. Deacetylation2. Thiocyanation3. Ethylation4. Oxidation5. Alkaline Hydrolysis~45%~98% (product is light yellow and hard to purify)[1][2]
Route 4 4-amino-2-methoxy-5-ethyl-thio benzoic acidOxidationNot specified for this single step, but part of a larger synthesis87.6% (in one attempt requiring 22 hours)
Route 5 4-amino-2-methoxy-5-ethylthiomethyl benzoate1. Oxidation2. Hydrolysis82%99%[4]

Experimental Protocols

The following are detailed experimental methodologies for key synthetic transformations described in the literature.

Route 1: Two-Step Synthesis from 2-methoxy-4-acetamido methyl benzoate[1][2]

Step 1: Synthesis of 2-methoxy-4-acetamido-5-sulfonylchloromethyl benzoate

  • Reactants: 2-methoxy-4-acetaminomethyl benzoate, Chlorosulfonic acid (molar ratio 1:5-8)

  • Procedure: In a reactor, 2-methoxy-4-acetaminomethyl benzoate is reacted with chlorosulfonic acid for 6-9 hours. Following the reaction, hydrolysis and separation are carried out to obtain 2-methoxy-4-acetamino-5-sulfonylchloromethyl benzoate.

Step 2: Synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid

  • Reactants: 2-methoxy-4-acetamino-5-sulfonylchloromethyl benzoate, Sodium sulfite, Diethyl sulfate (molar ratio 1:4-6:2-3)

  • Procedure: The product from Step 1 is reacted with sodium sulfite and diethyl sulfate under reflux conditions for 6-9 hours. The final product, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, is obtained after acidification with hydrochloric acid.

Route 5: Oxidation and Hydrolysis from 4-amino-2-methoxy-5-ethylthiomethyl benzoate[5]
  • Reactants: 4-amino-2-methoxy-5-ethylthiomethyl benzoate, 30% Hydrogen peroxide, Sodium tungstate (catalyst), Isopropanol (solvent), Sodium hydroxide, Hydrochloric acid.

  • Procedure:

    • To a solution of 4-amino-2-methoxy-5-ethylthiomethyl benzoate (1.21 kg) in isopropanol (4.84 L) containing a catalytic amount of sodium tungstate (0.0082 kg), 30% hydrogen peroxide is slowly added at ambient temperature.

    • The reaction mixture is stirred at 40-45 °C for 3-4 hours and then cooled to 5-10 °C.

    • A 5% sodium thiosulfate solution is added, and stirring is continued for 60 minutes to produce methyl 2-methoxy-4-amino-5-ethylsulfonylbenzoate in situ.

    • A solution of sodium hydroxide (1.00 kg in 10 L of water) is added, and the mixture is warmed to 60-65 °C and stirred for 2-3 hours.

    • After cooling, the pH is adjusted to 4.0-4.5 with dilute hydrochloric acid. The product is isolated by diafiltration.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic routes discussed.

Synthetic_Route_1 A 2-methoxy-4-acetamido methyl benzoate B 2-methoxy-4-acetamido-5- sulfonylchloromethyl benzoate A->B  Chlorosulfonic acid   C 2-methoxy-4-amino-5- ethylsulfonyl benzoic acid B->C  1. Sodium sulfite, Diethyl sulfate  2. HCl  

Caption: Workflow for the two-step synthesis of the amisulpride intermediate.

Synthetic_Route_5 A 4-amino-2-methoxy-5- ethylthiomethyl benzoate B methyl 2-methoxy-4-amino-5- ethylsulfonylbenzoate A->B  H2O2, Sodium tungstate   C 2-methoxy-4-amino-5- ethylsulfonyl benzoic acid B->C  1. NaOH  2. HCl  

Caption: Oxidation and hydrolysis route to the key intermediate.

Concluding Remarks

The choice of synthetic route for producing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid depends on several factors, including the availability and cost of starting materials, desired yield and purity, and operational simplicity. While the two-step synthesis from 2-methoxy-4-acetamido methyl benzoate (Route 1) appears to offer a high yield and purity, other routes, such as the oxidation of 4-amino-2-methoxy-5-ethylthiomethyl benzoate (Route 5), also present viable and efficient alternatives. The role of this compound is primarily as a precursor to these starting materials, highlighting its position further upstream in the overall synthesis of amisulpride. This comparative guide provides the necessary data and protocols to assist researchers and drug development professionals in making informed decisions for the efficient synthesis of this important pharmaceutical intermediate.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-Amino-2-methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the recommended disposal procedures for 4-Amino-2-methoxy-5-nitrobenzoic acid, synthesized from the safety data sheets of structurally similar compounds.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the disposal procedures for analogous chemical structures. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for final, site-specific instructions and to ensure compliance with all local, state, and federal regulations.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure all relevant personnel are familiar with the potential hazards of this compound and similar aromatic nitro compounds.

Personal Protective Equipment (PPE): All handling and disposal operations require the use of appropriate PPE to minimize exposure risk.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.
Body Protection A lab coat or other protective clothing to prevent skin contact.
Respiratory Protection In cases of dust or aerosol generation, a NIOSH-approved respirator is necessary.

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal service.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Ensure the container is compatible with the chemical and will not leak.

    • Do not mix with other waste streams unless explicitly approved by your EHS department.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • The storage area should be clearly marked as a hazardous waste accumulation site.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the full chemical name and any other relevant information to the disposal service.

    • The material will likely be disposed of by controlled incineration with flue gas scrubbing at a licensed chemical destruction plant.[1]

  • Spill and Leak Management:

    • In the event of a spill, evacuate the immediate area.

    • Wear appropriate PPE before attempting to clean up the spill.

    • For solid spills, carefully sweep up the material and place it in a suitable container for disposal. Avoid generating dust.

    • Prevent the spilled material from entering drains or waterways.[1] Discharge into the environment must be avoided.[1]

III. Prohibited Disposal Methods

Under no circumstances should this compound be disposed of through the following methods:

  • Sewer System: Do not discharge to sewer systems.[1]

  • General Trash: This chemical is not suitable for disposal in regular municipal waste.

  • Environmental Release: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Have 4-Amino-2-methoxy- 5-nitrobenzoic acid waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect waste in a - Labeled - Sealed - Compatible container ppe->collect store Store in a designated cool, dry, well-ventilated hazardous waste area collect->store contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service store->contact_ehs transport Arrange for professional pickup and transport contact_ehs->transport incinerate Final Disposal: Controlled Incineration at a licensed facility transport->incinerate end End: Disposal Complete incinerate->end

References

Personal protective equipment for handling 4-Amino-2-methoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 4-Amino-2-methoxy-5-nitrobenzoic acid. Adherence to these protocols is crucial for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and structurally similar compounds are classified as irritants that may cause skin, eye, and respiratory tract irritation.[1][2][3] Therefore, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.

PPE Category Specification Purpose
Eye and Face Protection Chemical safety goggles or safety glasses with side shields.[1]Protects eyes from dust and splashes.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Lab coat and closed-toe shoes.Prevents skin contact and irritation.[1][4]
Respiratory Protection NIOSH-approved dust respirator or a full-face respirator for higher exposure.[1][4]Avoids inhalation of dust particles.[3][5]

Note: Specific glove breakthrough times and permeation data are not available in the provided search results. It is imperative to consult the specific Safety Data Sheet (SDS) from the supplier for detailed information on appropriate glove materials and their breakthrough times.

Safe Handling and Storage Protocol

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Avoid generating dust during handling.[1][4]

  • Use non-sparking tools and explosion-proof equipment where necessary.[4]

  • Grounding of equipment may be necessary to prevent electrostatic discharge.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

Storage:

  • Store in a tightly closed, labeled container in a cool, dry, and well-ventilated area.[4]

  • Keep away from incompatible materials and foodstuff containers.[4]

Spill and Disposal Management

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use dry clean-up procedures; avoid creating dust.[1] Sweep or vacuum the spilled material.

  • Collect: Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[1][4]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan:

  • Dispose of the chemical and any contaminated materials at a licensed chemical destruction plant.[4]

  • Do not discharge into sewers or waterways.[4]

  • All disposal activities must be in accordance with local, state, and federal regulations.

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for ensuring safety when handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review Safety Data Sheet (SDS) b Identify Hazards a->b c Select Appropriate PPE b->c d Prepare Work Area (Fume Hood) c->d e Don PPE d->e f Weigh/Handle Chemical e->f g Perform Experiment f->g h Decontaminate Equipment g->h i Dispose of Waste Properly h->i j Doff PPE i->j k Wash Hands j->k

Caption: Workflow for Safe Chemical Handling.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2-methoxy-5-nitrobenzoic acid
Reactant of Route 2
4-Amino-2-methoxy-5-nitrobenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.